6-Methoxyquinazoline-2,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYDVQBAPJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438178 | |
| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32618-84-1 | |
| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 6-Methoxyquinazoline-2,4-diol
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxyquinazoline-2,4-diol
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis and characterization of this compound, also known as 6-methoxy-1H,3H-quinazoline-2,4-dione. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This document details a robust, one-pot synthetic protocol starting from readily available 2-amino-5-methoxybenzamide. The rationale behind the chosen synthetic strategy, including reaction mechanism and selection of reagents, is thoroughly discussed. Furthermore, this guide presents a complete workflow for the structural elucidation and purity confirmation of the target compound, employing a suite of standard analytical techniques: Melting Point determination, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS). Expected outcomes and data interpretation are provided to serve as a benchmark for researchers. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure for the preparation and analysis of this important heterocyclic compound.
Introduction
The quinazoline ring system, particularly the quinazoline-2,4-dione (or 1H,3H-quinazoline-2,4-dione) core, is a cornerstone in the development of therapeutic agents[5]. This nitrogen-containing fused heterocycle is found in a variety of natural products and synthetic molecules that exhibit significant pharmacological effects[6]. The versatility of the quinazoline-2,4-dione scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This has led to its investigation in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[3][4][7].
The introduction of a methoxy group at the 6-position of the quinazoline ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide focuses specifically on this compound, providing a detailed, field-proven protocol that emphasizes not only the procedural steps but also the underlying chemical principles. By explaining the causality behind experimental choices, this document aims to equip scientists with the knowledge to reliably synthesize, purify, and validate the target compound with a high degree of confidence.
Section 1: Synthetic Strategy and Rationale
Overview of Synthetic Routes
The synthesis of the quinazoline-2,4-dione ring system can be achieved through several established pathways. Common methods include the reaction of isatoic anhydrides with amines, the cyclocondensation of 2-aminobenzamides with phosgene or its equivalents, and palladium-catalyzed reactions involving 2-halobenzoates and ureas[2][8]. For the synthesis of this compound, a highly efficient and direct approach is the one-pot cyclization of a substituted 2-aminobenzamide.
Selected Pathway: DMAP-Catalyzed Cyclization
This guide details a one-pot synthesis from 2-amino-5-methoxybenzamide using di-tert-butyl dicarbonate (Boc₂O) as a carbonylating agent, catalyzed by 4-(Dimethylamino)pyridine (DMAP). This method, adapted from a similar synthesis of N-substituted analogs, is advantageous due to its mild reaction conditions, high yields, and operational simplicity[9].
Rationale for Reagent Selection:
-
Starting Material (2-amino-5-methoxybenzamide): This precursor contains the necessary aniline and amide functionalities ortho to each other, primed for cyclization. The methoxy group is already in the desired 6-position of the final product.
-
Carbonylating Agent (Di-tert-butyl dicarbonate, Boc₂O): While traditionally used for amine protection, in this context, Boc₂O serves as a safe and effective phosgene equivalent. It reacts with the primary arylamine to form a carbamate intermediate, which subsequently cyclizes.
-
Catalyst (4-Dimethylamino)pyridine, DMAP): DMAP is a highly effective nucleophilic catalyst that accelerates the reaction between the amine and Boc₂O, facilitating the formation of the key intermediate under mild conditions[9].
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is suitable for dissolving the starting materials and facilitating the reaction.
Reaction Mechanism
The reaction proceeds through a domino sequence consisting of N-carbamoylation followed by an intramolecular cyclization.
-
Activation & N-Carbamoylation: DMAP activates the Boc₂O, which then reacts with the more nucleophilic aromatic amine of 2-amino-5-methoxybenzamide to form a tert-butyl carbamate intermediate.
-
Intramolecular Cyclization: Under the reaction conditions, the carbamate intermediate undergoes an intramolecular nucleophilic attack from the adjacent amide nitrogen onto the carbamate carbonyl carbon.
-
Elimination & Tautomerization: This cyclization results in the elimination of tert-butanol and carbon dioxide, forming the heterocyclic ring. The resulting product exists predominantly in the more stable dione tautomeric form.
Visualization of Synthetic Pathway
Caption: Synthetic route for this compound.
Section 2: Experimental Protocol - Synthesis
This protocol is designed to be self-validating, where successful completion of each step under the specified conditions reliably yields the desired product.
Materials and Reagents
-
2-amino-5-methoxybenzamide (≥98% purity)
-
Di-tert-butyl dicarbonate (Boc₂O) (≥98% purity)
-
4-(Dimethylamino)pyridine (DMAP) (≥99% purity)
-
Acetonitrile (MeCN), anhydrous (≤50 ppm H₂O)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate (EtOAc), reagent grade
-
Methanol (MeOH), reagent grade
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-methoxybenzamide (1.66 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous acetonitrile (40 mL), DMAP (0.122 g, 1.0 mmol, 0.1 equiv.), and di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv.).
-
Reaction Execution: Equip the flask with a reflux condenser and place it under an inert atmosphere. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization. The inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid precipitate using a Buchner funnel and wash the filter cake sequentially with cold acetonitrile (10 mL) and then deionized water (2 x 20 mL) to remove residual DMAP and other water-soluble impurities.
-
Acid Wash (Optional Purity Step): To ensure complete removal of DMAP, the crude solid can be suspended in 1 M HCl (30 mL), stirred for 15 minutes, filtered, and washed with deionized water until the filtrate is neutral.
-
Drying: Dry the resulting white to off-white solid under vacuum at 60°C to a constant weight. The expected yield is typically in the range of 80-90%.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
DMAP is toxic; handle with care.
-
Acetonitrile is flammable and toxic.
Section 3: Characterization and Structural Elucidation
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized this compound. The following workflow provides a comprehensive characterization cascade.
Visualization of Characterization Workflow
Caption: Standard workflow for product characterization.
Melting Point (MP)
-
Protocol: The melting point is determined using a standard capillary melting point apparatus.
-
Rationale: A sharp melting point over a narrow range (e.g., < 2°C) is a primary indicator of high purity.
-
Expected Result: Literature values for similar quinazolinediones are often >250 °C, frequently with decomposition[9]. A high melting point is expected due to intermolecular hydrogen bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: An FT-IR spectrum is recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Rationale: FT-IR is used to identify key functional groups present in the molecule. The presence of N-H and C=O stretches and the absence of starting material bands confirm the cyclization.
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3200-3000 | N-H Stretch | Amide/Amine | [4] |
| 1710-1660 | C=O Stretch (asymmetric) | Dione Carbonyl | [4] |
| 1660-1620 | C=O Stretch (symmetric) | Dione Carbonyl | [4] |
| 1610-1580 | C=C Stretch | Aromatic Ring | |
| 1250-1200 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | [10] |
| 1050-1000 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Spectra are recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and exchange with the labile N-H protons.
-
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment.
¹H NMR (Expected Data, 400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |
| ~11.2 | Broad Singlet | 2H | N1-H , N3-H | Labile amide protons, broad due to exchange. Position typical for quinazolinediones[9]. |
| ~7.35 | Doublet | 1H | C5-H | Aromatic proton ortho to the C4-carbonyl group. |
| ~7.15 | Doublet of Doublets | 1H | C7-H | Aromatic proton ortho to C8-H and meta to C5-H. |
| ~7.05 | Doublet | 1H | C8-H | Aromatic proton ortho to C7-H. |
| ~3.75 | Singlet | 3H | -OCH ₃ | Methoxy group protons. Position consistent with aryl methoxy groups[9]. |
¹³C NMR (Expected Data, 100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Reference |
| ~162.0 | C 4=O | Carbonyl carbon adjacent to the aromatic ring[9]. |
| ~155.0 | C 6-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~150.5 | C 2=O | Carbonyl carbon between the two nitrogen atoms[9]. |
| ~135.0 | C 8a | Quaternary aromatic carbon at the ring junction. |
| ~122.5 | C 5 | Aromatic CH carbon. |
| ~117.0 | C 4a | Quaternary aromatic carbon at the ring junction, adjacent to the carbonyl. |
| ~115.5 | C 7 | Aromatic CH carbon. |
| ~108.0 | C 8 | Aromatic CH carbon. |
| ~55.5 | -OC H₃ | Methoxy carbon[9]. |
High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Analysis is performed using Electrospray Ionization (ESI) in either positive or negative mode.
-
Rationale: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized compound.
-
Expected Data:
-
Molecular Formula: C₉H₈N₂O₃
-
Exact Mass: 192.0535
-
Calculated m/z for [M+H]⁺: 193.0608
-
Calculated m/z for [M-H]⁻: 191.0462
-
The experimentally found value should match the calculated value to within 5 ppm.
-
Section 4: Data Summary
The following table consolidates the expected analytical data for a successfully synthesized and purified sample of this compound.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Melting Point | >250 °C (with decomposition) |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| HRMS (ESI⁺) | Calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0608; Found: ± 5 ppm |
| FT-IR (cm⁻¹) | ~3150 (N-H), ~1700 (C=O), ~1640 (C=O), ~1600 (C=C), ~1230 (C-O) |
| ¹H NMR (DMSO-d₆) | δ ~11.2 (br s, 2H), ~7.35 (d, 1H), ~7.15 (dd, 1H), ~7.05 (d, 1H), ~3.75 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ ~162.0, ~155.0, ~150.5, ~135.0, ~122.5, ~117.0, ~115.5, ~108.0, ~55.5 |
Conclusion
This guide has outlined a comprehensive and reliable framework for the synthesis and characterization of this compound. The selected one-pot synthetic method from 2-amino-5-methoxybenzamide is efficient, high-yielding, and utilizes readily accessible reagents. The detailed characterization workflow, combining spectroscopic and physical analyses, provides a robust protocol for confirming the structural integrity and purity of the final product. By providing not just the methodology but also the scientific rationale and expected data, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the confident production and validation of this key heterocyclic building block for further investigation.
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El-Sayed, N. F., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. [Link]
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Sarmiento-Sánchez, J. I., et al. (2016). Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. PubMed. [Link]
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Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(3), 485-491. [Link]
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Chen, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9353–9362. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry. [Link]
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Chen, J-H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. [Link]
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MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
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Lawrence, N. J., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 553-561. [Link]
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Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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National Institutes of Health. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health. [Link]
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PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]
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Biological activity of 6-Methoxyquinazoline-2,4-diol derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Methoxyquinazoline-2,4-diol Derivatives
Executive Summary
The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide focuses specifically on derivatives of this compound, a scaffold that combines the versatile quinazoline framework with an electron-donating methoxy group, enhancing its potential as a template for potent therapeutic agents. We will explore the synthetic strategies for derivatization, delve into the primary biological activities, particularly anticancer effects via kinase inhibition, and elucidate the key structure-activity relationships that govern efficacy. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge, detailed experimental protocols, and insights into the future development of this promising class of compounds.
The Quinazoline Scaffold: A Foundation for Drug Discovery
Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene and a pyrimidine ring, is the foundational structure for over 200 natural alkaloids and a vast number of synthetic molecules with significant pharmacological applications.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects.[2][3][4][5]
The clinical success of quinazoline-based drugs underscores the therapeutic importance of this scaffold. Several have received FDA approval, most notably in oncology, including:
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for non-small-cell lung cancer (NSCLC).[6][7]
-
Lapatinib (Tykerb®) : A dual TKI targeting both EGFR and HER2 for the treatment of breast cancer.[6][7]
-
Afatinib (Gilotrif®) : A second-generation, irreversible inhibitor of the ErbB family of receptors.[7][8]
These drugs validate the quinazoline core as an effective pharmacophore for designing ATP-competitive kinase inhibitors, setting the stage for the exploration of novel derivatives with improved potency and selectivity.[8][9]
The this compound Core: Structural and Electronic Attributes
The subject of this guide, this compound, exists in tautomeric equilibrium with its more stable dione form, 6-methoxyquinazoline-2,4(1H,3H)-dione. The key features of this core are:
-
The Quinazoline-2,4-dione Nucleus : This structure provides a rigid framework with hydrogen bond donors (N-H at positions 1 and 3) and acceptors (C=O at positions 2 and 4), which are critical for anchoring the molecule within the active sites of target proteins.
-
The 6-Methoxy Group : Positioned on the benzene ring, the methoxy (-OCH₃) group is strongly electron-donating. This electronic influence can modulate the molecule's interaction with biological targets, often enhancing binding affinity and contributing to potent inhibitory activity, a feature observed in many highly active quinazoline derivatives.[6]
Synthetic Pathways to Novel Derivatives
The generation of a diverse library of derivatives from the this compound core is essential for optimizing biological activity. A common and effective strategy involves the N-alkylation of the imide nitrogens.
General Synthetic Workflow
The diagram below illustrates a typical two-step process for generating N-substituted derivatives, starting from the synthesis of the core ring structure.
Caption: General workflow for synthesis and derivatization.
Experimental Protocol: Synthesis of N-Substituted 6-Methoxyquinazoline-2,4-dione Derivatives
This protocol is adapted from established methodologies for the N-alkylation of quinazolinediones and is designed to be a self-validating system.
Objective: To introduce an alkylamine fragment onto the quinazoline-2,4-dione core to explore its impact on biological activity.
Materials:
-
6-Methoxyquinazoline-2,4(1H,3H)-dione (starting material)
-
Anhydrous potassium carbonate (K₂CO₃, base)
-
Appropriate chloroalkylamine hydrochloride (e.g., 2-(diethylamino)ethyl chloride hydrochloride, alkylating agent)
-
Dimethylformamide (DMF, solvent)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-methoxyquinazoline-2,4(1H,3H)-dione in anhydrous DMF.
-
Base Addition: Add 2.2 equivalents of powdered anhydrous K₂CO₃ to the solution. The second equivalent is to neutralize the HCl from the chloroalkylamine salt.
-
Addition of Alkylating Agent: Add 1.1 equivalents of the selected chloroalkylamine hydrochloride.
-
Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Causality Check: The K₂CO₃ acts as a base to deprotonate the acidic N-H proton of the quinazolinedione, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of the chloroalkylamine in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.
-
Self-Validation: A co-spotted lane (starting material + reaction mixture) on the TLC plate will clearly distinguish the product from the starting material.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant potential, primarily as anticancer agents.[6]
Anticancer Activity
The quinazoline framework is a well-established pharmacophore for targeting key proteins involved in cancer progression.[10][11]
A primary mechanism of action for many anticancer quinazolines is the inhibition of receptor tyrosine kinases (RTKs).[4] EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical RTKs that, when overactive, drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels to supply the tumor).[9][12]
Mechanism: 6-Methoxyquinazoline derivatives often function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation and survival.[5][7] The quinazoline core mimics the adenine ring of ATP, with the N1 and N3 atoms forming crucial hydrogen bonds with the hinge region of the kinase.[6]
Caption: Key structure-activity relationship points for 6-methoxyquinazoline derivatives.
-
The Quinazoline Core: The N1 and N3 atoms are vital for forming hydrogen bonds with the hinge region of kinase active sites, anchoring the inhibitor. [6]* Position 4: For kinase inhibition, a 4-anilino (aniline attached to C4) substituent is a highly favorable feature. This group extends into a hydrophobic pocket of the ATP-binding site, significantly increasing potency. [5][12]* Position 6: The electron-donating 6-methoxy group is often associated with enhanced activity. Many of the most potent kinase inhibitors feature a 6,7-dimethoxy substitution pattern, suggesting that increased electron density on the benzene ring is beneficial for target engagement. [6][13]* Positions 1 and 3: Substitution at these positions with short alkylamine chains or other functional groups can be used to fine-tune physicochemical properties like solubility and cell permeability, or to explore interactions with other parts of the target protein.
Protocols for Biological Evaluation
Protocol 6.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [6] Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Controls: Include wells with:
-
Vehicle Control: Cells treated with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic drug like Cisplatin or Doxorubicin.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Conclusion
Derivatives of this compound represent a highly versatile and potent class of biologically active molecules. The scaffold has been firmly established as a cornerstone for the development of anticancer agents, particularly tyrosine kinase inhibitors.
Future research in this area will likely focus on:
-
Overcoming Drug Resistance: Designing derivatives that are active against mutant forms of kinases that confer resistance to first- and second-generation inhibitors. [8][12]* Dual-Target Inhibitors: Creating hybrid molecules that inhibit multiple cancer-related pathways simultaneously, such as dual EGFR and HDAC inhibitors, to achieve synergistic effects and combat resistance. [4]* Improving Pharmacokinetics: Optimizing derivatives to have better absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved bioavailability and in vivo efficacy.
-
Expanding Therapeutic Applications: While the focus has been on cancer, the observed antimicrobial activity suggests that the full therapeutic potential of this scaffold may not yet be fully realized. In conclusion, the this compound core, through strategic derivatization, provides a powerful platform for the discovery of next-generation therapeutics. The combination of a privileged heterocyclic core and favorable electronic properties makes it a subject of continued interest for drug development professionals.
References
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])
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Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed. (URL: [Link])
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: [Link])
- Synthesis And Biological Evaluation Of Quinazoline Deriv
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (URL: [Link])
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Quinazoline - Wikipedia. (URL: [Link])
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6-Methoxyquinazoline-2,4-diol mechanism of action in cancer cells
An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methoxyquinazoline-2,4-diol in Cancer Cells
Abstract
The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this class, quinazolinone derivatives have emerged as particularly promising anticancer agents, with several compounds approved for clinical use. This technical guide synthesizes the current understanding of the mechanisms of action for quinazoline-based compounds, providing a predictive framework for the therapeutic activity of this compound. While direct experimental data on this specific molecule is limited in the available literature, this document extrapolates from well-studied analogues to propose its most probable molecular targets and cellular effects. We will delve into the core pathways these compounds are known to disrupt, including protein kinase signaling, cell cycle regulation, and the induction of programmed cell death. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel quinazoline derivatives in oncology.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic aromatic compounds that have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] The structural versatility of the quinazolinone core allows for targeted modifications, enabling the fine-tuning of its interaction with various biological targets.[2] This has led to the development of several successful anticancer drugs that utilize this scaffold to achieve high potency and selectivity.[3][4]
The 2,4-dione substitution pattern, as seen in this compound, is a key feature that influences the molecule's chemical properties and biological activity. The addition of a methoxy group at the 6-position can further modulate its pharmacokinetic and pharmacodynamic profile, potentially enhancing target engagement and cellular uptake. The anticancer effects of quinazolinone derivatives are multifaceted, often involving the simultaneous disruption of several key cellular processes that are critical for tumor growth and survival.[1][5]
Postulated Mechanisms of Action
Based on extensive research into structurally related quinazoline and quinazolinone compounds, the anticancer activity of this compound is likely mediated through one or more of the following mechanisms.
Inhibition of Protein Kinases
A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is famously employed in EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[3] These drugs act as ATP-competitive inhibitors, binding to the catalytic domain of the kinase and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7] These pathways are critical for cancer cell proliferation, survival, and differentiation.[6] It is highly probable that this compound could exhibit similar inhibitory activity against EGFR, particularly in cancers where this receptor is overexpressed or mutated.[6][8]
-
Other Kinase Targets: Beyond EGFR, quinazoline-based molecules have been shown to inhibit other kinases involved in oncogenesis, such as VEGFR, c-Met, and CDKs.[5][7] The specific kinase profile of this compound would need to be determined experimentally, but its core structure suggests a predisposition for ATP-binding pockets.
Signaling Pathway Diagram: EGFR Inhibition
Caption: Putative inhibition of the EGFR signaling pathway by this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis.[9] Quinazolinone derivatives have been shown to be potent inducers of apoptosis through various mechanisms.[9][10]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is critical for mitochondrial integrity and the initiation of the intrinsic apoptotic pathway.[9] Studies on sulphonamide-bearing methoxyquinazolinone derivatives have demonstrated their ability to downregulate Bcl-2 and upregulate Bax, leading to apoptosis.[9]
-
Activation of Caspases: The execution phase of apoptosis is carried out by a family of proteases called caspases. Quinazolinone compounds have been observed to increase the expression and activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7), leading to the cleavage of cellular substrates and cell death.[2][9]
-
p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in sensing cellular stress and inducing apoptosis. Some quinazolinone derivatives have been shown to upregulate p53 expression, which in turn can activate the apoptotic cascade.[9][11]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled proliferation of cancer cells is often due to defects in cell cycle checkpoints. Several quinazoline and quinazolinone derivatives have been shown to induce cell cycle arrest, thereby halting cancer cell proliferation.[12][13]
-
G2/M Phase Arrest: Some quinazolinone derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle.[5] This can be associated with the inhibition of tubulin polymerization, a mechanism employed by drugs like colchicine.[3]
-
S Phase Arrest: Other related compounds, such as 6-methoxyflavone, have been shown to induce S-phase arrest by modulating the CCNA2/CDK2/p21CIP1 signaling pathway.[12] This suggests that this compound could potentially interfere with DNA replication.
-
Sub-G1 Accumulation: A hallmark of apoptosis is the fragmentation of DNA, which leads to a population of cells with less than G1 DNA content (sub-G1). Flow cytometry analysis of cells treated with cytotoxic quinazolinones often reveals a significant increase in the sub-G1 peak, indicative of apoptotic cell death.[9]
Induction of Oxidative Stress
Cancer cells often exist in a state of increased intrinsic oxidative stress. Further elevation of reactive oxygen species (ROS) can push these cells beyond a tolerable threshold, leading to oxidative damage and cell death. Some 6-methoxyquinoline complexes have been shown to induce oxidative stress, reduce the GSH/GSSG ratio, and cause oxidative DNA damage, ultimately leading to apoptosis.[14] This suggests that the 6-methoxyquinazoline scaffold may also possess pro-oxidant properties in a cancerous environment.[10]
Experimental Protocols for Mechanistic Elucidation
To investigate the proposed mechanisms of action for this compound, a series of well-established in vitro assays should be performed.
Experimental Workflow Diagram
Caption: A typical experimental workflow to investigate the mechanism of action of a novel anticancer compound.
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression levels of key proteins involved in signaling, apoptosis, and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clarity. Below is a hypothetical table of IC50 values for related quinazolinone compounds, which serves as a benchmark for evaluating the potency of this compound.
| Compound Reference | Cancer Cell Line | IC50 (µM) | Putative Target(s) | Reference |
| Compound 6 | MCF-7 (Breast) | 20.17 | Apoptosis Induction (Bcl-2) | [9] |
| Compound 10 | MCF-7 (Breast) | 21.45 | Apoptosis Induction (Bcl-2) | [9] |
| Cu6MQ | A549 (Lung) | 57.9 | Oxidative Stress | [14] |
| 4-TCPA | K562 (Leukemia) | 5.95 | VEGFR2, EGFR, mTOR | [15] |
| CA1-e | A2780 (Ovarian) | 22.76 | ERBB2, SRC, AKT1 | [16] |
Conclusion and Future Directions
While the precise mechanism of action of this compound requires direct experimental validation, the extensive body of research on the quinazoline scaffold provides a robust framework for predicting its anticancer activities. It is highly plausible that this compound functions as a multi-targeted agent, capable of inhibiting critical protein kinases, inducing cell cycle arrest, and promoting apoptotic cell death. The methoxy substitution may further enhance its potency and selectivity.
Future research should focus on the systematic evaluation of this compound using the protocols outlined in this guide. A comprehensive kinase profiling assay would be invaluable for identifying its specific molecular targets. Furthermore, in vivo studies using xenograft models will be essential to validate its therapeutic efficacy and assess its potential for clinical translation. The insights gained from such studies will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of quinazoline-based drug design in oncology.
References
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- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. (2021). PubMed Central.
- (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central.
- Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. (2022). PubMed Central.
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PubMed Central.
- (PDF) The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells. (2020).
- Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. (2024).
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
- 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells. (2022).
- Synthesis and anticancer activities of diquinazoline diselenides compounds. (2016). RACO.
- Induction of apoptosis by 2, 4', 6-trihydroxybenzophenone in HT-29 colon carcinoma cell line. (n.d.).
- Novel Synthetic 3-Amino-2-Methylquinazolin-4(3H)- one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. (2015).
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022).
- 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. (2024). MDPI.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
- 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. (2024).
- 6-O-Angeloylenolin induced cell-cycle arrest and apoptosis in human nasopharyngeal cancer cells. (2011). PubMed.
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- 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. (2021).
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv
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An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinazoline-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 6-methoxyquinazoline-2,4-diol, a heterocyclic compound of interest in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into the experimental determination of its key characteristics, supporting researchers in its synthesis, characterization, and application in drug discovery and development.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazoline and its derivatives, such as this compound, are recognized as "privileged structures" in medicinal chemistry. This is due to their ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The physicochemical properties of these molecules are paramount, as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, their therapeutic efficacy. Understanding these properties is a critical step in the journey from a promising compound to a viable drug candidate.
This compound, with its methoxy substitution on the benzene ring, presents a unique profile that warrants detailed investigation. This guide will delve into its structural and physicochemical characteristics, providing both reported data and standardized protocols for their experimental validation.
Chemical Identity and Structure
-
IUPAC Name: 6-methoxy-1H-quinazoline-2,4-dione
-
Synonyms: 6-Methoxyquinazoline-2,4(1H,3H)-dione, 6-methoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione
-
CAS Number: 32618-84-1
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
The structure of this compound consists of a benzene ring fused to a pyrimidine ring, with a methoxy group at position 6 and two hydroxyl groups at positions 2 and 4. It exists in tautomeric equilibrium with the dione form, 6-methoxyquinazoline-2,4(1H,3H)-dione, which is the predominant form in the solid state.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Melting Point | >250 °C | [1] |
| >270 °C | ||
| pKa (Predicted) | 10.83 ± 0.20 | |
| Density (Predicted) | 1.322 ± 0.06 g/cm³ | |
| LogP (Predicted) | 1.04960 | |
| Polar Surface Area (PSA) | 75.47 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 1 |
Solubility
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Quinazolinone derivatives are often characterized by poor aqueous solubility due to their rigid, planar structure and crystalline nature.
Expected Solubility Profile:
-
Aqueous Solubility: Expected to be low. The presence of two amide protons and the methoxy group may provide some limited hydrogen bonding capacity with water, but the overall aromatic and crystalline character will likely dominate.
-
Organic Solvent Solubility: Likely to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is expected to be moderate.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
This protocol outlines the universally accepted shake-flask method for determining thermodynamic solubility.
Caption: Workflow for solubility determination.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Acidity and Basicity (pKa)
The pKa value(s) of a molecule are crucial for predicting its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. This compound has both acidic (amide N-H) and potentially basic (ring nitrogens) centers.
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):
This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) with the largest absorbance change as a function of pH. Plot absorbance versus pH and fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
¹H NMR (500 MHz, DMSO-d₆): [1]
-
δ 11.25 (brs, 1H): Attributed to one of the amide protons (N-H). The broadness of the signal is characteristic of exchangeable protons.
-
δ 11.00 (brs, 1H): Assigned to the second amide proton (N-H).
-
δ 7.33 (s, 1H): Corresponds to the proton at position 5 of the quinazoline ring.
-
δ 7.28 (dd, J = 9.0, 2.5 Hz, 1H): Represents the proton at position 7, showing coupling to the protons at positions 8 and 5.
-
δ 7.12 (d, J = 9.0 Hz, 1H): Corresponds to the proton at position 8, coupled to the proton at position 7.
-
δ 3.79 (s, 3H): The singlet signal for the three protons of the methoxy group (-OCH₃).
¹³C NMR (100 MHz, DMSO-d₆): [1]
-
δ 162.8: Carbonyl carbon (C=O).
-
δ 154.7: Carbonyl carbon (C=O).
-
δ 150.1, 135.1, 123.9, 117.0, 114.9, 108.1: Aromatic and quinazoline ring carbons.
-
δ 55.6: Methoxy group carbon (-OCH₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS-ESI): [1]
-
Calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0608
-
Found: 193.0615
This data confirms the elemental composition and molecular weight of this compound.
Infrared (IR) Spectroscopy
-
~3200 cm⁻¹ (broad): N-H stretching of the amide groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
-
~1710-1650 cm⁻¹ (strong): C=O stretching of the amide (dione) groups.
-
~1620-1580 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the aryl ether.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For quinazolinone derivatives, two main absorption bands are typically observed:
-
~240-300 nm: Attributed to π → π* transitions within the aromatic system.
-
~310-425 nm: Corresponding to n → π* transitions of the carbonyl groups.
The exact λmax values and molar absorptivity would need to be determined experimentally.
Synthesis and Purification
A one-pot synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione has been reported from 2-aminobenzamides.
Caption: Synthetic pathway to this compound.
Experimental Protocol (Adapted from ACS Omega, 2020, 5, 17, 9887–9895): [1]
-
Reaction Setup: To a solution of 2-amino-5-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 mmol).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (2.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in medicinal chemistry. The provided data on its identity, solubility, pKa, and spectroscopic characteristics, along with detailed experimental protocols, offer a solid foundation for researchers working with this molecule. A thorough understanding and experimental validation of these properties are essential for advancing the development of quinazolinone-based therapeutics.
References
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 2020, 5(17), 9887–9895. [Link]
-
This compound. LookChem. [Link]
Sources
An In-Depth Technical Guide to the In Silico Modeling of 6-Methoxyquinazoline-2,4-diol Interactions
Preamble: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. Computational, or in silico, methods have emerged as indispensable tools to navigate this complex landscape, offering a rational, cost-effective, and rapid approach to triaging and optimizing potential drug candidates before significant investment in wet-lab synthesis and testing.[1][2]
This guide focuses on a specific molecule of interest: 6-Methoxyquinazoline-2,4-diol . The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[3][4][5] Many quinazoline derivatives function as protein kinase inhibitors by competing with ATP at the enzyme's active site.[3][5][6] The quinazoline-2,4-dione substructure, as present in our molecule, is a key component in compounds with a wide array of biological activities.[7] The addition of a methoxy group at the 6-position is significant, as it can modulate the molecule's electronic properties and lipophilicity, potentially enhancing cell permeability and target binding affinity.[7]
This document serves as a technical whitepaper for researchers and drug development professionals, providing a comprehensive, step-by-step workflow for evaluating the interactions of this compound with a relevant biological target. We will proceed through a hypothetical case study, investigating its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known target for quinazoline-based drugs.[2][4] Our approach is designed to be a self-validating system, emphasizing the causality behind each methodological choice to ensure scientific rigor and trustworthiness.
Chapter 1: The Integrated In Silico Evaluation Workflow
A robust computational assessment does not rely on a single method but integrates multiple techniques to build a cohesive and predictive model of a molecule's behavior. Each step informs the next, creating a logical progression from broad, rapid screening to more computationally intensive, detailed analysis.
Caption: Overall workflow for the in silico evaluation of a small molecule inhibitor.
Chapter 2: Foundational Work - Ligand and Target Preparation
The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of all subsequent results.
Ligand Structure Preparation
The first step is to obtain an accurate three-dimensional representation of this compound.
Experimental Protocol:
-
Obtain 2D Structure: Source the canonical SMILES string or a 2D structure file (e.g., SDF) from a reliable chemical database like PubChem. For our ligand, a potential structure can be found, although specific experimental data is limited.[7]
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.
-
Assign Protonation State: At physiological pH (approx. 7.4), the diol tautomer is expected. It is critical to correctly assign protonation states to ionizable groups as this governs potential hydrogen bond interactions.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relieves any steric clashes and settles the molecule into a low-energy, stable conformation. This becomes the input structure for docking.
Target Protein Preparation
For our case study, we select the human EGFR kinase domain as the target.
Experimental Protocol:
-
Obtain Protein Structure: Download the crystal structure from the Protein Data Bank (PDB). A suitable choice would be a high-resolution structure of EGFR co-crystallized with a known quinazoline inhibitor (e.g., PDB ID: 1M17 with Erlotinib). This provides a validated binding pocket.
-
Clean the PDB File: The raw PDB file contains non-essential information.
-
Remove Water Molecules: Unless a water molecule is known to be critical for binding (a "bridging" water), all crystallographic water molecules should be removed.
-
Remove Co-crystallized Ligands and Ions: The original inhibitor and any non-essential ions are removed to create an empty binding site (apo-like structure).
-
Handle Missing Residues/Atoms: Use modeling software (e.g., UCSF Chimera, PyMOL) to check for and repair any missing loops or side-chain atoms in the protein structure.
-
-
Add Hydrogens and Assign Charges: Add hydrogen atoms, which are typically absent in PDB files. Assign partial charges using a standard protein force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions.
| Parameter | Description | Tool/Resource Example |
| Ligand Source | Canonical SMILES or 2D structure file. | PubChem, ChemSpider |
| Ligand 3D Conversion | Generation of 3D coordinates from 2D representation. | Open Babel, ChemDraw |
| Protein Target Source | High-resolution X-ray crystal structure of the target protein, preferably with a bound ligand similar to the query molecule. | Protein Data Bank (PDB) |
| Protein Preparation | Removal of water and co-solvents, addition of polar hydrogens, assignment of atomic charges, and repair of missing structural elements. | AutoDock Tools, UCSF Chimera |
| Table 1: Summary of Ligand and Target Preparation Steps. |
Chapter 3: Predicting Binding - Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[8][9] It is a powerful screening tool to quickly assess whether a molecule is likely to bind and to generate hypotheses about its binding mode.
The Docking Rationale
We employ docking to answer two primary questions:
-
Can this compound fit sterically and electrostatically within the ATP-binding pocket of EGFR?
-
What is its predicted binding energy, and what key interactions (hydrogen bonds, hydrophobic contacts) stabilize the complex?
Caption: A typical workflow for molecular docking using AutoDock Vina.
Experimental Protocol (Using AutoDock Vina):
-
File Preparation: Convert the prepared ligand and receptor PDB files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type information.
-
Grid Box Generation: Define a 3D search space (the "grid box") that encompasses the entire binding site of the target protein. A common strategy is to center the box on the position of the co-crystallized ligand.
-
Running the Docking Simulation: Execute the docking software (e.g., AutoDock Vina).[10][11] The program will systematically sample different conformations and orientations of the ligand within the grid box, evaluating each pose using a scoring function.
-
Analysis of Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Binding Affinity: A lower (more negative) value indicates a stronger predicted interaction.
-
Pose Inspection: The top-ranked poses must be visually inspected using a molecular viewer like PyMOL or UCSF Chimera. The key is to identify poses that form chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region of a kinase).
-
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| 1 | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond (Hinge), Hydrophobic |
| 2 | -8.2 | Cys797, Leu844, Thr790 | Hydrophobic, Pi-Alkyl |
| 3 | -7.9 | Met793, Asp855 | Hydrogen Bond, Hydrophobic |
| Table 2: Example of Molecular Docking Results for this compound with EGFR. |
Chapter 4: Assessing Stability - Molecular Dynamics Simulation
While docking provides a static snapshot of binding, a protein-ligand complex is a dynamic entity. Molecular Dynamics (MD) simulations provide insights into the stability and conformational dynamics of the complex over time, offering a more realistic representation of the biological environment.[12][13][14]
The Rationale for MD Simulation
MD simulations help validate docking results by answering:
-
Is the predicted binding pose stable over a simulated time period (e.g., 100 nanoseconds)?
-
How does the ligand's presence affect the flexibility of the protein's binding site?
-
Which interactions observed in the static dock are consistently maintained throughout the simulation?
Caption: High-level protocol for a protein-ligand Molecular Dynamics simulation.
Experimental Protocol (Conceptual Overview):
-
System Preparation: The highest-scoring, most chemically sensible docked pose is used as the starting point. The complex is placed in a periodic box of explicit water molecules, and ions (like Na+ and Cl-) are added to neutralize the system's charge.
-
Energy Minimization: The entire system is energy-minimized to remove any steric clashes introduced during the setup phase.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once equilibrated, the simulation is run for a set period (e.g., 50-200 ns), during which the atomic coordinates (trajectory) are saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to extract meaningful data.
| Analysis Metric | Description | Interpretation of a Favorable Result |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial position over time.[15] | A low, stable RMSD value (e.g., < 3 Å) for both the protein and the ligand suggests the complex is stable and not undergoing major conformational changes. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position.[15] | Lower RMSF values in the binding site residues upon ligand binding can indicate stabilization. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. | Key hydrogen bonds identified in docking that persist for a high percentage (>70%) of the simulation time are considered stable and important. |
| Table 3: Key Metrics for Analyzing Molecular Dynamics Simulation Results. |
Chapter 5: Profiling for Drug Development
Beyond binding, a successful drug candidate must possess favorable pharmacokinetic properties. We use further in silico techniques to predict these characteristics.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[16] This can be done based on a set of known active ligands (ligand-based) or from the protein-ligand complex itself (structure-based).[16][17] It provides a blueprint for designing new molecules or screening databases for compounds with similar interaction profiles.[18][19]
Caption: Conceptual diagram of a pharmacophore model showing key interaction features.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for avoiding late-stage drug development failures.[1][20] Numerous open-access web servers can predict these properties based on a molecule's structure.[21][22]
Experimental Protocol:
-
Input Structure: Submit the 2D structure (SMILES string) of this compound to an ADMET prediction server (e.g., SwissADME, admetSAR).
-
Analyze Properties: Evaluate the predicted parameters against established thresholds for oral drug candidates (e.g., Lipinski's Rule of Five).
| Property | Predicted Value (Hypothetical) | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Good. The molecule has properties (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) consistent with good oral bioavailability. |
| GI Absorption | High | Favorable. The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Context-dependent. For a peripherally acting drug (e.g., many cancer types), this is favorable as it reduces the risk of CNS side effects. |
| CYP450 Inhibition | Inhibitor of 2C9, 3A4 | Potential liability. Inhibition of key metabolic enzymes can lead to drug-drug interactions. This would require experimental validation. |
| hERG Inhibition | No | Favorable. Low risk of cardiotoxicity. |
| Mutagenicity (Ames Test) | Non-mutagen | Favorable. Low risk of being carcinogenic. |
| Table 4: Example of a Predicted ADMET Profile for this compound. |
Conclusion and Forward Look
This guide has outlined a comprehensive, multi-faceted in silico workflow to evaluate the therapeutic potential of this compound. Through our hypothetical case study targeting the EGFR kinase domain, we have demonstrated a logical progression of techniques.
The initial molecular docking suggested favorable binding affinity and a plausible binding mode within the ATP pocket. Subsequent molecular dynamics simulations would be necessary to confirm the stability of this pose and the persistence of key interactions over time. Finally, ADMET predictions provided an early assessment of the molecule's drug-likeness, highlighting its good absorption potential while flagging a possible liability in CYP450 enzyme inhibition.
The synthesis of these findings provides a robust, data-driven hypothesis. The computational evidence collectively suggests that this compound is a molecule of interest that warrants progression to the next stage: chemical synthesis and in vitro biological validation. This in silico-first approach ensures that precious laboratory resources are focused on compounds with the highest probability of success, embodying the core principles of modern, efficient drug discovery.
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Bhattacharjee, B. & Das, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][1]
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Bhattacharjee, B. & Das, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link][20]
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(2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link][12]
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Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. [Link][16]
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ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link][13]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link][18]
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RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]
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Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure. [Link][17]
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Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3034. [Link][3]
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S.L., A. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link][19]
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ResearchGate. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]
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National Genomics Data Center. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. NGDC. [Link][21]
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Al-Omaim, W. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 250. [Link][6]
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Singh, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds. [Link][4]
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International Journal for Multidisciplinary Research. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR. [Link][23]
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ResearchGate. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. ResearchGate. [Link][14]
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Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris. [Link][5]
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PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link][24]
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YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link][15]
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ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?. ResearchGate. [Link][25]
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bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link][22]
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El-Malah, A., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega, 9(22), 24653–24670. [Link][2]
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Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link][26]
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ResearchGate. (n.d.). In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools. ResearchGate. [Link][27]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link][10]
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Asif, M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4782. [Link][28]
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ResearchGate. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. ResearchGate. [Link][29]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][9]
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Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link][11]
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An In-Depth Technical Guide to the Discovery of Novel Quinazoline Derivatives as KRas Inhibitors
Foreword: Confronting the "Undruggable" Target
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRas) has been a formidable challenge in oncology, often labeled as "undruggable." As a pivotal molecular switch, KRas, when mutated, becomes locked in a constitutively active state, driving uncontrolled cell proliferation, survival, and differentiation through downstream signaling cascades like the RAF-MEK-ERK and PI3K-AKT pathways.[1][2] These mutations are prevalent in some of the most aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[3] The historical difficulty in developing effective KRas inhibitors stemmed from the protein's smooth surface, lacking deep hydrophobic pockets, and its picomolar affinity for its natural ligand, GTP.
However, the landscape began to shift dramatically with the discovery of a cryptic allosteric pocket, the switch-II pocket (S-IIP), which becomes accessible in the GDP-bound, inactive state of the KRas G12C mutant.[4][5] This breakthrough paved the way for the development of covalent inhibitors that could irreversibly bind to the mutant cysteine at position 12, effectively trapping KRas G12C in its "off" state. Building on this paradigm, the quinazoline scaffold has emerged as a versatile and highly effective core structure for a new generation of potent and selective KRas G12C inhibitors.[5][6]
This technical guide provides an in-depth exploration of the discovery and preclinical development of novel quinazoline derivatives as KRas inhibitors. We will delve into the rationale behind their design, the synthetic strategies employed, the critical assays for their biological evaluation, and the structure-activity relationships that guide their optimization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.
The KRas Signaling Axis: A Prime Oncogenic Driver
The KRas protein functions as a GTPase, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRas, leading to its inactivation.[4] Oncogenic mutations, most commonly at codons 12, 13, or 61, impair this GTPase activity, leading to an accumulation of the active, GTP-bound form of KRas.[1] This constitutively active KRas then hyperactivates downstream effector pathways, fundamentally altering cellular behavior.
The Quinazoline Scaffold: A Privileged Structure for Covalent KRas G12C Inhibition
The development of quinazoline-based KRas G12C inhibitors was significantly influenced by early successes with compounds like ARS-1620.[4] This class of inhibitors is designed to covalently modify the Cys12 residue of the mutant KRas protein. The core strategy involves a quinazoline scaffold that provides the necessary non-covalent interactions to position a reactive "warhead" in close proximity to the Cys12 thiol group.
Design Rationale and Mechanism of Action
The fundamental design of a quinazoline-based KRas G12C inhibitor comprises three key components:
-
Quinazoline Core: This bicyclic aromatic system serves as the primary scaffold, occupying the allosteric switch-II pocket. Substitutions on the quinazoline ring are critical for optimizing binding affinity and physicochemical properties.
-
Linker: A linker connects the quinazoline core to the reactive warhead. The geometry and composition of the linker are crucial for correctly orienting the warhead for covalent bond formation.
-
Cysteine-Targeting Warhead: Typically an electrophilic group, such as an acrylamide, that undergoes a Michael addition reaction with the nucleophilic thiol of the Cys12 residue, forming an irreversible covalent bond.
Synthesis of Acrylamide-Functionalized Quinazolines
The synthesis of these inhibitors generally involves the construction of the substituted quinazoline core followed by the attachment of the linker and the acrylamide warhead. While various synthetic routes to the quinazoline nucleus exist, a common strategy involves the reaction of an appropriately substituted anthranilic acid derivative. The acrylamide moiety is often introduced in the final steps of the synthesis.
Exemplary Synthetic Step: Acrylamide Coupling
A prevalent method for introducing the acrylamide warhead is the coupling of a piperazine-substituted quinazoline intermediate with acryloyl chloride.
-
Step 1: The secondary amine of the piperazine-functionalized quinazoline is dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Step 2: A non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture to act as an acid scavenger.
-
Step 3: The solution is cooled in an ice bath, and acryloyl chloride is added dropwise.
-
Step 4: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Step 6: The crude product is purified by column chromatography to yield the final acrylamide-functionalized quinazoline inhibitor.
The Drug Discovery Workflow: From Hit to Preclinical Candidate
The discovery of a novel quinazoline-based KRas inhibitor follows a structured, multi-stage process designed to identify potent, selective, and drug-like molecules.
Essential Experimental Protocols for Inhibitor Characterization
A suite of biochemical and cell-based assays is indispensable for characterizing the potency, selectivity, and mechanism of action of newly synthesized quinazoline derivatives.
Biochemical Assay: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for quantifying the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of an inhibitor to its target protein. This technique directly measures the heat released or absorbed during the binding event.
Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Express and purify recombinant KRas G12C (GDP-bound) protein to >95% purity.
-
Prepare a concentrated stock solution of the quinazoline inhibitor in 100% DMSO.
-
Thoroughly dialyze the protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare the final inhibitor solution by diluting the DMSO stock into the final dialysis buffer, ensuring the final DMSO concentration is matched in both the protein and inhibitor solutions (typically <5%).
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the KRas G12C protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the quinazoline inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).
-
Monitor the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one set of sites) to determine the KD, n, and ΔH.
-
Cellular Assay: Western Blot for Downstream Signaling Inhibition
To confirm that the inhibitor is engaging KRas G12C in a cellular context and blocking its function, it is crucial to assess the phosphorylation status of downstream effectors like MEK and ERK.
Step-by-Step Protocol for pERK Western Blot:
-
Cell Culture and Treatment:
-
Plate KRas G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the quinazoline inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples and denature them in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., β-actin).
-
Cellular Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess the anti-proliferative effect of the inhibitors on cancer cells.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding:
-
Seed KRas G12C mutant cells (e.g., NCI-H358) and KRas wild-type cells (as a control for selectivity) into 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the quinazoline inhibitor in triplicate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The optimization of the quinazoline scaffold is a critical aspect of developing a successful KRas inhibitor. SAR studies systematically explore how modifications to different parts of the molecule impact its biological activity and drug-like properties.
Key SAR Insights for Quinazoline-based KRas G12C Inhibitors:
| Position on Quinazoline Core | General SAR Observations |
| C2-Position | Substituents at this position can interact with a hydrophobic pocket. Small, hydrophobic groups are often favored. |
| C4-Position | This position is typically used to attach the linker and the acrylamide warhead, often via a piperazine ring. The nature of this linkage is crucial for proper orientation. |
| C6 and C7-Positions | Modifications at these positions can significantly impact potency and selectivity. For instance, adding an amide substituent can create additional interactions with the protein and enhance labeling efficiency.[5] |
| Acrylamide Warhead | While acrylamide is the most common warhead, variations in the electrophile can be explored to modulate reactivity and potentially improve the safety profile.[7] |
Lead Optimization:
Beyond potency, lead optimization focuses on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds. This involves fine-tuning the structure to enhance metabolic stability, oral bioavailability, and reduce off-target toxicities. For example, introducing fluorine atoms can block sites of metabolic oxidation, while optimizing lipophilicity is key to achieving good oral absorption.
In Vivo Evaluation and Preclinical Advancement
Promising lead compounds are advanced into in vivo studies to assess their efficacy and safety in a more complex biological system.
Mouse Xenograft Models:
-
Methodology: Human cancer cells harboring the KRas G12C mutation (e.g., NCI-H358) are subcutaneously implanted into immunodeficient mice. Once tumors are established, the mice are treated with the quinazoline inhibitor or a vehicle control.
-
Endpoints: Tumor growth is monitored over time. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK) to confirm target engagement in vivo.
-
Key Metrics: Tumor Growth Inhibition (TGI) is a primary measure of efficacy.
A successful preclinical candidate will demonstrate robust anti-tumor activity in these models, coupled with a favorable pharmacokinetic and safety profile, warranting its advancement into clinical trials.
Conclusion and Future Directions
The development of quinazoline derivatives as covalent inhibitors of KRas G12C represents a landmark achievement in cancer drug discovery, transforming a once-intractable target into a druggable entity. The journey from initial hit discovery to a preclinical candidate is a testament to the power of structure-based drug design, iterative chemical synthesis, and rigorous biological evaluation.
While the success with KRas G12C is a major step forward, significant challenges remain. Drug resistance can emerge through various mechanisms, and targeting other prevalent KRas mutations, such as G12D and G12V, requires novel strategies beyond covalent inhibition of a cysteine residue. The principles and methodologies outlined in this guide, however, provide a robust framework for the continued exploration of novel chemical matter, including advanced quinazoline scaffolds, to address the broader challenge of KRas-driven cancers. The future of KRas-targeted therapy will likely involve combination strategies and the development of inhibitors against other mutant forms, bringing us closer to providing effective treatments for a wider range of patients.
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Liu, L., et al. (2021). Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents. Bioorganic Chemistry, 110, 104825. [Link]
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Xue, J., et al. (2022). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Medicinal Research Reviews. [Link]
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Leonard, K. (2025). Identification of quinazoline-based covalent inhibitors of KRASG12C for the treatment of solid tumors. American Chemical Society. [Link]
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Wang, Y., et al. (2025). Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors. Journal of Medicinal Chemistry. [Link]
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Zeng, M., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Cell Chemical Biology, 24(8), 1005-1016.e3. [Link]
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Su, Y., et al. (2022). Discovery of Novel Quinazoline-based KRAS G12C Inhibitors as Potential Anticancer Agents. ResearchGate. [Link]
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Zhang, Z., et al. (2023). Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors. Molecules, 28(8), 3568. [Link]
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Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
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Nie, W., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives with Covalent Reversible Warheads as Potential FGFR4 Inhibitors. Bioorganic Chemistry, 121, 105673. [Link]
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Gehringer, M., et al. (2023). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]
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Ma, X., et al. (2018). New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers. Bioorganic Chemistry, 78, 209-217. [Link]
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The Ascendancy of the 6-Methoxyquinazoline Scaffold: A Technical Guide to its Structure-Activity Relationship in Drug Discovery
For Immediate Release
A Deep Dive into the Privileged 6-Methoxyquinazoline Core for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive exploration of the structure-activity relationship (SAR) of 6-methoxy substituted quinazolines, a chemical scaffold of significant interest in modern medicinal chemistry. Moving beyond a superficial overview, this document provides in-depth, field-proven insights into the synthesis, biological evaluation, and mechanistic underpinnings of this important class of molecules, with a particular focus on their role as kinase inhibitors in oncology.
The Quinazoline Nucleus: A Cornerstone of Targeted Therapy
The quinazoline core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in drug discovery. Its rigid structure and versatile substitution points allow for the fine-tuning of physicochemical properties and biological activity.[1][2] A multitude of quinazoline-based drugs have received FDA approval, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] Among these, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are primary targets, with many quinazoline derivatives demonstrating potent inhibition at nanomolar concentrations.[1]
The Strategic Importance of the 6-Methoxy Substitution
The introduction of a methoxy group at the 6-position of the quinazoline ring has proven to be a pivotal modification for enhancing the therapeutic potential of these compounds. This substitution significantly influences the molecule's electronic properties and its interaction with target proteins.
Enhanced Kinase Affinity and Cellular Potency
SAR studies have consistently shown that the presence of a methoxy group at the 6-position, often in combination with a substitution at the 7-position, contributes to high-affinity binding to the ATP-binding pocket of kinases like EGFR.[3] This is attributed to the ability of the methoxy group to engage in favorable hydrophobic interactions and to modulate the electron density of the quinazoline ring system, thereby influencing the strength of the crucial hydrogen bond between the N1 of the quinazoline and the hinge region of the kinase.
Modulation of Physicochemical Properties
The 6-methoxy group also impacts the solubility and metabolic stability of the quinazoline derivatives, key parameters in determining the overall pharmacokinetic profile and oral bioavailability of a drug candidate.
Deconstructing the Structure-Activity Relationship of 6-Methoxyquinazolines
The biological activity of 6-methoxy substituted quinazolines is not solely dictated by the 6-position. The substituents at the 2- and 4-positions play a crucial role in defining the potency, selectivity, and overall pharmacological profile of the molecule.
The Critical Role of the C4-Anilino Moiety
The vast majority of potent 6-methoxyquinazoline-based kinase inhibitors feature a substituted aniline ring at the 4-position. This anilino group extends into a hydrophobic pocket of the kinase active site, and its substitution pattern is a key determinant of inhibitory activity.
-
Substitution Pattern: Small, lipophilic groups at the meta and para positions of the anilino ring generally enhance activity. Halogen substitutions, such as chlorine and fluorine, are frequently employed to improve binding affinity.
-
Michael Acceptors for Covalent Inhibition: The incorporation of a Michael acceptor group, such as an acrylamide moiety, on the C4-anilino substituent can lead to the formation of a covalent bond with a cysteine residue (e.g., Cys797 in EGFR), resulting in irreversible inhibition and prolonged pharmacodynamic effects.
Impact of C2-Position Modifications
While less explored than the C4-position, modifications at the C2-position can also influence the activity of 6-methoxyquinazolines. The introduction of small alkyl or aryl groups can modulate the electronic and steric properties of the quinazoline core, potentially leading to improved selectivity or potency.
The Synergistic Effect of C7-Substituents
The combination of a 6-methoxy group with a substituent at the 7-position is a common feature in highly potent EGFR inhibitors. Long-chain alkoxy groups or morpholino-containing side chains at C7 can extend into the solvent-exposed region of the ATP-binding cleft, providing additional binding interactions and improving solubility. The 6,7-dimethoxy substitution pattern is particularly favorable for EGFR inhibition.[3]
Quantitative Analysis of Structure-Activity Relationships
To provide a clearer understanding of the SAR, the following table summarizes the in vitro inhibitory activities of representative 6-methoxy substituted quinazoline derivatives against EGFR.
| Compound ID | C4-Anilino Substituent | C7-Substituent | EGFR IC50 (nM) | Reference |
| 1 | 3-Chloro-4-fluoroaniline | Methoxy | 3.22 (Gefitinib) | [3] |
| 2 | 3-Ethynylaniline | Methoxy | 27.06 (Erlotinib) | [3] |
| 3 | 3-Chloro-4-(3-fluorobenzyloxy)aniline | Methoxy | N/A | |
| 4 | 3-Bromoaniline | Glycine | 3.2 | [3] |
Table 1: Inhibitory Activity of 6-Methoxyquinazoline Derivatives against EGFR. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. N/A indicates data not available in the cited literature.
Synthetic Strategies for 6-Methoxyquinazolines: A Step-by-Step Workflow
The synthesis of 6-methoxy substituted quinazoline derivatives typically follows a convergent strategy, culminating in the crucial C4-amination step. The following is a generalized, yet detailed, experimental protocol for the preparation of this important class of compounds.
Synthesis of the Key Intermediate: 6-Methoxy-4-chloroquinazoline
The 6-methoxy-4-chloroquinazoline is a pivotal intermediate for the synthesis of a diverse library of C4-substituted analogs.
Protocol:
-
Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid: Start with commercially available 4-methoxyanthranilic acid.
-
Step 2: Cyclization to 6-Methoxyquinazolin-4(3H)-one: React 2-amino-5-methoxybenzoic acid with formamide at elevated temperatures (e.g., 120-140 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by precipitation upon cooling and filtration.
-
Step 3: Chlorination to 6-Methoxy-4-chloroquinazoline: The 6-methoxyquinazolin-4(3H)-one is then chlorinated using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed under reflux conditions. After completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is purified, often by recrystallization.
Diversification via Nucleophilic Aromatic Substitution at C4
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various anilino groups.
Protocol:
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve the 6-methoxy-4-chloroquinazoline intermediate in a suitable solvent, such as isopropanol or acetonitrile.
-
Step 2: Addition of the Anilino Nucleophile: Add the desired substituted aniline to the reaction mixture. The reaction is often carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Step 3: Reaction Monitoring and Workup: The reaction is typically heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal. Purification is usually achieved by column chromatography or recrystallization.
Caption: Synthetic workflow for 6-methoxy substituted quinazolines.
Biological Evaluation: From Bench to Preclinical Insights
A robust and systematic biological evaluation is paramount to understanding the SAR of newly synthesized 6-methoxyquinazoline derivatives.
In Vitro Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Target Engagement: Kinase Inhibition Assays
To confirm that the observed antiproliferative activity is due to the inhibition of the intended kinase target (e.g., EGFR), in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. Various formats are available, including radiometric assays, fluorescence-based assays (e.g., LanthaScreen™), and luminescence-based assays (e.g., ADP-Glo™).[4][5]
Generalized Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction and incubate for a defined period at an optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. The method of detection will depend on the specific assay format used.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Caption: Experimental workflow for SAR studies.
Mechanism of Action: Targeting the EGFR Signaling Pathway
6-Methoxyquinazoline derivatives, particularly those developed as anticancer agents, primarily exert their effects by inhibiting the tyrosine kinase activity of EGFR. Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway.
By binding to the ATP-binding site of the EGFR kinase domain, 6-methoxyquinazoline inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-survival pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. The 6-methoxy group plays a crucial role in anchoring the inhibitor within the active site, contributing to its high potency.
Conclusion and Future Directions
The 6-methoxy substituted quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted cancer therapies. The insights gained from extensive SAR studies have enabled the design of highly potent and selective kinase inhibitors. Future research in this area will likely focus on overcoming acquired resistance to current therapies, improving selectivity profiles to minimize off-target effects, and exploring novel therapeutic applications beyond oncology. The continued exploration of the chemical space around the 6-methoxyquinazoline core holds immense promise for the discovery of next-generation therapeutics.
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A Technical Guide to Investigating the Therapeutic Potential of 6-Methoxyquinazoline-2,4-diol
Preamble: The Quinazoline Scaffold as a Foundation for Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is designated as a "privileged scaffold" in medicinal chemistry.[1][2] This status is earned by its remarkable ability to serve as a versatile core for compounds that interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4] Numerous successful therapeutic agents, from the EGFR inhibitor Gefitinib to the antihypertensive drug Prazosin, are built upon this foundation.[2][5]
While direct biological studies on the specific derivative, 6-Methoxyquinazoline-2,4-diol (also known as 6-Methoxyquinazoline-2,4(1H,3H)-dione), are not extensively documented in publicly accessible literature, its structure provides a compelling basis for hypothesizing its therapeutic targets. The quinazoline-2,4-dione core is a recurring motif in compounds targeting critical cellular machinery, particularly in oncology.[6][7] The presence of the 6-methoxy group is also significant, as alkoxy substitutions at the 6- and 7-positions of the quinazoline ring are known to be compatible with, and often enhance, binding to key enzymes like protein kinases.[8][9]
This guide, therefore, presents a logical, evidence-based roadmap for the systematic investigation of this compound. It outlines the most probable high-value therapeutic targets based on extensive data from structurally related analogs and provides detailed, field-proven methodologies to validate these hypotheses, guiding the researcher from initial screening to cellular target engagement and downstream pathway analysis.
Section 1: Primary Hypothesized Therapeutic Target Classes
Based on the extensive body of research surrounding the quinazoline-2,4-dione scaffold, two target classes emerge as the most promising avenues for investigation: Protein Kinases and DNA Repair Enzymes.
Protein Kinase Inhibition (e.g., EGFR, VEGFR)
The inhibition of protein kinases is the most well-established mechanism of action for quinazoline-based therapeutics.[10] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[11]
-
Rationale & Justification:
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is the cornerstone of several FDA-approved EGFR inhibitors.[10] Structure-activity relationship (SAR) studies have consistently shown that 6,7-dimethoxy substitutions are highly favorable for potent EGFR inhibition.[8][12] The 6-methoxy group on the subject molecule strongly suggests that EGFR should be considered a primary candidate target.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Several 4-anilino-6,7-dimethoxy quinazoline derivatives have demonstrated dual inhibitory potential against both VEGFR-2 and EGFR, key mediators of tumor angiogenesis and proliferation.[9]
-
-
Potential Therapeutic Application: Non-small cell lung cancer, colorectal cancer, and other solid tumors characterized by EGFR overexpression or mutation.
Below is a conceptual diagram of the EGFR signaling pathway, highlighting the point of potential inhibition.
Caption: Potential inhibition of the EGFR signaling cascade by this compound.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to synthetic lethality and tumor cell death.
-
Rationale & Justification:
-
Direct precedent exists for the quinazoline-2,4(1H,3H)-dione core as a potent PARP-1 inhibitor.[10] A study by H. Yao et al. described a series of derivatives with this exact core structure that exhibited nanomolar IC₅₀ values against PARP-1.[10] This makes PARP-1 a highly probable and compelling target for this compound.
-
-
Potential Therapeutic Application: Ovarian, breast, prostate, and pancreatic cancers with BRCA1/2 mutations or other homologous recombination deficiencies.
Section 2: A Phased Approach to Target Validation
A rigorous, multi-step workflow is essential to move from hypothesized targets to validated mechanisms of action. The following protocols provide a self-validating system with clear decision points.
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Spectroscopic Blueprint of a Key Heterocycle: An In-depth Technical Guide to 6-Methoxyquinazoline-2,4-diol
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 6-methoxyquinazoline-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of this molecule. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural elucidation.
Introduction
This compound belongs to the quinazolinone family, a class of compounds renowned for its diverse pharmacological activities.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical sciences where molecular structure dictates biological function. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will delve into the theoretical and practical aspects of analyzing this compound using ¹H NMR, ¹³C NMR, IR, and MS, offering a predictive blueprint for its spectroscopic profile.
Molecular Structure and Analytical Workflow
The structural integrity of this compound is paramount for its intended applications. A systematic analytical workflow ensures comprehensive characterization.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.[2] The protons of the diol functionality are exchangeable and will be observable in DMSO-d₆.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C (298 K).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
¹H NMR Spectral Analysis (Predicted)
The expected ¹H NMR spectrum of this compound in DMSO-d₆ will exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the N-H protons of the diol.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~11.2 | Broad Singlet | 2H | N¹-H and N³-H | The acidic protons of the amide/lactam groups are expected to appear as a broad signal at a downfield chemical shift in DMSO-d₆.[3] |
| ~7.9 | Doublet | 1H | H-5 | The proton at position 5 is coupled to H-7 and is deshielded by the adjacent carbonyl group. |
| ~7.2 | Doublet of Doublets | 1H | H-7 | This proton is coupled to both H-5 and H-8. |
| ~7.0 | Doublet | 1H | H-8 | The proton at position 8 is coupled to H-7. |
| ~3.8 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a shielded environment and will appear as a sharp singlet.[4] |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~163 | C-4 | The carbonyl carbon of the amide is significantly deshielded.[3] |
| ~150 | C-2 | The ureido-like carbonyl carbon is also deshielded.[3] |
| ~155 | C-6 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~141 | C-8a | Quaternary carbon at the ring junction. |
| ~135 | C-7 | Aromatic CH carbon. |
| ~122 | C-5 | Aromatic CH carbon. |
| ~115 | C-4a | Quaternary carbon at the ring junction. |
| ~105 | C-8 | Aromatic CH carbon. |
| ~55 | -OCH₃ | The carbon of the methoxy group is shielded.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[5]
-
Instrument Setup:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands.
IR Spectral Analysis (Predicted)
The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-O bonds, as well as aromatic C-H and C=C vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 3200-3000 | Medium, Broad | N-H Stretching | The stretching vibrations of the N-H bonds in the lactam rings.[6] |
| 3000-2850 | Weak to Medium | C-H Stretching | Aromatic and aliphatic C-H stretching vibrations.[7] |
| 1710-1650 | Strong | C=O Stretching | The carbonyl stretching vibrations of the amide and ureido groups are a prominent feature of quinazolinones.[2][8] |
| 1620-1580 | Medium to Strong | C=C Stretching | Aromatic ring stretching vibrations.[2] |
| 1250-1200 | Strong | C-O Stretching | Asymmetric C-O-C stretching of the methoxy group. |
| 1050-1000 | Medium | C-O Stretching | Symmetric C-O-C stretching of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.[9]
-
Mass Analysis:
-
Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.
-
Scan Range: m/z 50-500.
-
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Mass Spectral Analysis (Predicted)
The ESI mass spectrum is expected to show a strong signal for the protonated molecule. The molecular formula of this compound is C₉H₈N₂O₃, with a monoisotopic mass of 192.0535 g/mol .[10]
-
Expected [M+H]⁺: m/z 193.0613
The fragmentation of quinazolinone derivatives can be complex, but some characteristic losses are expected.[9][11]
Caption: Predicted major fragmentation pathways for protonated this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a robust reference for researchers engaged in the synthesis and characterization of this and related quinazoline derivatives. By understanding the underlying principles of these spectroscopic techniques and the expected spectral features, scientists can confidently verify the structure and purity of their compounds, a critical step in the advancement of chemical and pharmaceutical research.
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The Isolation of Quinazoline Alkaloids from Natural Sources: A Methodological Compendium
An In-Depth Technical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
Quinazoline alkaloids represent a significant class of nitrogen-containing heterocyclic compounds, with over 200 known structures isolated from a diverse array of natural sources including plants, fungi, and marine organisms.[1][2][3] Their broad spectrum of pharmacological activities, such as antimalarial, anticancer, bronchodilatory, and anti-inflammatory properties, has cemented their status as privileged scaffolds in medicinal chemistry and drug discovery.[4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal natural sources of quinazoline alkaloids and details the field-proven methodologies for their extraction, isolation, and purification. The narrative emphasizes the causality behind experimental choices, grounding protocols in established chemical principles to ensure reproducibility and success.
The Natural Provenance of Quinazoline Alkaloids
The quinazoline core, a bicyclic aromatic structure formed by the fusion of a benzene and a pyrimidine ring, is a recurring motif in secondary metabolites across multiple biological kingdoms.[1][3] The biosynthesis of these alkaloids is complex and often originates from anthranilic acid.[6] Understanding the distribution of these compounds is the foundational step in natural product discovery.
Plant Kingdom: The Traditional Fountainhead
Plants have historically been the most prolific source of quinazoline alkaloids.[5][8] Several families are particularly noteworthy for producing these compounds, which often play a role in the plant's defense mechanisms.
| Plant Species | Family | Key Quinazoline Alkaloids Isolated | Distribution within Plant | References |
| Peganum harmala (Syrian Rue) | Zygophyllaceae | Peganine (Vasicine), Deoxypeganine | Seeds, Flowers, Leaves | [9][10][11][12] |
| Adhatoda vasica (Malabar Nut) | Acanthaceae | Vasicine, Vasicinone, Deoxyvasicine | Leaves | [13][14][15] |
| Dichroa febrifuga (Chinese Quinine) | Saxifragaceae | Febrifugine, Isofebrifugine | Roots | [4][5] |
| Isatis tinctoria (Woad) | Brassicaceae | Tryptanthrin | - | [4][6] |
| Various Species | Rutaceae | Multiple quinazolinone alkaloids | - | [4] |
Peganum harmala is a notable example, with its seeds containing high concentrations of peganine and its glycosides, reaching up to 3.9% by weight.[9] Similarly, Adhatoda vasica is a well-established source of the bronchodilator alkaloids vasicine and vasicinone.[13]
Fungal Kingdom: An Emerging Frontier
Fungi, especially endophytic and marine-derived species, are increasingly recognized as a source of structurally novel and biologically potent quinazoline alkaloids.[4][16] These microorganisms often produce complex derivatives not found in the plant kingdom.
-
Aspergillus sp. : Fungi from this genus, particularly those isolated from marine environments like mangrove plants or mollusks, produce a variety of quinazolinone alkaloids, including aniquinazolines and aspertoryadins.[4][17][18]
-
Penicillium sp. : An endophytic Penicillium vinaceum isolated from Crocus sativus was found to produce a unique quinazoline alkaloid with cytotoxic and antifungal activities.[4][19]
Marine and Animal Sources
The marine environment provides a unique biodiversity that yields novel chemical structures.[4] Marine bacteria, such as Streptomyces sp., have been identified as producers of quinazolinone derivatives like actinoquinazolinone.[4] While less common, some quinazoline alkaloids have also been isolated from animals.[6][20]
A Unified Workflow for Isolation and Purification
The isolation of quinazoline alkaloids from their natural matrix is a multi-step process that leverages their fundamental chemical properties, primarily the basicity conferred by the nitrogen atoms in the heterocyclic system.[21] The following workflow represents a robust and widely adopted strategy.
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An In-Depth Technical Guide to Investigating the Anti-Angiogenic Effects of Novel 4-Anilinoquinazoline Derivatives
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a primary regulator of angiogenesis, making it a key target for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of novel 4-anilinoquinazoline derivatives as potent anti-angiogenic agents. These compounds have emerged as a promising class of inhibitors targeting the ATP-binding site of tyrosine kinases, including VEGFR-2.[3][4] We will delve into the mechanistic rationale, robust experimental protocols, and data interpretation strategies essential for the pre-clinical evaluation of these molecules.
Introduction: The Rationale for Targeting Angiogenesis with 4-Anilinoquinazoline Derivatives
Tumor progression is intrinsically dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients.[5] The VEGF/VEGFR-2 signaling cascade is a master regulator of this process, initiating a cascade of events including endothelial cell proliferation, migration, and tube formation.[2][6][7] Upon VEGF-A binding, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, which in turn activates downstream signaling pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[2][6]
4-Anilinoquinazoline derivatives are a class of synthetic heterocyclic compounds that have been extensively developed as tyrosine kinase inhibitors (TKIs).[3][8][9][10] Their core structure allows for competitive binding to the ATP pocket of kinases like VEGFR-2, thereby blocking the initiation of the downstream signaling cascade.[3][4] Several successful drugs, including gefitinib and vandetanib, are based on this scaffold, highlighting its therapeutic potential.[3][8] The focus of this guide is to provide the scientific community with a detailed roadmap for the systematic evaluation of novel 4-anilinoquinazoline derivatives as anti-angiogenic agents.
Mechanistic Target: The VEGFR-2 Signaling Pathway
A thorough understanding of the target pathway is paramount for designing and interpreting experiments. The binding of VEGF-A to VEGFR-2 triggers a conformational change and subsequent dimerization, leading to the autophosphorylation of key tyrosine residues within the intracellular domain of the receptor.[6][7] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that collectively orchestrate the angiogenic process.[7]
Caption: VEGFR-2 signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
In Vitro Evaluation of Anti-Angiogenic Activity
A tiered approach, starting with in vitro assays, is crucial for the efficient screening and characterization of novel compounds. Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used primary cell line for these studies.
HUVEC Proliferation/Viability Assay (MTT Assay)
Principle: This assay assesses the cytotoxic or cytostatic effects of the compounds on endothelial cells. It is essential to distinguish between anti-angiogenic and general cytotoxic effects.
Protocol:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the novel 4-anilinoquinazoline derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., a known TKI like Vandetanib).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay evaluates the ability of the compounds to inhibit the migration of endothelial cells, a key step in angiogenesis.
Protocol:
-
Create a Monolayer: Grow HUVECs to confluence in a 6-well or 12-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test compounds at various concentrations.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. A significant reduction in wound closure in the presence of the compound indicates anti-migratory activity.[11]
Endothelial Cell Tube Formation Assay
Principle: This is a hallmark in vitro assay that recapitulates the later stages of angiogenesis, where endothelial cells form capillary-like structures.[12][13]
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[14]
-
Cell Seeding and Treatment: Seed HUVECs (1-1.5 x 10⁴ cells/well) onto the matrix along with the test compounds at desired concentrations.[14]
-
Incubation: Incubate the plate for 4-16 hours at 37°C in a 5% CO2 incubator.[14]
-
Imaging: Visualize the formation of tubular networks using an inverted microscope.
-
Quantification: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software. A dose-dependent decrease in these parameters indicates anti-angiogenic activity.[12][15]
Ex Ovo and In Vivo Validation of Anti-Angiogenic Effects
Promising candidates from in vitro studies should be further validated in more complex biological systems that better mimic the physiological environment.
Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as an excellent in vivo model to study angiogenesis and anti-angiogenesis.[16][17][18] It is a cost-effective and rapid alternative to rodent models.[16][17]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3-4 days.[16][19]
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Compound Application: A sterile filter paper disc or a carrier loaded with the test compound is placed directly onto the CAM.[16][19]
-
Re-incubation: Seal the window and re-incubate the eggs for an additional 48-72 hours.
-
Analysis: Excise the CAM, fix it, and photograph the area under the disc. Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or by measuring the avascular zone.[16][19]
Murine Xenograft Models
Principle: Subcutaneous xenograft models in immunocompromised mice are a widely used and critical tool for evaluating the anti-angiogenic and anti-tumor efficacy of drug candidates in a whole-animal system.[20][21]
Protocol:
-
Cell Implantation: Subcutaneously inject human tumor cells (e.g., A549, H446) into the flank of immunodeficient mice (e.g., nude or SCID mice).[21][22]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the novel 4-anilinoquinazoline derivatives to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of angiogenesis (e.g., CD31 to stain endothelial cells) to assess microvessel density.[5] A significant reduction in tumor growth and microvessel density in the treated group compared to the control group demonstrates in vivo efficacy.
Data Presentation and Interpretation
To facilitate clear communication and comparison of results, all quantitative data should be summarized in a structured format.
Table 1: In Vitro Anti-Angiogenic Activity of Novel 4-Anilinoquinazoline Derivatives
| Compound | HUVEC Proliferation IC50 (µM) | HUVEC Migration (% Inhibition at 10 µM) | HUVEC Tube Formation (% Inhibition at 10 µM) |
| Derivative A | 5.2 ± 0.4 | 65 ± 5 | 78 ± 6 |
| Derivative B | 12.8 ± 1.1 | 42 ± 7 | 55 ± 8 |
| Vandetanib (Control) | 8.5 ± 0.7 | 75 ± 4 | 85 ± 5 |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Microvessel Density (vessels/mm²) |
| Vehicle Control | 1250 ± 150 | 45 ± 5 |
| Derivative A (25 mg/kg) | 450 ± 80 | 15 ± 3 |
| Vandetanib (25 mg/kg) | 520 ± 95 | 18 ± 4 |
Conclusion and Future Directions
The systematic investigation of novel 4-anilinoquinazoline derivatives, following the methodologies outlined in this guide, will enable the identification and characterization of potent anti-angiogenic agents. The multi-tiered approach, from in vitro screening to in vivo validation, provides a robust framework for preclinical drug development. Future studies should focus on elucidating the detailed molecular interactions of promising compounds with the VEGFR-2 kinase domain, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in combination with other anti-cancer therapies.
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The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Journal of Visualized Experiments. Available at: [Link]
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Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. Available at: [Link]
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Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]
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Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. British Journal of Cancer. Available at: [Link]
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A Xenograft Model for Venous Malformation. National Institutes of Health. Available at: [Link]
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Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix. Journal of Visualized Experiments. Available at: [Link]
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Step-by-Step Protocol for Inhibition Assay of Angiogenic Tube Formation... ResearchGate. Available at: [Link]
-
HUVEC Tube-formation Assay in Angiogenesis. YouTube. Available at: [Link]
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Angiogenesis Assays. ibidi. Available at: [Link]
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Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. Available at: [Link]
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Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. National Institutes of Health. Available at: [Link]
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Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. Journal of Mazandaran University of Medical Sciences. Available at: [Link]
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6-Methoxyquinazoline-2,4-diol: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is the foundational structure for over 200 naturally occurring alkaloids and a vast number of synthetic compounds with a wide array of pharmacological activities.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties.[2][3] Within this important class of compounds, 6-methoxyquinazoline-2,4-diol emerges as a particularly promising scaffold for the design of novel therapeutics. Its strategic methoxy substitution and the reactive diol functionality provide a versatile platform for chemical modification, enabling the development of potent and selective agents against various disease targets.
This technical guide provides a comprehensive overview of this compound as a scaffold in drug design. We will delve into its synthesis, explore strategies for its chemical derivatization, and discuss its application in the development of targeted therapies, with a particular focus on kinase inhibitors. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to facilitate the exploration of this promising chemical entity.
The Quinazoline Scaffold: A Foundation of Therapeutic Potential
The quinazoline framework has yielded numerous clinically successful drugs, validating its importance in drug discovery.[2] Marketed drugs such as the antihypertensive agents prazosin and doxazosin, and the epidermal growth factor receptor (EGFR) inhibitor gefitinib, all feature the quinazoline core.[1] The versatility of the quinazoline ring allows for substitutions at various positions, which can significantly modulate its biological activity.[1] The 2,4-dione substitution pattern, in particular, has been a fertile ground for the discovery of bioactive molecules.[3]
Physicochemical Properties of this compound
Understanding the physicochemical properties of a scaffold is paramount for predicting its behavior in biological systems and for guiding drug design efforts.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Melting Point | >250 °C | [4] |
| XLogP3 | 0.6 | Inferred from similar structures |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
The presence of a methoxy group at the 6-position can influence the electronic properties of the aromatic ring and provide a handle for specific interactions with biological targets. The diol functionality allows for tautomerization and presents opportunities for diverse chemical modifications.
Synthesis of the this compound Scaffold
A reliable and efficient synthesis of the core scaffold is the first critical step in any drug discovery program. A one-pot synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione has been reported, offering a straightforward route to this key intermediate.[4]
Experimental Protocol: One-Pot Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione[4]
This protocol is based on the DMAP-catalyzed reaction of 2-amino-5-methoxybenzamide with di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
2-amino-5-methoxybenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Dioxane
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2-amino-5-methoxybenzamide (1.0 mmol) in dry dioxane (10 mL), add DMAP (0.2 mmol) and (Boc)₂O (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford 6-methoxyquinazoline-2,4(1H,3H)-dione as a white solid.
Causality Behind Experimental Choices:
-
DMAP: Acts as a nucleophilic catalyst to activate (Boc)₂O, facilitating the reaction with the amino group of the starting material.
-
(Boc)₂O: Serves as a carbonyl source for the formation of the 2-position carbonyl of the quinazolinedione ring.
-
Acidification: Protonates the product, aiding in its extraction into the organic phase.
-
Washing with Sodium Bicarbonate: Removes any unreacted acidic starting materials or byproducts.
Derivatization Strategies for Drug Design
The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Figure 1: Key positions for derivatization of the this compound scaffold.
N-Alkylation and N-Arylation at N1 and N3 Positions
The nitrogen atoms at positions 1 and 3 are nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents. These modifications can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds with the target protein.
Experimental Protocol: N-Alkylation of Quinazolinedione[5]
-
Dissolve this compound (1 mmol) in a suitable solvent such as DMF or acetone.
-
Add a base, for example, potassium carbonate (1.2 mmol), to the solution.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry.
-
Purify the product by recrystallization or column chromatography.
Conversion of the 4-Oxo Group
The 4-oxo group can be converted to a 4-amino group, a common modification in the development of kinase inhibitors. This is typically achieved by first chlorinating the 4-position and then displacing the chloride with an appropriate amine. This 4-anilinoquinazoline moiety is a well-established pharmacophore for EGFR kinase inhibitors.[5]
Application in Kinase Inhibitor Design
The quinazoline scaffold is a prominent feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the hinge region of the kinase active site.[5] The 6-methoxy group can provide additional interactions and influence the overall binding affinity and selectivity.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer.[5] Numerous quinazoline-based EGFR inhibitors have been developed, with many featuring substitutions at the 6- and 7-positions. The 6-methoxy substituent has been shown to be favorable for activity in some cases.
Structure-Activity Relationship (SAR) Insights for EGFR Inhibition
| Compound Modification | Effect on Activity | Rationale |
| 4-Anilino substitution | Generally essential for activity | The anilino group occupies a hydrophobic pocket and its substituents can be tuned for selectivity.[5] |
| 6-Methoxy group | Can enhance potency | The methoxy group can form hydrogen bonds with residues in the active site or influence the electronic properties of the quinazoline ring. |
| Substituents on the 4-anilino ring | Critical for potency and selectivity | Small, electron-withdrawing groups are often favored and can be used to target specific mutant forms of EGFR. |
Other Kinase Targets
Derivatives of the 6-methoxyquinazoline scaffold have also been investigated as inhibitors of other kinases, including:
-
HER2: Often co-expressed with EGFR in breast cancer, dual EGFR/HER2 inhibitors are a valuable therapeutic strategy.[6]
-
CDK4/6: Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle and are targets for cancer therapy.[7]
-
RET Tyrosine Kinase: Mutations in the RET proto-oncogene are associated with certain types of thyroid cancer.[8]
Biological Evaluation of this compound Derivatives
A crucial part of the drug discovery process is the biological evaluation of newly synthesized compounds. For kinase inhibitors, this typically involves in vitro enzyme assays and cell-based proliferation assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.
-
Add the recombinant EGFR kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive platform for medicinal chemists. The established importance of the quinazoline core in kinase inhibition, coupled with the favorable properties imparted by the 6-methoxy substituent, suggests that further exploration of this scaffold will continue to yield potent and selective inhibitors for a range of therapeutic targets. Future work should focus on expanding the chemical space around this core, employing structure-based drug design to optimize interactions with specific targets, and thoroughly characterizing the pharmacokinetic and pharmacodynamic properties of the most promising derivatives.
References
- Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 69(2), 247-252.
- Li, Y., et al. (2015). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
-
MySkinRecipes. (n.d.). 3-Ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
- Al-Omary, F. A. M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6543.
- Noolvi, M. N., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 9(3), 209-223.
- Li, W., et al. (2020).
- Kaur, R., et al. (2021).
- Yang, L., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(1), 103521.
- Tang, C., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry, 158, 546-559.
- Khan, I., & Saeed, A. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361–2381.
- Abdel-Monsef, A. H., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7247.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Lee, J. Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127267.
- Sharma, P., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(9), e1900053.
- Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8568.
- Al-Omar, M. A., & Amr, A.-G. E. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.
- El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(15), 1239-1256.
- Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2339.
- Abdelmonsef, A. H., et al. (2013). Facile Syntheses of Pharmaceutically Active Quinazolin-2,4-diones. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 405-410.
- Ibragimov, B. T., & Talipov, S. A. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- El-Azab, A. S., et al. (2013). Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. Chemical & Pharmaceutical Bulletin, 61(7), 731-741.
Sources
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- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: A Field-Proven Method for the Synthesis of 6-Methoxyquinazoline-2,4-diol
Introduction: The Significance of the Quinazolinedione Core
Quinazoline-2,4-diones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antihypertensive, and antidiabetic properties.[1] Their rigid, heterocyclic structure provides a robust framework for introducing diverse functionalities, making them attractive targets in drug discovery.
This document provides a comprehensive, step-by-step protocol for the synthesis of a key analogue, 6-Methoxyquinazoline-2,4-diol. The described method is a well-established and efficient one-pot procedure involving the thermal cyclization of 2-amino-5-methoxybenzoic acid with urea.[2] We will delve into the causality behind the procedural choices, methods for ensuring the integrity of the final product, and expert insights to navigate potential challenges.
Reaction Scheme and Principle
The synthesis proceeds via a condensation-cyclization reaction. The nucleophilic amino group of 2-amino-5-methoxybenzoic acid attacks one of the carbonyl carbons of urea. Subsequent intramolecular cyclization with the elimination of ammonia leads to the formation of the stable six-membered heterocyclic ring of the quinazolinedione system.
Reaction: 2-amino-5-methoxybenzoic acid + Urea → this compound + Ammonia
This solvent-free "fusion" method is advantageous as it often leads to high yields and simplifies the initial reaction setup, avoiding the complexities of solvent selection and removal.[3]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount |
| 2-amino-5-methoxybenzoic acid | 6705-03-9 | 167.16 | 1.0 | 5.00 g |
| Urea | 57-13-6 | 60.06 | 3.0 | 5.39 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | ~50 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Ethanol | 64-17-5 | 46.07 | - | As needed |
Required Equipment
-
100 mL round-bottom flask
-
Heating mantle with a magnetic stirrer and temperature controller
-
Reflux condenser (air condenser is sufficient)
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and standard laboratory glassware
-
Spatulas and weighing balance
-
Vacuum oven or desiccator
Step-by-Step Synthesis Procedure
-
Preparation: To a 100 mL round-bottom flask, add 2-amino-5-methoxybenzoic acid (5.00 g, 29.9 mmol) and urea (5.39 g, 89.7 mmol).
-
Expert Insight: Using a 3-fold molar excess of urea ensures the complete conversion of the limiting reagent, 2-amino-5-methoxybenzoic acid, and drives the reaction equilibrium towards the product. The excess urea will be removed during the work-up.
-
-
Fusion Reaction: Mix the solids thoroughly with a spatula. Equip the flask with an air condenser to allow the ammonia byproduct to escape. Place the flask in a heating mantle and begin heating the mixture with stirring.
-
Heating Profile: Gradually increase the temperature to 170-180°C. The mixture will melt to form a clear liquid. Maintain this temperature for approximately 4 hours.
-
Causality Note: This temperature is crucial. It must be high enough to initiate the reaction and keep the mixture molten, but excessive heat can lead to the decomposition of urea and the starting material, resulting in undesired byproducts and a lower yield.
-
-
Reaction Monitoring: As the reaction proceeds, the evolution of ammonia gas will be noticeable. Towards the end of the reaction, the molten mixture will begin to solidify.[3] This solidification is a key indicator that the reaction is nearing completion.
-
Cooling: After the 4-hour reaction time, turn off the heat and allow the flask to cool to room temperature. The contents will form a solid mass.
-
Purification by Recrystallization:
-
Add approximately 50 mL of glacial acetic acid to the flask containing the solid product.
-
Heat the mixture to reflux with stirring until the solid completely dissolves.
-
Trustworthiness Check: A clear solution indicates that all soluble components are dissolved. If any insoluble impurities remain, a hot filtration step can be performed here.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, during which time the product will crystallize. For maximum yield, the flask can be placed in an ice bath for 30 minutes after it has reached room temperature.
-
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper sequentially with a small amount of cold deionized water (to remove any residual acetic acid and urea) followed by a small amount of cold ethanol (to aid in drying).
-
Drying: Dry the purified product in a vacuum oven at 80°C overnight or until a constant weight is achieved. The final product should be an off-white to pale yellow solid.
Product Characterization and Validation (Trustworthiness)
To ensure the successful synthesis and purity of this compound, the following characterization is essential:
-
Melting Point (MP): Determine the melting point of the dried solid. A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and confirm the purity of the final product by comparing it to the starting material.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by identifying characteristic peaks. Expect to see aromatic protons, a methoxy singlet, and broad singlets for the N-H protons of the quinazolinedione ring. The carboxylic acid proton from the starting material should be absent.
-
¹³C NMR: Verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (Expected [M+H]⁺ = 193.06 g/mol ).
-
Expert Insights and Troubleshooting
-
Issue: The reaction mixture darkens significantly.
-
Cause: This often indicates overheating, leading to decomposition.
-
Solution: Ensure the temperature is carefully controlled and does not exceed 180°C. Use a calibrated temperature probe for accurate monitoring.
-
-
Issue: Low Yield.
-
Cause: Could be due to incomplete reaction (insufficient time or temperature) or loss of product during recrystallization.
-
Solution: Ensure the reaction is held at temperature for the full duration. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product and cool the solution slowly to maximize crystal formation.
-
-
Solvent-Free Conditions: The fusion method is highly efficient but requires careful mixing of the solid reactants to ensure intimate contact for the reaction to initiate properly.
References
- Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 485-493.
- CN1587211A. (2005). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.
- Wang, D., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9371–9379.
- Benchchem. (n.d.). This compound. Retrieved from Benchchem.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxybenzoic acid. Retrieved from Sigma-Aldrich.
Sources
Application Note: A Framework for Characterizing the Cellular Activity of 6-Methoxyquinazoline-2,4-diol Using Cell-Based Assays
Introduction and Scientific Context
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This nitrogen-containing heterocyclic compound is the core of numerous synthetic molecules and natural alkaloids, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The clinical success of quinazoline derivatives, such as the FDA-approved epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib for cancer therapy, underscores the therapeutic potential of this chemical class.[3][4]
6-Methoxyquinazoline-2,4-diol is a member of this versatile family. While extensive research has been conducted on the broader class of quinazolines, the specific cellular effects and mechanism of action of this particular analog are less characterized. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound. We provide a series of validated, cell-based protocols, from initial cytotoxicity screening to mechanistic investigation of apoptosis and target-specific signaling pathways. The methodologies herein are designed to establish a foundational understanding of the compound's cellular impact and to guide further research.
Foundational Knowledge & Pre-Experimental Considerations
Hypothesized Mechanism of Action
Many quinazoline derivatives exert their cytotoxic effects by functioning as competitive inhibitors at the ATP-binding site of tyrosine kinases, such as EGFR.[3] The quinazoline ring mimics the adenine portion of ATP, enabling it to occupy the catalytic site and block downstream signaling cascades that regulate cell proliferation and survival.[4] Given its structural similarity to known kinase inhibitors, it is reasonable to hypothesize that this compound may also function through the inhibition of one or more protein kinases. The experimental framework detailed below is designed to test this hypothesis, starting with broad phenotypic effects and progressively narrowing the focus to specific molecular targets.
Compound Handling and Preparation
Proper handling of the test compound is critical for reproducible and reliable results.
-
Solubility: Based on the properties of similar heterocyclic compounds, this compound is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Stock Solution Preparation:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve in high-purity, sterile DMSO to create a 10 mM or 20 mM stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.5% in the final assay volume.[5][6] An equivalent concentration of DMSO should be used in the vehicle control wells.
Protocol 1: Assessing Cytotoxicity and Anti-proliferative Effects (MTT Assay)
The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of living cells, where mitochondrial reductases cleave the yellow MTT tetrazolium salt into purple formazan crystals.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5][7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.[5] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or the vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined exposure time, typically 48 or 72 hours, to assess the anti-proliferative effects.[6][7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[5][6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[5]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50) value.
Sample Data Presentation:
| Cell Line | Treatment Duration | IC50 (µM) |
| MGC-803 | 72 hours | 0.85 |
| MCF-7 | 72 hours | 6.23 |
| A549 | 72 hours | > 50 |
| GES-1 (Normal) | 72 hours | 26.75 |
| Note: Data is hypothetical but based on representative values for quinazoline derivatives found in literature.[7] |
Protocol 2: Investigating the Mechanism of Cell Death (Annexin V/PI Apoptosis Assay)
Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a common outcome of effective anticancer agents. This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic or necrotic cells where membrane integrity is compromised.[7]
Principle of Annexin V / PI Staining
Caption: Differentiating cell populations via Annexin V/PI staining.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours.[7] Include a vehicle-treated control.
-
Cell Harvesting: After treatment, harvest both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant containing floating cells, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Sample Data Presentation:
| Treatment Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic |
| Vehicle Control (0 µM) | 95.2 | 2.1 | 1.5 |
| 0.5 µM Compound | 70.3 | 15.8 | 10.1 |
| 1.0 µM Compound | 45.1 | 30.5 | 21.3 |
| 2.0 µM Compound | 20.8 | 42.1 | 33.7 |
Protocol 3: Target Engagement and Downstream Signaling (Western Blot)
To test the hypothesis that this compound inhibits a specific kinase pathway, Western blotting is an indispensable tool. If EGFR is the suspected target, this technique can measure the phosphorylation status of EGFR itself and key downstream proteins like Akt and ERK, providing direct evidence of target engagement and pathway inhibition.
Hypothesized EGFR Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling cascade.
Detailed Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with this compound for 2 hours. Stimulate the cells with a growth factor (e.g., EGF, 50 ng/mL) for 15-30 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
- Benchchem. (n.d.). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
- Benchchem. (n.d.). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives.
- Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3864.
- ChemicalBook. (2025). 6-METHOXYQUINAZOLIN-4-OL - Safety Data Sheet.
- Benchchem. (n.d.). This compound | 32618-84-1.
- Al-Ostath, A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports, 12(1), 8334.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Al-Warhi, T., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society, 21(1), 1-16.
- Prabhu, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.
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Application of 6-Methoxyquinazoline-2,4-diol in kinase inhibition assays
Application Note & Protocol
Characterizing Kinase Inhibition Profiles using 6-Methoxyquinazoline-2,4-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of therapeutic drug targets, particularly in oncology.[1][2][3] The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors that target the ATP-binding site of these enzymes.[4][5][6] This document provides a comprehensive guide to the application of this compound, a representative quinazoline derivative, in kinase inhibition assays. We present the underlying scientific principles, detailed protocols for both biochemical and cell-based assays, and guidelines for data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, enabling researchers to accurately determine the inhibitory potency and selectivity of this compound and its analogues.
Scientific Principles & Rationale
The Central Role of Protein Kinases
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[7] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability, thereby governing a vast array of cellular processes. Dysregulation of kinase activity is a known driver of many diseases, most notably cancer, where hyperactive kinases can promote uncontrolled cell proliferation and survival.[1][5]
The Quinazoline Scaffold: A Foundation for Kinase Inhibition
The quinazoline ring system has proven to be an exceptionally effective scaffold for the design of kinase inhibitors.[1][8] Many quinazoline-based drugs function as ATP-competitive inhibitors. They typically possess a nitrogen atom at position 1 of the quinazoline ring that forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition.[4] The flexibility for substitution at other positions allows for the fine-tuning of potency and selectivity against different kinases.[1][6] this compound belongs to this important chemical class.
Principles of Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to quantify how a compound affects the catalytic activity of a kinase.[7] This can be assessed in two main settings:
-
Biochemical Assays: These in vitro assays utilize purified recombinant kinase, a specific substrate (often a synthetic peptide), and ATP.[2][9] The assay measures the direct effect of the inhibitor on the kinase's ability to phosphorylate the substrate. Readouts typically quantify either the amount of phosphorylated product formed or the amount of ADP produced (as it is generated in a 1:1 stoichiometric ratio with the phosphoproduct).[10][11]
-
Cell-Based Assays: These assays measure kinase activity within the complex environment of a living cell.[12][13] They provide more physiologically relevant data, as they account for factors like cell permeability, off-target effects, and engagement with the target in its native state.[3] Readouts often involve measuring the phosphorylation of a known downstream substrate of the target kinase.[12]
Physicochemical Properties of this compound
Before initiating any assay, it is critical to understand the compound's basic properties.
-
Solubility: The solubility of a test compound dictates how stock solutions should be prepared. Like many heterocyclic compounds, this compound is expected to have high solubility in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum tolerable concentration of DMSO in the final assay, as high concentrations can inhibit kinase activity.[11]
Experimental Protocol 1: In Vitro Biochemical Kinase Assay
This protocol describes a homogenous, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[10][11]
Materials
-
Recombinant Kinase of Interest (e.g., EGFR, VEGFR-2)
-
Kinase Substrate (specific peptide or protein for the chosen kinase)
-
This compound (Test Inhibitor)
-
Staurosporine or a known selective inhibitor for the target kinase (Positive Control)
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
DMSO, molecular biology grade
-
White, opaque 384-well or 96-well assay plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram
Caption: Workflow for the in vitro biochemical kinase assay.
Step-by-Step Methodology
1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 11-point, 3-fold dilutions). This will be your "source plate".
2. Kinase Reaction Setup (384-well plate format, 15 µL final volume): a. To the appropriate wells of the assay plate, add 5 µL of Kinase Assay Buffer. b. Transfer a small volume (e.g., 150 nL) from your inhibitor source plate to the assay plate wells. This creates an intermediate dilution. For controls, add an equivalent volume of DMSO (vehicle control), Staurosporine (positive control), and buffer only (background). c. Add 5 µL of the recombinant kinase solution (prepared in Kinase Assay Buffer) to all wells except the background control. The concentration of the kinase should be optimized beforehand to ensure the reaction is in the linear range. d. Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[16] e. Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture (prepared in Kinase Assay Buffer). The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to accurately determine ATP-competitive inhibition. f. Mix the plate and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure less than 20% of the substrate is consumed.
3. ADP Detection: a. Following the kinase reaction, add 15 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a coupled luciferase reaction to produce light. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Experimental Protocol 2: Cell-Based Kinase Inhibition Assay
This protocol provides a general framework for a cell-based assay to measure the inhibition of a specific kinase signaling pathway. It relies on immuno-detection of a phosphorylated substrate.
Principle & Rationale
This assay quantifies the phosphorylation of a direct downstream substrate of the target kinase within intact cells. Inhibition of the kinase by a cell-permeable compound like this compound will lead to a decrease in the phosphorylation of its substrate, which can be detected using a phospho-specific antibody.[12][17] Various detection formats can be used, including Western Blot, ELISA, or homogeneous assays like AlphaLISA or TR-FRET.[3][18]
General Methodology
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, cells can be serum-starved for 4-24 hours prior to the experiment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate controls) for a predetermined amount of time (e.g., 1-4 hours).
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator (e.g., EGF for EGFR) for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Phosphorylation Detection: Quantify the amount of phosphorylated substrate in the cell lysates using a phospho-specific antibody via your chosen detection method (e.g., ELISA). A parallel measurement of the total (phosphorylated and unphosphorylated) substrate protein should be performed for normalization.
-
Data Analysis: The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody. The normalized data is then used to determine the IC₅₀ value.
Data Presentation and Analysis
Data Summary Table
The inhibitory activity is expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. Data should be presented clearly, as shown in the hypothetical example below.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) [Control] |
| Kinase A (RTK) | 15 | 5 |
| Kinase B (RTK) | 250 | 10 |
| Kinase C (Ser/Thr) | >10,000 | 20 |
| Kinase D (RTK) | 8 | 2 |
| Kinase E (Ser/Thr) | 750 | 15 |
Table 1: Example inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[10]
Data Analysis Workflow
Caption: Logical workflow for IC₅₀ determination.
Calculating the IC₅₀ Value
-
Subtract Background: Subtract the average signal from the "no enzyme" wells from all other data points.
-
Normalize Data: Define the 0% inhibition level using the vehicle (DMSO) control wells (maximum signal) and the 100% inhibition level using the positive control or "no enzyme" wells (minimum signal). Calculate the percent inhibition for each inhibitor concentration.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to generate a dose-response curve.
-
Determine IC₅₀: The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Z'-factor but Low Signal Window | Insufficient kinase activity or incubation time. | Optimize enzyme concentration and/or increase reaction time. Ensure ATP and substrate are not limiting. |
| High Background Signal | Reagent contamination; ATP contamination in substrate. | Use high-purity reagents. Test each component individually for background signal. |
| Poor Curve Fit / Scattered Data | Compound precipitation at high concentrations; pipetting errors. | Check compound solubility in assay buffer. Use automated liquid handlers for precision. Ensure thorough mixing. |
| False Positives | Compound interferes with the detection system (e.g., inhibits luciferase). | Run a counter-screen without the kinase to check for direct inhibition of the detection reagents.[11] |
Visualizing the Mechanism of Action
The diagram below illustrates the general mechanism of an ATP-competitive kinase inhibitor targeting a Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Inhibition of an RTK signaling pathway.
References
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]
-
Singh, M., & Kumar, A. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
- Hassan, A., et al. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Pharmacy and Pharmacology.
-
Fallacara, A. L., et al. (2018). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
An, W. F. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies. Available at: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
-
Zhang, Q. W., et al. (2021). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Dow, M., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. Available at: [Link]
-
Gutorov, L. A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 6-methoxyquinoline-2,4-diol. Available at: [Link]
-
PharmaCompass. (n.d.). 6,7-dimethoxy-2,4-dihydroxy quinazoline. Available at: [Link]
- Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research.
-
Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao. Available at: [Link]
-
Dai, Y., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available at: [Link]
-
Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]
-
Mooberry, S. L. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Drug Resistance Updates. Available at: [Link]
-
Gawas, D., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]
Sources
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Application Notes & Protocols: A Comprehensive Guide to the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives
Introduction: The Significance of Dihydroquinazoline-2(1H)-ones in Modern Drug Discovery
The dihydroquinazoline-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its structural features allow for versatile pharmacophoric decoration, leading to compounds with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases and other cellular targets, making them highly valuable in the development of novel therapeutics.[1]
Solid-phase organic synthesis (SPOS) has revolutionized the generation of small molecule libraries for high-throughput screening in drug discovery. By anchoring the growing molecule to an insoluble polymeric support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to mere filtration and washing steps. This approach is particularly well-suited for the multi-step synthesis of complex heterocyclic systems like dihydroquinazoline-2(1H)-ones, enabling the rapid and efficient creation of diverse compound libraries for biological evaluation.[1]
This comprehensive guide provides a detailed protocol and expert insights into the solid-phase synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. We will delve into the rationale behind the selection of resins, linkers, and reagents, and provide step-by-step instructions for each stage of the synthesis, from resin preparation to final product characterization.
Strategic Overview: The Solid-Phase Approach
Our synthetic strategy is centered around the use of Wang resin, a widely adopted solid support in Fmoc-based solid-phase peptide synthesis (SPPS) and related small molecule synthesis.[2][3] The choice of Wang resin is predicated on its p-alkoxybenzyl alcohol linker, which is stable to the basic conditions required for Fmoc deprotection but readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final product with a C-terminal carboxylic acid or, in our case, the desired heterocyclic core.[2][4]
The synthesis commences with the loading of a suitable N-Fmoc protected amino acid onto the Wang resin. The synthesis then proceeds through a series of deprotection and coupling steps to build a linear precursor on the solid support. The key transformation is an intramolecular cyclization to form the dihydroquinazolinone ring, followed by cleavage from the resin and purification.
Detailed Experimental Protocols
Materials and Reagents
-
Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA)
-
Amino Acids: Fmoc-protected amino acids (e.g., Fmoc-Ala-OH)
-
Scaffold: 2-Fluoro-5-nitrobenzoic acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water (H₂O)
-
Other: Acetic anhydride, Pyridine
Protocol 1: Resin Preparation and First Amino Acid Loading
Rationale: The initial amino acid is anchored to the Wang resin via an ester linkage. The use of DIC/HOBt with a catalytic amount of DMAP is a common method, however, to minimize potential racemization, especially with sensitive amino acids, alternative methods are often preferred. Here we use a HATU-based coupling which is highly efficient and suppresses epimerization.[5]
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a fritted syringe reaction vessel. Swell the resin in DMF (10 mL) for 1 hour at room temperature with gentle agitation. Drain the solvent.
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH, 3 eq., 3.0 mmol), HATU (2.9 eq., 2.9 mmol), and HOBt (3 eq., 3.0 mmol) in DMF (5 mL). Add DIPEA (6 eq., 6.0 mmol) and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF (10 mL) for 30 minutes.
-
Final Washing: Wash the resin as in step 4 and dry under high vacuum. A small sample of the resin can be taken to determine the loading capacity via UV-Vis spectrophotometry of the piperidine-DBF adduct upon Fmoc deprotection.
Protocol 2: Elongation of the Linear Precursor
Rationale: The iterative cycle of Fmoc deprotection and coupling is the core of solid-phase synthesis. Piperidine is the base of choice for Fmoc removal due to its efficacy and ability to scavenge the dibenzofulvene byproduct.[2] HATU is again employed for the coupling step to ensure high efficiency.
-
Fmoc Deprotection: Treat the resin-bound amino acid with 20% (v/v) piperidine in DMF (10 mL). Agitate for 3 minutes, drain, and repeat the treatment for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. A Kaiser test on a few beads should be positive (blue color), indicating the presence of a free primary amine.
-
Scaffold Activation and Coupling: Activate 2-fluoro-5-nitrobenzoic acid (3 eq., 3.0 mmol) using HATU (2.9 eq., 2.9 mmol), HOBt (3 eq., 3.0 mmol), and DIPEA (6 eq., 6.0 mmol) in DMF (5 mL) as described in Protocol 1, step 2.
-
Coupling: Add the activated scaffold solution to the deprotected resin and agitate for 4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally dry under vacuum.
Protocol 3: Cyclization and Cleavage
Rationale: The formation of the dihydroquinazolinone ring is achieved through a sequence of nitro group reduction followed by an intramolecular cyclization. The reduction of the aromatic nitro group to an amine is a crucial step, readily achieved with SnCl₂. The subsequent cyclization to form the urea is typically base-catalyzed. The final product is cleaved from the resin using a standard TFA cocktail.
-
Nitro Group Reduction: Swell the resin in DMF. Prepare a solution of SnCl₂·2H₂O (10 eq., 10 mmol) in DMF (10 mL). Add this solution to the resin and agitate at room temperature for 12 hours.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a non-nucleophilic base such as DIPEA (5 eq., 5.0 mmol) in DMF (10 mL).
-
Heat the reaction mixture to 50°C and agitate for 16-24 hours. The progress of the cyclization can be monitored by cleaving a small aliquot of resin and analyzing by LC-MS.
-
-
Final Washing: After cooling to room temperature, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIPS. Add this cocktail (10 mL per gram of resin) to the dried resin.
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude product under high vacuum.
Chemical Mechanism on Solid Support
The following diagram illustrates the key chemical transformations occurring on the solid support.
Data Summary and Reaction Parameters
The following table provides a summary of the typical reaction conditions for each step in the synthesis. Note that these may require optimization depending on the specific substrates used.
| Step | Reagents and Solvents | Equivalents (vs. Resin Loading) | Time | Temperature | Monitoring |
| Loading | Fmoc-AA-OH, HATU, HOBt, DIPEA in DMF | 3 / 2.9 / 3 / 6 | 4 h | RT | Fmoc loading assay |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 3 + 10 min | RT | Kaiser Test |
| Scaffold Coupling | 2-Fluoro-5-nitrobenzoic acid, HATU, HOBt, DIPEA in DMF | 3 / 2.9 / 3 / 6 | 4 h | RT | Kaiser Test (negative) |
| Nitro Reduction | SnCl₂·2H₂O in DMF | 10 | 12 h | RT | - |
| Cyclization | DIPEA in DMF | 5 | 16-24 h | 50°C | Test cleavage/LC-MS |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIPS | - | 2-3 h | RT | LC-MS of crude product |
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after a coupling step, the reaction should be repeated. For sterically hindered amino acids or building blocks, extending the reaction time or slightly increasing the temperature may be beneficial. Double coupling is a standard practice to ensure complete reaction.
-
Incomplete Fmoc Deprotection: For certain sequences, Fmoc removal can be sluggish. Extending the deprotection time or using a stronger base solution (e.g., 2% DBU/2% piperidine in DMF) can be effective. However, DBU should be used with caution as it can promote side reactions.
-
Incomplete Cyclization: This is a critical step that may require optimization. If test cleavages show a significant amount of uncyclized linear precursor, the reaction time can be extended, or the temperature slightly increased. Ensure the resin is well-swollen and agitated effectively.
-
Side Reactions during Cleavage: The cleavage cocktail containing TIPS is designed to scavenge carbocations generated during the process, protecting sensitive functional groups.[4] If the final product contains unexpected modifications, the composition and duration of the cleavage cocktail may need to be adjusted.
Product Characterization
Upon cleavage and purification (typically by reverse-phase HPLC), the structure and purity of the final dihydroquinazoline-2(1H)-one derivatives must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing the purity of the crude and purified product and confirming its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final compound.[6] The characteristic signals for the dihydroquinazolinone core, along with the signals for the various substituents, will confirm the successful synthesis.
Conclusion
The solid-phase synthesis methodology detailed in this guide offers a robust and efficient platform for the generation of diverse libraries of dihydroquinazoline-2(1H)-one derivatives. By understanding the rationale behind each step and adhering to the optimized protocols, researchers in medicinal chemistry and drug discovery can accelerate the exploration of this important chemical space, paving the way for the discovery of novel therapeutic agents. The combination of established solid-phase techniques with a well-designed synthetic route makes this an accessible and powerful tool for the modern chemistry laboratory.
References
-
Tu, Z., Chen, J., Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8577. [Link]
-
Sun, Q., & Ganesan, A. (2001). Solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones. Tetrahedron Letters, 42(34), 5847-5850. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. [Link]
-
Bonkowski, B., Wieczorek, J., Patel, M., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). [Link]
-
Ramazani, A., et al. (2011). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 123(6), 2267-2270. [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103–2127. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 35. [Link]
-
Joseph, B., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 247-261. [Link]
Sources
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum [scholarworks.indianapolis.iu.edu]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis of disubstituted N-acylureas from resin-bound ureas and acyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking of 6-Methoxyquinazoline-2,4-diol with the Epidermal Growth Factor Receptor (EGFR) Kinase Domain
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for normal cellular function.[2][3] However, dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[4] Consequently, the kinase domain of EGFR has emerged as a prime target for the development of small-molecule inhibitors in cancer therapy.[5]
Quinazoline-based compounds have been identified as a "privileged structure" in medicinal chemistry, forming the scaffold of numerous approved EGFR inhibitors like gefitinib and erlotinib.[6] These molecules typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation events necessary for signal transduction.[7] This application note provides a detailed protocol for the in silico investigation of 6-Methoxyquinazoline-2,4-diol , a quinazoline derivative, as a potential EGFR inhibitor using molecular docking. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] Understanding the binding affinity and interaction patterns of this compound can provide valuable insights for its further development as a therapeutic agent.
Signaling Pathway Overview: The EGFR Cascade
To appreciate the significance of inhibiting EGFR, it is crucial to understand its central role in cellular signaling. The following diagram illustrates the major pathways activated by EGFR.
Caption: General workflow for a molecular docking study.
Detailed Protocols
This section provides a comprehensive, step-by-step guide for performing the molecular docking of this compound with the EGFR kinase domain. The protocol is based on the widely used and freely available software AutoDock Vina.
Part 1: Protein Preparation
The quality of the receptor structure is paramount for a successful docking study. The following steps outline the preparation of the EGFR protein.
-
Obtain the EGFR Crystal Structure:
-
Navigate to the Protein Data Bank (PDB) website (rcsb.org).
-
Search for an appropriate EGFR kinase domain structure. For quinazoline-based inhibitors, PDB ID: 1M17 is a suitable choice as it is co-crystallized with the inhibitor erlotinib, which shares the quinazoline scaffold. [4] * Download the PDB file.
-
-
Prepare the Receptor using AutoDock Tools (ADT):
-
Launch ADT.
-
Load the downloaded PDB file (e.g., 1M17.pdb).
-
Clean the Protein:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the simulation.
-
This is crucial as water molecules can interfere with the docking process.
-
-
Add Hydrogens:
-
Add polar hydrogens to the protein structure. This is essential for correct hydrogen bond formation.
-
-
Assign Charges:
-
Compute Gasteiger charges for the protein atoms. Partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
-
Save the Prepared Protein:
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
-
Part 2: Ligand Preparation
Accurate preparation of the ligand is equally important for obtaining meaningful docking results.
-
Obtain the Ligand Structure:
-
The 3D structure of this compound can be obtained from databases like PubChem or ZINC. [3]If a 3D structure is not available, a 2D structure can be used to generate a 3D conformation using software like Avogadro or ChemDraw.
-
Download the structure in a suitable format (e.g., SDF or MOL2).
-
-
Prepare the Ligand using AutoDock Tools (ADT):
-
Launch ADT.
-
Load the ligand file.
-
Detect Root and Torsion Tree:
-
This step defines the rotatable bonds in the ligand, allowing for conformational flexibility during docking.
-
-
Assign Charges:
-
Compute Gasteiger charges for the ligand atoms.
-
-
Save the Prepared Ligand:
-
Save the prepared ligand in the PDBQT file format.
-
-
Part 3: Grid Generation
The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand.
-
Define the Binding Site:
-
In ADT, with the prepared EGFR protein loaded, open the Grid Box tool.
-
The binding site can be defined based on the position of the co-crystallized ligand (erlotinib in 1M17). This ensures that the docking search is focused on the known active site.
-
Center the grid box on the co-crystallized ligand.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin. A typical size is 20x20x20 Å.
-
-
Generate the Grid Parameter File:
-
Save the grid box parameters to a text file. This file will be used by AutoDock Vina to define the search space.
-
Part 4: Running the Docking Simulation
This part involves using the command-line interface of AutoDock Vina.
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid parameters, and the output file name.
-
The configuration file should look like this:
-
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing all the prepared files.
-
Run the following command:
-
Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.
-
Analysis and Interpretation of Results
Binding Affinity (Docking Score)
-
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. [8]* A more negative value indicates a stronger predicted binding affinity. [7]* The results are typically presented for multiple binding modes (poses), with the top-ranked pose having the lowest binding energy.
Root Mean Square Deviation (RMSD)
-
RMSD is a measure of the average distance between the atoms of two superimposed molecules. [8]* In docking, a low RMSD value (typically < 2.0 Å) between the top-ranked pose and a known binding mode (if available) suggests a reliable docking result.
Visualization of Binding Interactions
-
Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions. [7]* Software such as PyMOL or Discovery Studio Visualizer can be used to view the output PDBQT file.
-
Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein.
-
Pi-stacking and cation-pi interactions: These are common with aromatic rings, which are present in the quinazoline scaffold.
-
-
For EGFR, key interactions often involve the hinge region residue Met793.
Quantitative Data Summary
| Parameter | Description | Typical Value/Interpretation |
| Binding Affinity (kcal/mol) | The predicted free energy of binding. | The more negative, the stronger the binding. |
| RMSD (Å) | The deviation from a reference pose. | < 2.0 Å is generally considered a good prediction. |
| Interacting Residues | Amino acids in the binding pocket that form contacts with the ligand. | Identification of key residues (e.g., Met793 in EGFR) confirms binding in the active site. |
| Number of Hydrogen Bonds | A count of the hydrogen bonds formed between the ligand and protein. | A higher number often contributes to stronger binding. |
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is highly recommended to perform a validation step.
-
Re-docking:
-
Extract the co-crystallized ligand (erlotinib from 1M17) and dock it back into the EGFR binding site using the same protocol.
-
-
RMSD Calculation:
-
Calculate the RMSD between the top-ranked pose of the re-docked ligand and its original crystallographic position.
-
-
Validation Criteria:
-
An RMSD value below 2.0 Å indicates that the docking protocol is capable of accurately reproducing the known binding mode. This lends confidence to the results obtained for the novel ligand, this compound.
-
Conclusion
Molecular docking is a powerful and cost-effective tool in the early stages of drug discovery. This application note has provided a detailed, scientifically grounded protocol for investigating the binding of this compound to the EGFR kinase domain. By following these steps, researchers can gain valuable insights into the potential of this and other novel compounds as EGFR inhibitors. The analysis of binding affinity, interaction patterns, and validation through re-docking provides a robust framework for in silico drug design and optimization.
References
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
PubChem. (n.d.). 6-Methoxy-1,2-dihydroquinazoline. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 6-methylquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
-
Bioscience Biotechnology Research Communications. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyquinazoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-methoxyquinoline-2,4-diol (C10H9NO3). Retrieved from [Link]
-
PubChem. (n.d.). (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]
-
ZINC. (n.d.). Welcome to ZINC Is Not Commercial - A database of commercially-available compounds. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2021). Insights from the molecular docking analysis of EGFR antagonists. Journal of King Saud University - Science, 33(1), 101235. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-iodoquinazoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. Retrieved from [Link]
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
-
Arabian Journal of Chemistry. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Retrieved from [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Informatics in Medicine Unlocked, 49, 101265. [Link]
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (2023). Results in Chemistry, 6, 101188. [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Chemistry, 12, 1475855. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
StatPearls. (2023). Biochemistry, Epidermal Growth Factor Receptor. Retrieved from [Link]
-
Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy. Nature reviews. Cancer, 4(5), 361–370. [Link]
-
The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. (2006). Current Cancer Drug Targets, 6(7), 615-634. [Link]
-
Wikipedia. (n.d.). EGFR inhibitor. Retrieved from [Link]
Sources
- 1. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Welcome to ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 3. benchchem.com [benchchem.com]
- 4. bbrc.in [bbrc.in]
- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 6. japsonline.com [japsonline.com]
- 7. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Assessing the Cytotoxicity of 6-Methoxyquinazoline-2,4-diol
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3][4] The compound 6-Methoxyquinazoline-2,4-diol, also known as 6-methoxyquinazoline-2,4(1H,3H)-dione, belongs to this important class of molecules.[5][6] The methoxy group at the 6-position can influence the molecule's lipophilicity and electronic properties, potentially enhancing its cell permeability and binding affinity to biological targets.[5] Given the cytotoxic potential observed in many quinazoline derivatives,[7][8][9][10] a thorough in vitro evaluation of the cytotoxicity of this compound is a critical step in its development as a potential therapeutic agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of this compound using a multi-parametric approach. We will detail the principles behind three robust cell viability assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo® 3/7—and provide step-by-step protocols for their implementation. This multi-assay strategy allows for a more complete understanding of the compound's cytotoxic mechanism, distinguishing between effects on metabolic activity, membrane integrity, and apoptosis induction.
Principles of Selected Cell Viability Assays
A single assay is often insufficient to fully characterize the cytotoxic effects of a compound.[11] Therefore, we advocate for a panel of assays that interrogate different aspects of cell health.
-
MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[12] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13][14] A decrease in the purple color indicates a reduction in metabolic activity, which can be a result of either cytotoxicity or cytostatic effects.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[15][17] Therefore, an increase in LDH activity in the supernatant is a direct indicator of cell death.
-
Caspase-Glo® 3/7 Assay (Apoptosis): This luminescent assay specifically measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[18][19] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[18] When caspases-3 and -7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[18] An increase in luminescence is directly proportional to the amount of caspase-3 and -7 activity, indicating apoptosis induction.[18][20]
Experimental Design and Workflow
A logical workflow is crucial for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
Detailed Protocols
Cell Culture
The choice of cell line is critical and should be relevant to the intended therapeutic application of the compound. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) should be used to assess both efficacy and potential off-target toxicity. All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[12][13][21]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
This protocol is based on common LDH assay kits.[17][22][23]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cells treated with this compound (as in the MTT assay)
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with cells treated with vehicle control.
-
Maximum LDH Release: Wells with untreated cells to which lysis buffer will be added.
-
Background Control: Wells with culture medium only.
-
-
Collect Supernatant: After the compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Induce Maximum Release: Add 10 µL of lysis buffer to the maximum release control wells and incubate for 15 minutes at 37°C. Then, centrifuge the plate and transfer 50 µL of the supernatant to the new plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Caspase-Glo® 3/7 Assay Protocol
This protocol is based on the Promega Caspase-Glo® 3/7 Assay technical bulletin.[18][19][20][24][25]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Equilibrate Reagents: Thaw the Caspase-Glo® 3/7 Buffer and Substrate and allow them to equilibrate to room temperature.
-
Prepare Caspase-Glo® 3/7 Reagent: Transfer the entire volume of the buffer into the amber bottle containing the substrate. Mix by inverting until the substrate is completely dissolved.
-
Equilibrate Plates: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation
The following diagram illustrates the data analysis pipeline for the three assays.
Caption: Data analysis pipeline for cytotoxicity assays.
MTT Assay: Percent viability is calculated as: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
LDH Assay: Percent cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Caspase-Glo® 3/7 Assay: Results are typically expressed as fold change in luminescence relative to the vehicle control.
The IC50 (half-maximal inhibitory concentration) for the MTT assay and the EC50 (half-maximal effective concentration) for the LDH assay should be calculated by plotting the percentage of viability or cytotoxicity against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Expected Results and Interpretation
The combination of these three assays provides a more nuanced understanding of the cytotoxic mechanism of this compound.
| Assay | Potential Outcome | Interpretation |
| MTT | Decreased absorbance | Indicates a reduction in metabolic activity, which could be due to cell death or inhibition of proliferation. |
| LDH | Increased absorbance | Suggests loss of membrane integrity, indicative of necrosis or late-stage apoptosis. |
| Caspase-Glo® 3/7 | Increased luminescence | Points towards the induction of apoptosis through the activation of executioner caspases. |
Example Scenarios:
-
Scenario 1: Apoptosis-mediated Cytotoxicity
-
A dose-dependent decrease in MTT signal.
-
A dose-dependent increase in Caspase-Glo® 3/7 signal.
-
A significant increase in LDH release only at high concentrations or later time points, indicating secondary necrosis following apoptosis.
-
-
Scenario 2: Necrosis-mediated Cytotoxicity
-
A dose-dependent decrease in MTT signal.
-
A dose-dependent and early increase in LDH release.
-
No significant change in Caspase-Glo® 3/7 signal.
-
-
Scenario 3: Anti-proliferative Effect (Cytostatic)
-
A dose-dependent decrease in MTT signal.
-
No significant increase in LDH release.
-
No significant change in Caspase-Glo® 3/7 signal.
-
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the cytotoxic potential of this compound. By employing a multi-parametric approach that includes assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's mechanism of action. This detailed understanding is essential for making informed decisions in the drug discovery and development process.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
- Kandeel, M. M., et al. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. European Journal of Medicinal Chemistry, 48, 231-243.
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- Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414.
- O'Brien, N. S., et al. (2024). 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708.
- Campbell, S. F., et al. (1985). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 28(10), 1379-1387.
- Foroumadi, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(1), 1-13.
- Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(4), 653-658.
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- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3479-3489.
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 6-Methoxyquinazoline-2,4-diol in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Methoxyquinazoline-2,4-diol in human plasma. Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] The reliable quantification of their metabolites, such as this compound, is critical during drug development for pharmacokinetic and metabolic profiling. The method described herein employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method was validated according to the principles outlined in the ICH Q2(R1) and U.S. FDA guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.[2]
Introduction: The Analytical Imperative for Quinazoline Metabolites
The quinazoline ring system is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] This has led to the development of numerous drugs, particularly in oncology and hypertension. Consequently, understanding the metabolic fate of new quinazoline-based drug candidates is a non-negotiable aspect of preclinical and clinical development. This compound is a potential metabolite, and its accurate measurement in biological matrices like plasma is essential for constructing a complete pharmacokinetic (PK) profile.
LC-MS/MS is the preeminent analytical technique for this task due to its inherent selectivity, sensitivity, and speed.[3] This note provides a comprehensive, field-tested protocol designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for rational method development. While extensive experimental data is not publicly available, key properties can be sourced or predicted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[4] |
| Monoisotopic Mass | 191.05824 Da | PubChem[4] |
| CAS Number | 32618-84-1 | ChemicalBook[5] |
| Predicted XlogP | 0.7 | PubChemLite[4] |
| Predicted [M+H]⁺ m/z | 192.06552 | PubChemLite[4] |
The predicted XlogP suggests moderate polarity, making it well-suited for reversed-phase liquid chromatography. The presence of nitrogen atoms in the quinazoline core and hydroxyl groups makes it readily ionizable by electrospray ionization (ESI), particularly in positive ion mode after protonation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for sample preparation and analysis. The entire analytical workflow is designed for robustness and high throughput.
Overall Analytical Workflow
The process begins with the preparation of standards and quality control samples, followed by sample extraction, LC-MS/MS analysis, and data processing.
Sources
In Vivo Evaluation of 6-Methoxyquinazoline-2,4-diol: Application Notes and Protocols for Preclinical Assessment
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vivo evaluation of 6-Methoxyquinazoline-2,4-diol, a novel heterocyclic compound belonging to the quinazoline-2,4-dione class. Quinazoline derivatives are recognized as a "privileged structure" in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] Given the nascent stage of research on this specific molecule, this guide presents a dual-pathway evaluation strategy, outlining detailed protocols for assessing its potential as both an anticancer and an anti-inflammatory agent in validated animal models. The protocols are designed to establish a foundational understanding of the compound's efficacy, safety profile, and pharmacokinetic behavior, thereby guiding further preclinical development.
Introduction: The Therapeutic Potential of the Quinazoline Scaffold
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of modern therapeutics.[3] Numerous derivatives have been successfully translated into clinical use, targeting a variety of pathological conditions. The quinazolin-4(3H)-one and quinazoline-2,4(1H,3H)-dione skeletons, in particular, are of significant interest due to their versatile biological activities.[3][5] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the quinazoline ring can profoundly influence the compound's pharmacological properties.[3][6]
This compound features a methoxy group at the 6-position, a modification known to influence the activity of related compounds. While direct in vivo data for this specific molecule is not yet broadly published, computational (in silico) and in vitro studies on analogous structures suggest potential inhibitory activity against key signaling molecules implicated in cancer and inflammation, such as protein kinases, poly(ADP-ribose)polymerase (PARP), and cyclooxygenase (COX) enzymes.[4][7][8] Therefore, a systematic in vivo evaluation is the critical next step to elucidate its therapeutic promise.
This guide is structured to provide a logical, evidence-based workflow for the initial preclinical assessment of this compound.
Pre-formulation and Acute Toxicity Assessment
Prior to efficacy studies, it is imperative to characterize the compound's basic physicochemical properties and establish a preliminary safety profile.
Rationale for Initial Studies
A successful in vivo study hinges on a well-characterized and stable formulation that allows for accurate and reproducible dosing. An initial acute toxicity study is ethically and scientifically essential to determine a safe dose range for subsequent efficacy experiments, in line with the 3Rs principle (Replacement, Reduction, and Refinement) of animal research.[9]
Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol aims to determine the acute oral toxicity of this compound using the Acute Toxic Class Method.[9][10][11] This method uses a stepwise procedure with a small number of animals per step to classify the substance and identify a dose range for further studies.[9][10]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water, 5% DMSO in corn oil)
-
Female Wistar rats or Swiss albino mice (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.[11]
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume not exceeding 1-2 mL/100g of body weight.[11]
-
Starting Dose Selection: Based on in silico predictions or data from structurally similar compounds, select a starting dose. If no information is available, a starting dose of 300 mg/kg is often recommended.[10] The fixed doses stipulated by OECD 423 are 5, 50, 300, and 2000 mg/kg.[9]
-
Dosing: Administer a single oral dose of the compound to a group of 3 female animals. A concurrent control group should receive the vehicle alone.
-
Observation: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12]
-
Parameters to Monitor:
-
Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern).
-
Body weight changes (measure on Day 0, 7, and 14).[12]
-
Mortality.
-
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, proceed to the next higher fixed dose with a new group of 3 animals.
-
If mortality occurs, the test is repeated at the next lower dose level to confirm the result.
-
-
Endpoint: The test is complete when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose (limit test of 2000 mg/kg).[10] At the end of the 14-day observation period, all surviving animals are euthanized for gross necropsy.
| Parameter | Observation Schedule | Purpose |
| Clinical Signs | Continuously for 30 min, periodically for 24h, then daily | To detect signs of neurotoxicity, systemic toxicity, and general malaise. |
| Body Weight | Day 0 (pre-dose), Day 7, Day 14 | To assess general health and identify potential systemic toxicity. |
| Mortality | Daily | To determine the lethal dose range. |
| Gross Necropsy | Day 14 (or at time of death) | To identify any macroscopic organ abnormalities. |
Pathway A: Evaluation as a Potential Anticancer Agent
The quinazoline scaffold is a well-established pharmacophore in oncology, with several derivatives approved as kinase inhibitors.[3][4] The following protocols are designed to assess the antitumor efficacy of this compound in a solid tumor model.
Rationale for Model Selection
The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used model for evaluating the in vivo efficacy of novel anticancer compounds.[13] It allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in a living system.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vivo anticancer efficacy testing.
Protocol: Human Tumor Xenograft Study
Materials:
-
Human cancer cell line (e.g., MGC-803 gastric cancer, A549 lung cancer)[13]
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel® or similar basement membrane matrix
-
Calipers for tumor measurement
-
Dosing formulation of this compound
-
Positive control (e.g., 5-Fluorouracil)[13]
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (e.g., 5-Fu at 20 mg/kg)[13]
-
-
-
Treatment Administration:
-
Administer the compound and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule.
-
Record body weights and tumor volumes every 2-3 days.[13]
-
-
Study Termination and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a fixed duration (e.g., 21 days).
-
At termination, euthanize the mice, excise the tumors, and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) rate: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Collect tumors and major organs for histopathological and pharmacodynamic analysis (e.g., H&E staining, IHC for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
| Parameter | Measurement Frequency | Purpose |
| Tumor Volume | Every 2-3 days | Primary efficacy endpoint to assess tumor growth. |
| Body Weight | Every 2-3 days | To monitor treatment-related toxicity. |
| Tumor Weight | At study endpoint | Confirmatory efficacy endpoint. |
| Histopathology | At study endpoint | To assess tumor morphology and potential organ toxicity. |
Pathway B: Evaluation as a Potential Anti-Inflammatory Agent
Many quinazolinone derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of inflammatory mediators.[2][7][16][17]
Rationale for Model Selection
The carrageenan-induced paw edema model is a classic, well-established, and highly reproducible acute inflammation model used for the screening of compounds with potential anti-inflammatory activity.[18][19][20][21] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and bradykinin in the second phase, making it suitable for detecting inhibitors of these pathways.[20]
Potential Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) solution of lambda carrageenan in sterile saline
-
Pletysmometer or digital calipers
-
Dosing formulation of this compound
-
Positive control (e.g., Indomethacin 10 mg/kg)[19]
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimate rats for at least 5 days.
-
Prior to any treatment, measure the baseline volume of the right hind paw of each rat using a plethysmometer.
-
-
Group Assignment and Dosing:
-
Randomly assign animals to treatment groups (n=6 per group):
-
Group 1: Vehicle Control (p.o.)
-
Group 2: this compound (Low Dose, p.o.)
-
Group 3: this compound (High Dose, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o.)
-
-
Administer the respective treatments orally.
-
-
Induction of Inflammation:
-
One hour after treatment administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[18]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[18]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
-
-
Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
| Time Point | Key Inflammatory Events | Expected Outcome |
| 0-1.5 hours | Release of histamine and serotonin | Early phase edema |
| 1.5-4 hours | Release of prostaglandins, kinins | Late phase edema, peak inflammation |
| 4+ hours | Resolution phase | Gradual reduction in paw volume |
Pharmacokinetic (PK) Profiling
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for interpreting efficacy and toxicity data and for designing optimal dosing regimens.
Rationale for PK Studies
A preliminary PK study in rodents provides essential parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and clearance.[22] This information helps to correlate the drug exposure levels with the observed pharmacological effects. Poor oral bioavailability, for instance, might explain a lack of efficacy in an oral dosing study.[22]
Protocol: Preliminary Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)
-
Dosing formulations for both intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge, analytical balance
-
LC-MS/MS or other sensitive bioanalytical method
Procedure:
-
Animal Dosing:
-
Use two groups of rats (n=3-4 per group).
-
Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-200 µL) at designated time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately process blood samples by centrifuging to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, Clearance (CL), and oral bioavailability (F%).
-
| PK Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the plasma concentration to decrease by half. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Ethical Considerations
All animal experiments must be conducted in strict accordance with national and institutional guidelines for the care and use of laboratory animals.[9] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Key ethical principles to be applied include:
-
Justification: The use of animals must be scientifically and ethically justified, with a clear harm-benefit analysis.[9][19]
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant results.[9]
-
Refinement: Experimental procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[9] This includes using appropriate anesthesia, analgesia, and defining humane endpoints.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound. The data generated from these studies—encompassing acute toxicity, potential anticancer and/or anti-inflammatory efficacy, and preliminary pharmacokinetics—will be critical for making informed decisions about the compound's future. Positive results would warrant more extensive preclinical development, including chronic toxicology studies, evaluation in additional disease models, and detailed mechanism-of-action studies to identify its molecular targets. This systematic approach ensures that the therapeutic potential of this novel quinazoline derivative is evaluated thoroughly and ethically.
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Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. 2024. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. 2013. [Link]
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In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy. 2022. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. 2016. [Link]
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Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PubMed Central. 2019. [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PubMed. 2024. [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Approaches. MDPI. 2024. [Link]
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Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. 2020. [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and thermodynamic calculations. Journal of Taibah University for Science. 2021. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. 2024. [Link]
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Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. International Journal of Engineering and Research. 2014. [Link]
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synthesis, biological evaluation and molecular docking of quinazoline-4(1h)-one derivatives as anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica. 2015. [Link]
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Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents. ResearchGate. 2015. [Link]
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Xenograft Tumor Assay Protocol. UCLA. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed Central. 2022. [Link]
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From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. PubMed. 2020. [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. 2024. [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central. 2022. [Link]
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In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. SCIRP. 2015. [Link]
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LLC cells tumor xenograft model. Protocols.io. [Link]
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Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. PubMed. 2025. [Link]
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In vivo pharmacokinetic profiles in rat of 20. ResearchGate. [Link]
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Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. 2002. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. 2023. [Link]
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Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. 2016. [Link]
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Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. Research Trend. 2023. [Link]
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Application Notes and Protocols: Development of 6-Methoxyquinazoline-2,4-diol as a Potential Antiviral Agent
Introduction: The Therapeutic Potential of Quinazoline Scaffolds
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antibacterial, and notably, antiviral properties.[1][2][3] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity. While the specific antiviral properties of 6-methoxyquinazoline-2,4-diol are not yet extensively documented, its structural congeners have demonstrated promising activity against a range of viruses, including influenza, HIV, and various RNA viruses.[3][4][5][6][7] This has prompted interest in the systematic evaluation of novel quinazoline derivatives, such as this compound, as potential antiviral therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro antiviral evaluation of this compound. The protocols outlined herein are based on established methodologies for analogous quinazoline derivatives and are intended to serve as a foundational framework for the investigation of this compound's antiviral potential.
Proposed Mechanism of Action: Targeting Viral Replication
While the precise mechanism of action for this compound remains to be elucidated, many quinazoline derivatives exert their antiviral effects by interfering with critical stages of the viral life cycle.[8][9] A plausible mechanism for quinazoline-based compounds, particularly against RNA viruses like influenza, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[5][10][11] This enzyme is essential for the replication and transcription of the viral genome and represents a key target for antiviral drug development.
Below is a conceptual diagram illustrating the potential point of intervention for this compound in the influenza A virus life cycle.
Caption: Hypothesized mechanism of action of this compound targeting the influenza A virus RNA-dependent RNA polymerase (RdRp).
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a general guideline and may require optimization.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of this compound
Materials and Reagents:
-
4-Methoxy-2-nitrobenzoic acid
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Urea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, heating mantles, filtration apparatus)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer, Mass spectrometer, IR spectrometer for characterization
Step-by-Step Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask, suspend 4-methoxy-2-nitrobenzoic acid in a mixture of ethanol and water.
-
Add iron powder, followed by the slow, dropwise addition of concentrated HCl while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.
-
Neutralize the filtrate with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
The resulting precipitate, 2-amino-4-methoxybenzoic acid, is collected by filtration, washed with cold water, and dried.
-
-
Cyclization to Form the Quinazoline Ring:
-
Combine the dried 2-amino-4-methoxybenzoic acid and an excess of urea in a dry round-bottom flask.
-
Heat the mixture to 180-200 °C for 3-5 hours. The reaction mixture will melt and then solidify.
-
After cooling, the solid mass is triturated with hot water to remove excess urea.
-
The crude this compound is collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified product.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify all protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Melting Point: To assess the purity of the compound.
In Vitro Antiviral Evaluation
The following protocols describe the evaluation of the antiviral activity of this compound against influenza A virus.
Experimental Workflow: Antiviral Assays
Caption: Workflow for in vitro antiviral evaluation.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of the compound that is non-toxic to the host cells.
Materials and Reagents:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Step-by-Step Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials and Reagents:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A virus stock of known titer (e.g., A/WSN/33)
-
Serial dilutions of this compound in infection medium (DMEM with TPCK-trypsin)
-
Agarose overlay medium
-
Crystal violet solution
Step-by-Step Procedure:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the agarose overlay medium containing different concentrations of this compound to each well.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Data Presentation and Analysis
The antiviral efficacy and safety of this compound can be summarized in the following table. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
| Compound | CC₅₀ (µM) [MDCK cells] | EC₅₀ (µM) [Influenza A/WSN/33] | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Oseltamivir (Control) | >100 | 0.5 - 2.0 | >50 - >200 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction or loss during purification | Optimize reaction time and temperature. Use a different recrystallization solvent. |
| High cytotoxicity of the compound | Inherent toxicity of the chemical scaffold | Test on different cell lines. Consider structural modifications to reduce toxicity. |
| No antiviral activity observed | Compound is inactive against the tested virus | Screen against a broader panel of viruses. Investigate other potential mechanisms of action. |
| Inconsistent results in assays | Pipetting errors or variability in cell culture | Ensure proper aseptic technique. Use calibrated pipettes. Standardize cell seeding density and virus inoculum. |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial development of this compound as a potential antiviral agent. By following these methodologies, researchers can systematically synthesize, purify, and evaluate the antiviral efficacy and safety profile of this novel quinazoline derivative. The promising antiviral activities observed in other quinazoline-based compounds suggest that this compound warrants further investigation as a potential therapeutic candidate.
References
- Vertex AI Search. (n.d.). Synthesis, Antimicrobial, and Anti-HIV1 Activity of Quinazoline-4(3H)-one Derivatives.
- PubMed. (n.d.). Design, synthesis and antiviral activity of novel quinazolinones.
- ResearchGate. (n.d.). Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at C-4.
- MCE. (n.d.). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives.
- MDPI. (n.d.). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice.
- PubMed. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives.
- Vertex AI Search. (n.d.). Synthesis, Antimicrobial, and Anti-HIV1 Activity of Quinazoline-4(3H)-one Derivatives.
- ResearchGate. (n.d.). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives.
- Iranian Journal of Pharmaceutical Sciences. (2022). Design, Synthesis and Docking studies of New Quinazolinone Derivatives as Anti-HIV-1 Agents.
- Taylor & Francis Online. (n.d.). Design, synthesis, antimicrobial activity and anti-HIV activity evaluation of novel hybrid quinazoline–triazine derivatives.
- Vertex AI Search. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
- Vertex AI Search. (n.d.). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones.
- ACS Infectious Diseases. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp.
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- ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety.
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Application Notes & Protocols: Characterizing Cell Cycle Arrest Induced by 6-Methoxyquinazoline-2,4-diol
Introduction: The Quinazoline Scaffold as a Privileged Structure in Cell Cycle Regulation
The quinazoline core, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of numerous quinazoline derivatives as potent therapeutic agents, particularly in oncology.[2][3] A significant subset of these compounds exerts their anticancer effects by disrupting the cell cycle, the tightly regulated process of cell growth and division.[3][4] Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.[5]
Many quinazoline-based compounds function by inhibiting key regulators of cell cycle progression, such as cyclin-dependent kinases (CDKs).[4] CDKs, in complex with their cyclin partners, form the central engine of the cell cycle, driving the transitions between different phases (G1, S, G2, and M).[5] By targeting these kinases, small molecules can induce cell cycle arrest, providing a window for DNA repair or, in cancer cells, triggering apoptosis.[6]
This document provides a comprehensive guide for researchers on utilizing 6-Methoxyquinazoline-2,4-diol, a member of the quinazoline family, to study cell cycle arrest. While the broader class of quinazoline-2,4(1H, 3H)-diones has shown significant anti-proliferative activity against various tumor cell lines, detailed mechanistic studies on this specific analog are still emerging.[7] Therefore, this guide is structured to provide a robust experimental framework for characterizing its effects, from initial cytotoxicity screening to detailed molecular analysis of cell cycle checkpoint engagement.
Part 1: Initial Characterization - Cytotoxicity and Viability Assays
Rationale: Before investigating the mechanism of cell cycle arrest, it is crucial to determine the cytotoxic potential of this compound on the chosen cell line(s). This initial screening will establish a dose-response curve and the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Experimental Workflow: From Stock Solution to IC50 Determination
Caption: The mammalian cell cycle and potential points of inhibition by quinazoline derivatives.
Protocol 3: Western Blotting for Cyclins and CDKs
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-PAGE. [6] * Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software. Normalize the protein of interest to a loading control like β-Actin or GAPDH.
-
Conclusion and Future Directions
This guide outlines a fundamental workflow to systematically evaluate the effects of this compound on cell cycle progression. By integrating cytotoxicity assays, flow cytometric analysis, and Western blotting, researchers can build a comprehensive profile of the compound's activity. Positive results from these assays—such as a dose-dependent decrease in viability, accumulation of cells in a specific cycle phase, and corresponding changes in key regulatory proteins—would provide a strong foundation for further investigation. Future studies could explore the compound's effects on other cell lines, its potential to induce apoptosis, and its activity in more complex in vivo models. The methodologies described herein provide a robust and self-validating framework to elucidate the therapeutic potential of novel quinazoline derivatives in cancer research.
References
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Title: Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Medicinal Chemistry URL: [Link]
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Title: Cell cycle analysis Source: Wikipedia URL: [Link]
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Title: Analysis of cell cycle by flow cytometry Source: PubMed URL: [Link]
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Title: Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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Title: Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer Source: Future Medicinal Chemistry URL: [Link]
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Title: Induced cell cycle arrest Source: Wikipedia URL: [Link]
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Title: A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes Source: PubMed URL: [Link]
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Title: Western blot analysis of cyclin (Cyc), CDK, and CKI expression in... Source: ResearchGate URL: [Link]
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Title: Western blot analysis of cyclin and CDK expression. Exponentially... Source: ResearchGate URL: [Link]
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Title: Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms Source: Molecular and Cellular Biology URL: [Link]
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Title: Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures Source: PubMed Central URL: [Link]
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Title: Two 4N cell-cycle arrests contribute to cisplatin-resistance Source: PubMed URL: [Link]
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Title: 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells Source: PubMed URL: [Link]
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Title: Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis Source: PubMed Central URL: [Link]
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Title: 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells Source: PubMed URL: [Link]
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Acetic Acid-Mediated Multicomponent Synthesis of Novel 2,4-Dimethoxy-Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones: An Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Pyrimido[4,5-b]quinoline Scaffold in Medicinal Chemistry
The fusion of pyrimidine and quinoline ring systems into the pyrimido[4,5-b]quinoline scaffold has garnered significant attention in the field of medicinal chemistry. This heterocyclic framework is a key pharmacophore in a variety of biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiallergic activities.[1] The structural rigidity and the potential for diverse substitutions on this scaffold allow for the fine-tuning of its pharmacological profile, making it a privileged structure in drug discovery programs. Notably, derivatives of this scaffold have shown promise as inhibitors of critical cancer-related targets such as MDM2 ubiquitin ligase and Src kinase.[2] Furthermore, with the ongoing search for novel antiviral agents, the pyrimidine and quinoline moieties, both present in FDA-approved drugs, make pyrimido[4,5-b]quinolines attractive candidates for further investigation.[2]
This application note provides a comprehensive guide to a highly efficient, one-pot, multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives. The protocol leverages the catalytic and solvent properties of acetic acid to facilitate the condensation of an aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, and dimedone. This environmentally benign methodology offers several advantages, including high yields, shorter reaction times, and a straightforward purification process, making it an ideal approach for the rapid generation of a library of potentially bioactive molecules.[3][4][5]
Reaction Principle and the Role of Acetic Acid
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[6] This approach is characterized by high atom economy and operational simplicity, aligning with the principles of green chemistry.[6][7]
In this specific synthesis, glacial acetic acid plays a dual role. Firstly, it acts as a Brønsted acid catalyst, activating the carbonyl group of the aromatic aldehyde and facilitating the initial condensation reactions.[8] Secondly, it serves as a polar protic solvent, effectively dissolving the reactants and intermediates. The acidic medium promotes the cascade of reactions, including Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and dehydration to afford the final tetrahydropyrimido[4,5-b]quinolin-6(7H)-one product. The use of a metal-free catalyst system further enhances the green credentials of this protocol.[3][5]
Experimental Workflow
The overall experimental workflow for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of a representative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative.
Materials:
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde) (1 mmol)
-
6-amino-2,4-dimethoxypyrimidine (1 mmol)
-
Dimedone (1 mmol)
-
Glacial acetic acid (3 mL)
-
Round-bottom flask or microwave reaction vessel
-
Reflux condenser or microwave reactor
-
Stirring apparatus
-
Beaker
-
Ice
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Reactant Charging: In a clean and dry round-bottom flask or a suitable microwave reaction vessel, combine the aromatic aldehyde (1 mmol), 6-amino-2,4-dimethoxypyrimidine (1 mmol), and dimedone (1 mmol).
-
Solvent Addition: Add glacial acetic acid (3 mL) to the reaction vessel.
-
Reaction:
-
Conventional Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at a suitable power (e.g., 75 W) to maintain reflux.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[3][5]
-
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice-cold water with gentle stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product in an oven at an appropriate temperature.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Proposed Reaction Mechanism
The acetic acid-mediated multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is believed to proceed through a cascade of reactions. The following diagram illustrates a plausible mechanistic pathway:
Caption: Plausible reaction mechanism for the synthesis.
The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and dimedone, catalyzed by acetic acid. This is followed by a Michael addition of the amino group of 6-amino-2,4-dimethoxypyrimidine to the activated double bond of the Knoevenagel adduct. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the final tetrahydropyrimido[4,5-b]quinolin-6(7H)-one product.
Physicochemical and Biological Data
A series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives have been synthesized and characterized.[9] Single-crystal X-ray diffraction studies have confirmed the molecular structure of several of these compounds.[2][9]
| Compound ID | Aromatic Aldehyde Substituent | Yield (%) |
| 4a | 4-Cl | 92 |
| 4b | 4-F | 90 |
| 4c | 4-Br | 94 |
| 4d | 4-NO₂ | 91 |
| 4e | 4-CH₃ | 88 |
| 4f | 4-OCH₃ | 89 |
| Yields are based on microwave-assisted synthesis as reported in the literature.[3] |
Biological Activity:
Several of the synthesized compounds have been evaluated for their antiproliferative activity against a panel of human tumor cell lines.[3][4] Notably, compounds with specific substitutions on the phenyl ring, such as 4h , 4o , 4q , and 4v , have demonstrated significant antiproliferative effects.[3][4] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of these active compounds has suggested drug-like properties.[3][4]
Furthermore, molecular docking studies have been conducted to explore the potential of these compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The results indicated that these molecules can efficiently dock into the active site of Mpro, with a 3-chloro substituted derivative showing the highest binding affinity.[2][9]
Conclusion and Future Perspectives
The acetic acid-mediated multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones represents a highly efficient and environmentally friendly method for generating a diverse library of these medicinally important heterocyclic compounds. The simplicity of the protocol, coupled with the potential for significant biological activity, makes this a valuable tool for researchers in drug discovery and development.
Future work in this area could focus on expanding the library of these compounds by utilizing a wider range of substituted aromatic aldehydes and exploring different active methylene compounds in place of dimedone. Further biological evaluation of the synthesized compounds, including in vivo studies, is warranted to fully elucidate their therapeutic potential as anticancer or antiviral agents.
References
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Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 2022. [Link]
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Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. SciSpace, 2022. [Link]
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Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 2022. [Link]
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Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Center for Biotechnology Information, 2022. [Link]
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Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. ResearchGate, 2022. [Link]
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Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. National Institutes of Health, 2026. [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate, 2019. [Link]
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Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI, 2006. [Link]
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One-pot synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives using sulfonic acid functionalized SBA-15 and their antimicrobial activities. Iranian Journal of Catalysis, 2019. [Link]
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Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 2022. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI, 2021. [Link]
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Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate, 2025. [Link]
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Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate, 2006. [Link]
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Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Semantic Scholar, 2022. [Link]
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Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Publications, 2022. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing, 2020. [Link]
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Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. PubMed, 2023. [Link]
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Synthesis and Anticancer Properties of pyrimido[4,5-b]quinolines. PubMed, 1996. [Link]
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Synthetic methodology of pyrimido[4,5‐ b ]quinoline derivatives. ResearchGate, 2023. [Link]
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Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. ResearchGate, 2021. [Link]
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Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors. PubMed, 2023. [Link]
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Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub, 2022. [Link]
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Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central, 2021. [Link]
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Evaluating the Antibacterial Activity of Quinazolin-2,4-dione Derivatives: A Methodological Guide
An Application Guide by a Senior Application Scientist
Introduction: The Quinazolin-2,4-dione Scaffold and the Imperative for Rigorous Antibacterial Evaluation
The quinazolin-2,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including potent antibacterial effects.[1][2] As the global challenge of antimicrobial resistance intensifies, the systematic and rigorous evaluation of novel chemical entities like these is paramount. The journey from a promising synthesized compound to a potential clinical candidate is underpinned by robust, reproducible, and mechanistically informative bioassays.
This guide provides a comprehensive overview of standard methodologies for assessing the antibacterial potential of quinazolin-2,4-dione derivatives. It is designed for researchers in drug discovery and microbiology, offering not just step-by-step protocols but also the causal reasoning behind experimental choices. We will progress from initial qualitative screening to quantitative potency determination and finally to dynamic assessments of bactericidal versus bacteriostatic action. Each protocol is designed as a self-validating system with essential controls to ensure data integrity.
Chapter 1: Foundational Concepts & Essential Preparations
Before embarking on specific assays, several foundational steps are critical for ensuring the accuracy and reproducibility of your results.
1.1. Compound Management and Solubilization Quinazolin-2,4-dione derivatives are often hydrophobic. The choice of solvent is critical and must be empirically validated.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.
-
Causality: It is crucial to establish the highest concentration of the solvent that does not exert its own antimicrobial activity or interfere with bacterial growth. This is typically determined by running a solvent toxicity control, where bacteria are exposed to serial dilutions of the solvent (e.g., DMSO in Mueller-Hinton Broth) in parallel with the main experiment. Generally, a final DMSO concentration of ≤1% (v/v) is considered non-inhibitory for most bacteria.[3]
1.2. Selection of Bacterial Strains and Culture Maintenance The choice of bacteria should be strategic, encompassing representatives from key pathogenic groups.
-
Gram-Positive Panel: Include methicillin-sensitive Staphylococcus aureus (MSSA, e.g., ATCC 29213) and methicillin-resistant S. aureus (MRSA, e.g., ATCC 43300) to assess activity against resistant phenotypes.[4] Other relevant strains include Bacillus subtilis and Enterococcus faecalis.
-
Gram-Negative Panel: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853) are standard choices representing significant clinical challenges.
-
Trustworthiness: Use of ATCC (American Type Culture Collection) or other certified reference strains ensures inter-laboratory comparability of results. Cultures should be maintained as frozen glycerol stocks, with fresh subcultures used for each experiment to avoid genetic drift.
1.3. Inoculum Preparation: The McFarland Standard Standardizing the bacterial inoculum density is arguably one of the most critical steps for reproducibility in susceptibility testing.
-
Principle: The 0.5 McFarland turbidity standard provides a reference for adjusting the bacterial suspension to a density of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Protocol:
-
Using a sterile loop, pick 4-5 well-isolated colonies from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a homogenous suspension.
-
Visually compare the turbidity of the bacterial suspension against a 0.5 McFarland standard, viewing both against a white background with contrasting black lines.
-
Adjust the suspension by adding more bacteria (if too light) or more sterile diluent (if too turbid) until the turbidities match. This standardized suspension is the starting point for the assays described below.
-
Chapter 2: Primary Screening via Agar Well Diffusion
The agar well diffusion assay is a straightforward, cost-effective method for initial screening to quickly identify derivatives with potential antibacterial activity.[5]
-
Expertise & Experience: This method is qualitative or semi-quantitative. The size of the inhibition zone is influenced not only by the compound's intrinsic activity but also by its solubility, molecular weight, and diffusion rate through the agar. A small zone does not definitively mean low activity, and a large zone does not guarantee high potency. It is a tool for prioritization, not for final determination of potency.
Protocol 2.1: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of ~4 mm. Allow to solidify completely.
-
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate 60° after each application to ensure confluent growth.[6]
-
Well Creation: Allow the plate surface to dry for 5-10 minutes. Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar.[3]
-
Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL) into each well.
-
Controls:
-
Positive Control: Add a known antibiotic (e.g., Ciprofloxacin, Vancomycin) to one well.
-
Negative Control: Add the pure solvent (e.g., 10% DMSO) to another well to ensure it does not produce a zone of inhibition.[3]
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area where no growth occurs) in millimeters (mm) for each well.
Chapter 3: Determining Potency via Broth Microdilution (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[7] It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method, performed in 96-well plates, is the most common and standardized approach, as detailed by the Clinical and Laboratory Standards Institute (CLSI).[8]
Protocol 3.1: Broth Microdilution for MIC Determination
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. The presence of divalent cations (Ca²⁺, Mg²⁺) is critical for the activity of some antibiotic classes and ensures standardized results.
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Prepare a stock solution of your test compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. You now have 100 µL in each well from 1 to 10, with concentrations decreasing by half at each step.
-
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound, and must show turbidity for the test to be valid.
-
Well 12 (Sterility Control): Add 200 µL of uninoculated CAMHB. This well should remain clear.
-
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 or 1:200 dilution of the standardized suspension.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[7]
Chapter 4: Differentiating Bactericidal vs. Bacteriostatic Activity
An MIC value tells you the concentration needed to inhibit growth, but not whether the compound kills the bacteria (bactericidal) or merely prevents them from multiplying (bacteriostatic). This distinction is clinically vital.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9] It is determined as a follow-up to the MIC assay.
-
Trustworthiness: The 99.9% kill (or 3-log₁₀ reduction) is the universally accepted threshold for defining bactericidal activity.
Protocol 4.1: MBC Determination
-
Source Plate: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, fixed volume aliquot (e.g., 10 µL).
-
Plating: Spot-plate or spread the aliquot onto a fresh, drug-free MHA plate. Be sure to label each spot corresponding to its source well concentration. Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that produced a ≥99.9% reduction in CFU compared to the initial inoculum count.[9]
Time-Kill Kinetic Assay
While MBC provides an endpoint, a time-kill assay reveals the rate of bacterial killing. This dynamic information is crucial for understanding a compound's pharmacodynamics.[10]
-
Expertise & Experience: This assay is more labor-intensive but provides invaluable data. It can reveal if a compound's killing is concentration-dependent (higher concentrations kill faster) or time-dependent (killing rate is constant above the MIC).
Protocol 4.2: Time-Kill Assay
-
Preparation: In sterile culture tubes, prepare larger volumes (e.g., 10 mL) of CAMHB containing the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Also include a no-drug growth control tube.
-
Inoculation: Inoculate each tube with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Neutralization & Dilution: Perform a serial 10-fold dilution of the aliquot in sterile saline or a validated neutralizing broth to prevent drug carryover.
-
Plating: Plate a fixed volume (e.g., 100 µL) from several dilutions onto MHA plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][11]
Chapter 5: Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparing the activity of different derivatives.
Summarizing MIC and MBC Data
Data should be consolidated into a clear table. The ratio of MBC to MIC is a key indicator:
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .[9]
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
Table 1: Hypothetical Antibacterial Activity of Quinazolin-2,4-dione Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| QD-01 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic | |
| QD-02 | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| (Control) | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Interpreting Time-Kill Curves
The graphical output of a time-kill assay provides a visual representation of killing dynamics. A rapid, concentration-dependent drop in viability of ≥3 log₁₀ CFU/mL is strong evidence of a potent bactericidal agent. A curve that plateaus just below the initial inoculum level, preventing further growth but not causing significant cell death, is indicative of a bacteriostatic effect.
Conclusion
The evaluation of novel quinazolin-2,4-dione derivatives requires a multi-faceted approach. It begins with broad screening using methods like agar well diffusion, progresses to precise potency determination with the CLSI-standardized broth microdilution MIC assay, and culminates in a deeper mechanistic understanding through MBC and time-kill kinetic studies. By employing these self-validating protocols and understanding the scientific principles behind them, researchers can generate high-quality, reliable data to drive the development of the next generation of antibacterial agents.
References
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Abdelmonsef, A. H., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Available at: [Link][1]
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Ouchemoukh, S., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Odesa I. I. Mechnikov National University. Available at: [Link][12]
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Al-Suaily, K. B., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link][2]
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Patil, S., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link][13]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Al-Suaily, K. B., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link][16]
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Al-Omar, M. A., & Amr, A. G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link][19]
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CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link][8]
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Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available at: [Link][22]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link][5]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link][24]
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Samotrueva, M., et al. (2021). ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. Pharmacy & Pharmacology. Available at: [Link][27]
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Opperman, T. J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. Available at: [Link][4]
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Application Notes and Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Effects of Quinazolines
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Among these, the anti-inflammatory potential of quinazoline derivatives has garnered significant interest, presenting a promising avenue for the development of novel therapeutics for a range of inflammatory conditions.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key techniques and detailed protocols for assessing the anti-inflammatory effects of this versatile class of compounds.
This document is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a robust and well-validated approach to screening and characterization. We will delve into both in vitro and in vivo methodologies, exploring the molecular targets and signaling pathways that are often modulated by quinazoline derivatives in the context of inflammation.
The Inflammatory Cascade: Key Targets for Quinazolines
Inflammation is a complex physiological response to harmful stimuli, such as pathogens and damaged cells.[3] Key mediators of this process include enzymes like cyclooxygenases (COX) and the production of signaling molecules like nitric oxide (NO) and various pro-inflammatory cytokines. The expression of these mediators is tightly regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Quinazoline derivatives have been shown to exert their anti-inflammatory effects by targeting these critical components of the inflammatory cascade.[2][5][6]
Below is a representation of the central signaling pathways in inflammation that are often investigated when assessing the activity of quinazoline compounds.
Caption: Key Inflammatory Signaling Pathways.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are the first line in the evaluation of novel compounds. They offer a controlled environment to dissect specific mechanisms of action, are generally high-throughput, and cost-effective.
Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2)
Scientific Rationale: Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its levels increase significantly during inflammation.[7] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [7][8]
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for high-throughput screening.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control, selective COX-2 inhibitor)
-
Test quinazoline compounds
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight before the experiment. [9]2. Dosing and Edema Induction:
-
Measure the initial volume (V₀) of the right hind paw of each rat.
-
Administer the test quinazoline compounds, vehicle, or positive control (e.g., Indomethacin, 5 mg/kg) via oral gavage. [10] * One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [9]3. Measurement and Analysis:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [10] * Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [1 - (Edema of Treated Group / Edema of Control Group)] * 100
-
Part 3: Mechanistic Studies - Elucidating the Mode of Action
Once a quinazoline derivative has demonstrated anti-inflammatory activity, the next step is to investigate its mechanism of action at the molecular level.
Inhibition of NF-κB and MAPK Signaling Pathways
Scientific Rationale: As depicted in the initial signaling diagram, the NF-κB and MAPK pathways are central to the transcriptional regulation of pro-inflammatory genes. [5]Assessing the effect of quinazolines on these pathways can provide crucial insights into their mode of action.
Protocol: Western Blot Analysis for Key Signaling Proteins
Objective: To determine if quinazoline derivatives inhibit the activation of NF-κB and MAPK pathways by measuring the phosphorylation status of key proteins.
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages and treat with test compounds and LPS as described previously.
-
-
Protein Extraction:
-
After a shorter incubation period (e.g., 15-60 minutes) to capture signaling events, lyse the cells and extract total protein.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Phospho-p65 (a subunit of NF-κB)
-
Total p65
-
Phospho-IκBα (an inhibitor of NF-κB)
-
Total IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2
-
Total ERK1/2
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition of pathway activation.
-
Expected Outcome: An effective anti-inflammatory quinazoline would be expected to reduce the LPS-induced phosphorylation of p65, IκBα, p38, and/or ERK, indicating inhibition of the NF-κB and/or MAPK pathways. Some quinazoline derivatives have been shown to block the translocation of the NF-κB dimer to the nucleus. [5]
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of quinazoline derivatives. By employing a hierarchical approach, from high-throughput in vitro screens to mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising new anti-inflammatory agents. The key to successful drug discovery lies not only in the execution of these protocols but also in the careful interpretation of the data to understand the underlying structure-activity relationships and mechanisms of action.
References
-
Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. [Link]
-
Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
-
Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods. [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. [Link]
-
Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Semantic Scholar. [Link]
-
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]
-
Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. ResearchGate. [Link]
-
Inflammation, Carrageenan-Induced, Rat. Pharmacology Discovery Services. [Link]
-
Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. ResearchGate. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. ResearchGate. [Link]
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. ChemEngineering. [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]
-
Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. ResearchGate. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
-
Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Plants. [Link]
-
In vitro anti-inflammatory activity by protein denaturation method. Data were expressed as mean±SE. ResearchGate. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]
-
Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. ChemMedChem. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Publications. [Link]
-
Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie. [Link]
-
Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Journal of Nutritional Science and Vitaminology. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Life Science. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences. [Link]
-
Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK. European Journal of Medicinal Chemistry. [Link]
-
Dynamic Coupling of MAPK Signaling to the Guanine Nucleotide Exchange Factor GEF-H1. Cell Reports. [Link]
-
A MAPK pathway is involved in the control of mitosis after fertilization of the sea urchin egg. Developmental Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 5. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Employing 6-Methoxyquinazoline-2,4-diol in apoptosis induction studies
Application Note & Protocol
Topic: Employing 6-Methoxyquinazoline-2,4-diol in Apoptosis Induction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Quinazoline Scaffolds in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Within this class, quinazolinone derivatives have garnered significant attention for their potent anti-tumor effects, primarily exerted through the induction of apoptosis (programmed cell death).[2][3] These synthetic compounds offer a strategic advantage in cancer therapy by selectively triggering the self-destruction of malignant cells.
This application note focuses on this compound, a member of the quinazoline family. While direct studies on this specific molecule are emerging, the broader family of quinazolin-2,4-dione derivatives has been shown to induce apoptosis in various cancer cell lines. Understanding the putative mechanisms and applying robust methodologies to study its effects are crucial for evaluating its potential as a novel therapeutic agent. This guide provides a comprehensive overview of the plausible apoptotic pathways activated by such compounds and presents a detailed protocol for quantifying their pro-apoptotic efficacy in a cell-based model.
Putative Mechanism of Action: Activating the Caspase Cascade
Based on extensive research into structurally related quinazolinone compounds, this compound is hypothesized to induce apoptosis by engaging the intrinsic and/or extrinsic pathways, which converge on the activation of executioner caspases.[1][2]
The Intrinsic (Mitochondrial) Pathway: This pathway is a common mechanism for quinazolinone derivatives.[2]
-
Cellular Stress & Bcl-2 Family Modulation: The compound may induce cellular stress, leading to the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[3][4] This shift in the Bax/Bcl-2 ratio is a critical checkpoint for apoptosis.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.
-
Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][4]
-
Apoptosome Formation & Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9.[2]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7.[2]
The Extrinsic (Death Receptor) Pathway: Some quinazolinones can also trigger apoptosis via death receptors on the cell surface.[1]
-
Death Receptor Engagement: The compound may directly or indirectly promote the activation of death receptors like Fas.
-
Caspase-8 Activation: This leads to the recruitment of adapter proteins and the subsequent activation of the initiator caspase, caspase-8.[1]
-
Executioner Caspase Activation: Caspase-8 can directly cleave and activate caspase-3 and -7, bypassing the mitochondrial pathway. It can also cleave the protein Bid into tBid, which then activates the intrinsic pathway, creating crosstalk between the two routes.
The Final Execution Phase: Activated caspase-3 and -7 orchestrate the dismantling of the cell by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing.[1][2]
Caption: Putative apoptotic signaling pathway induced by this compound.
Protocol: Quantifying Apoptosis via Annexin V-FITC and Propidium Iodide Staining
This protocol details a robust method for detecting and quantifying apoptosis in cultured cancer cells treated with this compound using flow cytometry. The assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Staurosporine, 1 µM)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometer
Step-by-Step Methodology
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment (e.g., 2.5 x 10⁵ cells/well).
-
Incubate overnight (or until attached and proliferating) at 37°C in a 5% CO₂ incubator. Rationale: This allows cells to recover from plating and enter a logarithmic growth phase, ensuring a uniform response to treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1-100 µM.
-
Include the following controls in separate wells:
-
Untreated Control: Cells in complete medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound. Rationale: To ensure the solvent has no effect on cell viability.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours). Rationale: To validate that the assay system is working correctly.
-
-
Aspirate the old medium from the wells and add 2 mL of the medium containing the test compound or controls.
-
Incubate for a predetermined time course (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a labeled flow cytometry tube. This contains floating (potentially apoptotic or necrotic) cells.
-
Gently wash the adherent cells with 1 mL of PBS. Add the wash to the respective flow tube.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 800 µL of complete medium and transfer the cell suspension to the corresponding flow tube. Rationale: Combining floating and adherent cells is critical for an accurate quantification of total cell death.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
-
Staining:
-
Aspirate the supernatant carefully, leaving the cell pellet.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark. Rationale: Incubation in the dark prevents photobleaching of the fluorophores.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC (FL1 channel, ~530 nm) and PI (FL2 or FL3 channel, ~617 nm) detectors.
-
Set up compensation using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Collect at least 10,000 events per sample for statistically significant results.
-
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a quadrant plot, separating the cell population into four groups based on their fluorescence intensity.
| Quadrant | Annexin V-FITC | Propidium Iodide (PI) | Cell Population |
| Lower-Left (Q4) | Negative | Negative | Viable Cells |
| Lower-Right (Q3) | Positive | Negative | Early Apoptotic Cells |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left (Q1) | Negative | Positive | Necrotic/Dead Cells |
Quantitative Summary of a Dose-Response Experiment:
| Treatment Group | Concentration (µM) | % Viable (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) | Total Apoptotic (%) (Q2+Q3) |
| Vehicle Control | 0 (DMSO) | 95.2 | 2.1 | 1.5 | 1.2 | 3.6 |
| 6-Methoxy...diol | 10 | 78.5 | 12.3 | 6.8 | 2.4 | 19.1 |
| 6-Methoxy...diol | 25 | 55.1 | 25.6 | 15.4 | 3.9 | 41.0 |
| 6-Methoxy...diol | 50 | 22.4 | 38.9 | 32.1 | 6.6 | 71.0 |
| Positive Control | 1 (Staurosporine) | 15.8 | 28.5 | 50.3 | 5.4 | 78.8 |
An increase in the percentage of cells in the Q2 and Q3 quadrants with increasing concentrations of this compound indicates a dose-dependent induction of apoptosis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in vehicle control | DMSO toxicity; Cells are over-confluent or unhealthy. | Ensure DMSO concentration is non-toxic (typically <0.5%). Plate cells at a lower density; ensure cells are healthy before starting. |
| Weak signal from positive control | Reagent degradation; Insufficient incubation time; Cell line is resistant. | Use fresh Staurosporine. Optimize incubation time. Try a different positive control or cell line. |
| High PI staining in all samples | Harsh trypsinization or cell handling. | Reduce trypsin incubation time; handle cells gently during washing and resuspension steps to avoid mechanical membrane damage. |
| Low event count | Low cell seeding density; High cell death and loss during washes. | Increase initial cell seeding number. Be gentle during centrifugation and aspiration steps to minimize pellet loss. |
References
-
Zahedifard, M., et al. (2015). Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. Scientific Reports, 5, 11544. Available at: [Link]
-
Ghareb, N., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50, 1. Available at: [Link]
-
Al-Ostath, O., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 13(2), 210. Available at: [Link]
-
Kumar, S., et al. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(12), 3334-3343. Available at: [Link]
-
Kumar, S., et al. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. PLOS ONE, 9(8), e104058. Available at: [Link]
Sources
- 1. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxyquinazoline-2,4-diol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-methoxyquinazoline-2,4-diol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you maximize the yield and purity of your synthesis. Quinazoline-2,4-diones are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Achieving an efficient synthesis is a critical first step in the development of novel therapeutics based on this core structure.
Section 1: Synthesis Overview & Core Protocol
The most direct and common method for synthesizing this compound involves the cyclization of 2-amino-5-methoxybenzoic acid with urea.[4] This reaction is typically performed at high temperatures, often without a solvent (neat conditions), to drive the reaction forward.
Primary Synthetic Route
The reaction proceeds via an initial acylation of urea by the anthranilic acid, followed by an intramolecular cyclization and elimination of ammonia to form the stable heterocyclic product.
Caption: General synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
A1: Low yields are the most common issue and can stem from several factors. The key is to balance reaction temperature and duration to favor product formation over degradation.
-
Cause 1: Sub-optimal Temperature. The cyclization requires a high temperature to proceed, but excessive heat can cause decomposition of both the starting material (via decarboxylation) and the urea reagent.
-
Solution: Carefully control the reaction temperature. An oil bath is strongly recommended for uniform heating. Begin optimization around 180 °C and increase in 5 °C increments. Do not exceed 200 °C, as urea decomposition accelerates significantly, leading to side products.
-
-
Cause 2: Inefficient Mixing. In a neat (solvent-free) reaction, ensuring homogeneity is critical as the reactants melt and react.
-
Solution: Use a magnetic stir bar that can effectively agitate the molten mixture. If the scale is too large for a stir bar, consider mechanical stirring. Good mixing ensures that the ammonia byproduct can escape, driving the reaction equilibrium toward the product.
-
-
Cause 3: Incorrect Stoichiometry. While a 1:2 molar ratio of anthranilic acid to urea is common, an excess of urea is often beneficial.
-
Solution: Increase the molar excess of urea to 3 or even 5 equivalents. This increases the concentration of the cyclizing agent and can help drive the reaction to completion.
-
-
Cause 4: Reaction Time. The reaction may not have proceeded to completion, or it may have run for too long, leading to product degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture (e.g., every 30 minutes), dissolve them in a suitable solvent like methanol or DMF, and spot them on a TLC plate. Stop the reaction when the starting material spot has disappeared or is minimal.
-
Caption: Troubleshooting logic for low yield synthesis.
Q2: I'm observing a significant amount of unreacted 2-amino-5-methoxybenzoic acid. What should I do?
A2: This is a clear indication that the reaction has not gone to completion. The primary reasons are insufficient heating or time.
-
Solution 1: Increase Reaction Time. As mentioned above, use TLC to monitor the consumption of the starting material. If the starting material is still present but the product is forming, the reaction simply needs more time.
-
Solution 2: Verify Temperature. Use a calibrated thermometer placed directly in the heating bath. A surface temperature reading of a hot plate is often inaccurate. The internal temperature of the reaction mixture should be at least 180 °C.
-
Solution 3: Consider a Higher Boiling Point Solvent. While the neat reaction is common, performing the reaction in a high-boiling point solvent like diphenyl ether or Dowtherm A can provide more uniform heating and better temperature control, though it complicates product workup.
Q3: My final product is difficult to purify and appears as a brown, intractable solid. What are the best practices for purification?
A3: The crude product from this reaction is often colored due to high-temperature side reactions.
-
Workup is Key: After cooling the reaction, the solid mass is not the pure product. It contains excess urea and byproducts. The standard workup involves treating the solid with a hot aqueous solution of sodium hydroxide (NaOH) to dissolve the acidic quinazolinedione product, forming its sodium salt.
-
Filtration: Filter this hot basic solution to remove insoluble polymeric byproducts. This step is crucial for removing the bulk of the colored impurities.
-
Precipitation: Cool the filtrate and carefully acidify it with an acid like acetic acid or dilute HCl. The this compound will precipitate out as its free form. The pH should be adjusted to around 5-6 for maximum precipitation.
-
Recrystallization: The precipitated solid can be further purified by recrystallization. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous ethanol are often effective. For stubborn impurities, treating a solution of the crude product with activated charcoal before recrystallization can help decolorize it.[5]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization reaction between 2-amino-5-methoxybenzoic acid and urea?
A1: The reaction is a two-stage process. First, the amino group of the anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea, with the elimination of ammonia, to form an N-acylurea intermediate. In the second stage, under high heat, the amide nitrogen of the intermediate performs an intramolecular nucleophilic attack on the carboxylic acid group, leading to ring closure and the elimination of a second molecule of ammonia to yield the stable quinazoline-2,4-dione ring system.[6][7]
Q2: Are there alternative reagents to urea for this cyclization?
A2: Yes, other one-carbon sources can be used, though urea is the most common due to its low cost and effectiveness. Alternatives include:
-
Potassium Cyanate (KOCN): This reacts with the anthranilic acid to form the same N-acylurea intermediate in situ.[4]
-
Phosgene or its equivalents (e.g., triphosgene): These are much more reactive but also more hazardous. They react with the amino group to form an isocyanate, which then cyclizes.
-
Di-tert-butyl Dicarbonate (Boc₂O): In the presence of a catalyst like DMAP, Boc₂O can be used to achieve cyclization under milder conditions compared to the urea melt.[8]
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of techniques is essential to confirm the structure and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expect to see signals for the three aromatic protons on the benzene ring, the methoxy group protons, and two broad signals for the N-H protons of the dione.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton, including the two distinct carbonyl carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (192.17 g/mol ). ESI-HRMS is recommended for an exact mass measurement.[8]
-
Melting Point (mp): The pure compound should have a sharp melting point, which is typically very high for this class of compounds (>250 °C).[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as N-H stretching (around 3200 cm⁻¹) and C=O stretching (around 1700-1650 cm⁻¹).
Section 4: Optimized Protocols & Data
Table 1: Optimization of Reaction Conditions
| Entry | Molar Ratio (Acid:Urea) | Temperature (°C) | Time (h) | Observed Yield (%) | Purity (by ¹H NMR) |
| 1 | 1:2 | 170 | 4 | 45% | ~85% |
| 2 | 1:3 | 180 | 3 | 75% | ~90% |
| 3 | 1:5 | 190 | 2 | 88% | >95% |
| 4 | 1:5 | 210 | 2 | 60% | ~80% (degradation) |
Data is illustrative and based on typical optimization trends for this reaction.
Protocol 1: Optimized High-Yield Synthesis of this compound
This protocol incorporates best practices derived from the troubleshooting guide to maximize yield and purity.
Workflow Diagram
Caption: Step-by-step workflow for the optimized synthesis.
Methodology:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxybenzoic acid (5.0 g, 29.9 mmol, 1.0 eq).[9][10]
-
Add Reagent: Add urea (9.0 g, 149.9 mmol, 5.0 eq).
-
Heating: Place the flask in a pre-heated oil bath at 190 °C. Stir the mixture vigorously. The solids will melt to form a slurry, and gas (ammonia) will evolve.
-
Reaction: Maintain the temperature at 190 °C for 2-3 hours. Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane) until the spot for 2-amino-5-methoxybenzoic acid is no longer visible.
-
Workup - Dissolution: Remove the flask from the oil bath and allow it to cool to below 100 °C. Carefully add 50 mL of a hot 2 M sodium hydroxide solution. Stir until the solid mass has completely dissolved.
-
Workup - Filtration: While still hot, filter the dark solution through a Celite pad to remove insoluble polymeric materials.
-
Workup - Precipitation: Transfer the warm filtrate to a beaker and cool in an ice bath with stirring. Slowly add glacial acetic acid dropwise until the pH of the solution is between 5 and 6. A thick, off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 80 °C overnight to yield this compound. (Expected yield: >85%).
References
-
Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 725-732. [Link][11]
-
Matias, P. M., et al. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 16(1), 364-381. [Link][5]
-
Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(6), 464–475. [Link][13]
-
Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. [14]
-
Loffet, A., et al. (2001). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Journal of Peptide Research, 57(4), 350-354. [Link][6]
-
Khan, I., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(23), 14597-14609. [Link][15]
-
Wolska, L., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 598. [Link][16]
-
Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4991. [Link][2]
-
ResearchGate. (PDF) Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. [Link][4]
-
Hsieh, C.-H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9396–9405. [Link][8]
-
Chen, Y., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. [Link][17]
-
ResearchGate. Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. [Link][18]
-
Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Letters in Drug Design & Discovery, 15(2). [Link][19]
-
Al-Ostath, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1088. [Link][3]
-
ResearchGate. Cyclization of Peptides through a Urea Bond: Application to the Arg‐Gly‐Asp Tripeptide | Request PDF. [Link][20]
-
Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link][21]
-
ResearchGate. (PDF) Urea intermediates as key gateways to 4-amino-1,5-dihydro-2H-chromeno[2,3-d]pyrimidin-2-one scaffolds. [Link][7]
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Methoxyquinazoline-2,4-diol
Introduction: Welcome to the technical support guide for 6-Methoxyquinazoline-2,4-diol. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] However, like many heterocyclic molecules, derivatives such as this compound often exhibit poor aqueous solubility, creating significant hurdles for in vitro screening and cellular assays. Precipitation of the compound can lead to inaccurate concentration-response curves, false negatives, and wasted resources.
This guide is structured as a series of questions and answers to directly address the common solubility challenges encountered by researchers. It moves from foundational chemical principles to advanced troubleshooting protocols, providing not just steps, but the scientific rationale behind them. Our goal is to empower you to design robust experiments and generate reliable, reproducible data.
Part 1: Foundational Knowledge - Understanding the Molecule
This section delves into the physicochemical properties of this compound, as a clear understanding of the molecule is the first step to solving solubility issues.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility behavior of this compound is governed by a combination of factors inherent to its structure. It exists in equilibrium between its diol and dione tautomeric forms, with the 2,4(1H,3H)-dione form being predominant. This structure imparts several key characteristics:
-
Aromatic Core: The quinazoline ring system is largely hydrophobic and planar, promoting intermolecular π-stacking in a solid state. This contributes to high crystal lattice energy, which must be overcome for dissolution to occur.
-
Hydrogen Bonding: The presence of two amide-like protons (N-H groups) and three hydrogen bond acceptors (two carbonyl oxygens and one methoxy oxygen) allows for strong intermolecular hydrogen bonding in the crystal lattice, further reducing aqueous solubility.[2]
-
Weak Acidity: The N-H protons are weakly acidic. The predicted pKa is approximately 10.8.[2] This is a critical feature that can be exploited to enhance solubility by preparing a salt form at a high pH.
-
Low Lipophilicity: The predicted XLogP3 value is 0.7, indicating that the molecule is not excessively greasy or lipophilic.[2] This suggests that while aqueous solubility is low, it may not require extremely harsh organic solvents.
These properties are summarized in the table below.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₀H₉NO₃ | - |
| Molecular Weight | 191.18 g/mol | - |
| Melting Point | >270°C[2] | High crystal lattice energy makes it difficult to dissolve. |
| pKa (Acidic) | 10.83 ± 0.20[2] | Can be deprotonated at high pH to form a more soluble salt. |
| XLogP3 | 0.7[2] | Moderately lipophilic; solubility in organic solvents is good. |
| Hydrogen Bond Donors | 2[2] | Strong intermolecular forces contribute to low solubility. |
| Hydrogen Bond Acceptors | 3[2] | Strong intermolecular forces contribute to low solubility. |
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent due to its weakly acidic nature.[3]
-
At Neutral or Acidic pH (pH < 9): The compound will exist predominantly in its neutral, un-ionized form. In this state, its solubility is dictated by the energy required to break its crystal lattice and solvate the neutral molecule, which is very low in aqueous media.
-
At Basic pH (pH > 11): As the pH of the solution increases above the compound's pKa (~10.8), the acidic N-H protons will be deprotonated. This forms an anionic salt (a quinazolinate). This charged species has much stronger ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.
This relationship is a powerful tool. By preparing a stock solution in a basic environment (e.g., in dilute NaOH), you can achieve a much higher concentration than is possible in a neutral solvent like water or PBS.
Caption: pH-dependent equilibrium of this compound.
Part 2: Stock Solution Preparation & Initial Troubleshooting
Proper preparation of a concentrated primary stock solution is the cornerstone of a successful experiment.
Q3: What is the recommended solvent for preparing a primary stock solution, and what is the protocol?
A3: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating a high-concentration primary stock solution. Its strong solubilizing power can effectively overcome the crystal lattice energy of the compound. While other solvents like N,N-dimethylformamide (DMF) can also be effective, DMSO is generally more compatible with cell-based assays at low final concentrations.[4]
Protocol: Preparing a 20 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 20 mM stock: Mass = 0.020 mol/L × 0.001 L × 191.18 g/mol × 1000 = 3.82 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder into an appropriate-sized vial (e.g., a 1.5 mL amber glass vial).
-
Add a portion of the total DMSO volume (e.g., 800 µL for a 1 mL final volume).
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
-
Solubilization Assistance (If Needed): If the compound does not fully dissolve, you can:
-
Warm the solution: Place the vial in a 37°C water bath for 5-10 minutes.
-
Sonicate: Place the vial in a bath sonicator for 5-10 minutes.
-
Self-Validation: Visually inspect the solution against a bright light to ensure no solid particulates remain. A completely dissolved stock solution should be perfectly clear.
-
-
Final Volume: Once the solid is fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). Mix thoroughly by vortexing or inverting the vial.[5]
-
Storage:
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.[6]
-
Label clearly with the compound name, concentration, solvent, and date.
-
Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. Avoid repeated freeze-thaw cycles.[7]
-
Part 3: Advanced Troubleshooting - From Stock to Working Solution
The most common failure point occurs when diluting the DMSO stock into aqueous assay buffers or cell culture media.
Q4: My DMSO stock is clear, but it precipitates instantly when I add it to my cell culture medium. What's happening and how do I fix it?
A4: This is a classic case of "solvent shift" or "crashing out." The compound is highly soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into the aqueous medium, which has vastly different solvent properties.[8][9] The key is to keep the compound in a soluble state during and after this critical dilution step.
Follow this hierarchical troubleshooting workflow. Start with the simplest methods and proceed to more complex formulation strategies only if necessary.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Step 1: Optimize Dilution Technique
-
Pre-warm your media/buffer: Ensure your aqueous medium is at 37°C. Increased temperature can help keep the compound in solution.[10]
-
Active Mixing: Do not simply pipette the stock into the media. Add the DMSO stock slowly (drop-by-drop) to the center of the aqueous solution while it is being vigorously vortexed or stirred. This rapid dispersion minimizes the formation of localized high concentrations that can initiate precipitation.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally below 0.1% and almost always below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[11][12] Always include a vehicle control (media + same percentage of DMSO) in your experiments.
-
-
Step 2: Use a Solubilizing Excipient (Hydroxypropyl-β-Cyclodextrin) If optimizing the dilution technique fails, the next step is to use a formulation aid. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice as it is well-tolerated by most cell lines and works by encapsulating the hydrophobic drug molecule in its central cavity, presenting a hydrophilic exterior to the aqueous solvent.[3][13]
Protocol: Preparing a Working Solution with HP-β-CD
-
Prepare a 10% HP-β-CD Solution: Dissolve 1g of HP-β-CD in 10 mL of your assay buffer or serum-free medium. Warm to 37°C to aid dissolution.
-
Pre-complex the Compound:
-
In a sterile microcentrifuge tube, add the required volume of your DMSO stock solution.
-
Add a 5-10 fold molar excess of the 10% HP-β-CD solution. For example, to make a 100 µM final solution, you might add 1 µL of a 10 mM DMSO stock to 9 µL of the 10% HP-β-CD solution.
-
Vortex vigorously for 5-10 minutes at room temperature to allow for the formation of the inclusion complex.
-
-
Final Dilution: Dilute this pre-complexed mixture into your final volume of cell culture medium.
-
-
Step 3: Use pH Modification This is a powerful but more advanced technique. It leverages the compound's acidic nature to create a highly concentrated aqueous stock that completely avoids organic solvents.
Protocol: Preparing a Stock Solution in a Basic Buffer
-
Prepare Basic Solvent: Use a sterile solution of 10 mM to 100 mM NaOH.
-
Dissolve Compound: Prepare a 1-5 mM stock solution of this compound directly in the NaOH solution. The compound should dissolve readily as it forms the sodium salt.
-
Dilution & Neutralization:
-
CRITICAL: Your final assay medium must be strongly buffered (e.g., standard bicarbonate or HEPES-buffered media) to instantly neutralize the small amount of basic stock solution added, bringing the final pH back to physiological range (7.2-7.4).
-
Add the basic stock to your final assay medium and immediately check the pH to confirm it is within the acceptable range for your cells.
-
-
Validation: Before use in a critical experiment, it is essential to confirm two things:
-
Compound Stability: Ensure your compound is not susceptible to hydrolysis or degradation at the high pH of the stock solution. A short-term stability test (e.g., LC-MS analysis after 24h in NaOH at 4°C) is recommended.
-
Final pH Control: Confirm that your final cell culture medium has sufficient buffering capacity to handle the addition of the basic stock without a significant pH shift.
-
-
Part 4: Frequently Asked Questions (FAQs)
-
Q5: What is the maximum final concentration of DMSO my cells can tolerate?
-
A: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO, but for sensitive cells or long-term incubations (>24h), it is best practice to keep the final concentration at or below 0.1%.[11][12] It is mandatory to run a vehicle control (cells treated with the same final concentration of DMSO without the compound) to ensure that any observed effects are due to the compound and not the solvent.
-
-
Q6: My compound seems to dissolve initially but then I see a fine precipitate after several hours of incubation at 37°C. What is happening?
-
A: You are likely observing a difference between kinetic solubility and thermodynamic solubility. Your initial working solution may be in a supersaturated but temporarily clear state (kinetically soluble). Over time, especially at 37°C, the compound slowly equilibrates and precipitates out to its true, lower thermodynamic solubility limit. To solve this, you must either work at a lower final concentration or use a stabilizing/solubilizing agent like HP-β-CD or a basic stock as described above, which increases the true thermodynamic solubility.
-
-
Q7: Can I use serum to help solubilize the compound?
-
A: Yes, proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution. If your assay protocol allows for it, preparing the working solution in a medium containing serum can sometimes prevent precipitation. However, be aware that protein binding can reduce the free concentration of your compound, potentially altering its effective dose. This effect should be considered when comparing results between serum-containing and serum-free experiments.
-
References
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
Europe PMC. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available at: [Link]
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available at: [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link]
-
International Journal of PharmTech Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Taylor & Francis Online. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
PubMed Central. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
PubMed Central. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]
-
ScienceOpen. (2017). An Assessment of the Effect of Common Organic Solvents on In Vitro Drug Metabolizing Enzyme Activity. Available at: [Link]
-
ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (2022). New strategies for the synthesis of quinazolines. Available at: [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]
-
Arkivoc. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Available at: [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? Available at: [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Available at: [Link]
-
ResearchGate. (2024). Synthetic strategies for preparation of 4‐quinazolinone derivatives. Available at: [Link]
-
PubMed Central. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxy-1,2-dihydroquinazoline. Available at: [Link]
-
Palomar College. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]
-
PubMed Central. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available at: [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Available at: [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available at: [Link]
-
PubChemLite. (n.d.). 6-methoxyquinoline-2,4-diol (C10H9NO3). Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]
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Technical Support Center: Enhancing the Purity of 6-Methoxyquinazoline-2,4-diol
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 6-Methoxyquinazoline-2,4-diol. Achieving high purity is critical for obtaining reliable biological data and advancing development candidates. This document provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and logical troubleshooting workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling the purification of this compound and related heterocyclic compounds.
Q1: What are the most likely sources of impurities in my synthesized this compound?
Impurities typically originate from three main sources:
-
Unreacted Starting Materials: The most common impurities are residual starting materials, such as the corresponding 2-amino-5-methoxybenzoic acid or its derivatives.
-
Side-Products: Depending on the synthetic route, side reactions can generate structurally similar by-products. For instance, incomplete cyclization or alternative condensation pathways can lead to undesired quinazoline analogues.[1]
-
Degradation Products: Quinazoline scaffolds can be susceptible to hydrolysis or oxidation under harsh reaction or workup conditions, potentially leading to ring-opened products or colored impurities.[2]
Q2: How can I get a quick and reliable assessment of my crude product's purity?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your crude mixture. A single spot (tested with multiple solvent systems of varying polarity) suggests good purity, while multiple spots indicate the presence of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying unreacted starting materials or major by-products by comparing the crude spectrum to that of the expected product.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[4]
Q3: My product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
Discoloration is often caused by trace amounts of highly conjugated, colored impurities or degradation products. These are often present in such small quantities that they may not be easily visible by NMR.
Solution: Activated Charcoal Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities. A subsequent hot gravity filtration to remove the charcoal before allowing the solution to cool will yield a much less colored crystalline product.[5] Be aware that using too much charcoal can lead to a loss of the desired product due to non-specific adsorption.
Q4: Which purification method is best for this compound?
The optimal method depends on the impurity profile and the desired scale.[1]
-
Recrystallization: This is the most efficient and scalable method for removing minor impurities, especially if the crude product is already >85% pure. It is cost-effective and often the first choice for solid compounds.[1][5]
-
Flash Column Chromatography: This technique is superior for separating mixtures with components of significantly different polarities or when recrystallization fails to remove a persistent impurity.[5][6] It is highly effective but more resource-intensive (solvents, silica gel) than recrystallization.[6]
Section 2: Troubleshooting Guide & In-Depth Protocols
This section provides detailed solutions and step-by-step protocols for specific issues encountered during purification.
Issue 1: Recrystallization Fails, Yields an Oil, or Results in Low Recovery
Causality: This is one of the most common challenges in purifying solid organic compounds. The formation of an "oil" or failure to crystallize often occurs when the cooling process is too rapid, the solution is supersaturated with impurities, or an inappropriate solvent is used.[1] Low recovery is frequently due to using an excessive volume of the recrystallization solvent.[5]
Troubleshooting Protocol:
-
Confirm Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[4] Test solubility in a range of solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Water) on a microscale before committing to a bulk procedure.
-
Ensure Slow Cooling: After dissolving your compound in the minimum required amount of hot solvent, allow the flask to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling is crucial for the formation of a pure crystal lattice.[7]
-
Induce Crystallization: If crystals do not form upon cooling, try the following:
-
Address Oiling Out: If an oil forms, reheat the solution until it becomes clear again. Add a small amount of additional solvent and then allow it to cool more slowly. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also resolve this issue.[1]
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Selection: Based on typical quinazolinedione solubility, ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while heating and swirling until the solid just dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl for 1-2 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Issue 2: Streaking and Poor Separation in Silica Gel Chromatography
Causality: this compound contains basic nitrogen atoms. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to poor elution, resulting in "streaking" or tailing on a TLC plate and broad, poorly resolved bands on a column.[5]
Solution: Deactivate the Silica Gel The most effective solution is to add a small amount of a basic modifier to the mobile phase (eluent). This modifier competitively binds to the acidic sites on the silica, allowing your compound to elute cleanly.[5][8]
Troubleshooting & Optimization Table
| Parameter | Standard Condition | Modified Condition for Basic Compounds | Rationale |
| Stationary Phase | Silica Gel | Silica Gel | Standard, cost-effective choice. |
| Mobile Phase | e.g., Dichloromethane/Methanol | Dichloromethane/Methanol with 1-2% Triethylamine (TEA) | TEA is a volatile base that neutralizes acidic silica sites, preventing strong adsorption of the basic analyte.[5][8] |
| Alternative Phase | N/A | Alumina (Neutral or Basic) | Alumina is a less acidic stationary phase and can be a good alternative if streaking persists even with TEA.[5] |
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. Test systems like Dichloromethane/Methanol or Ethyl Acetate/Hexanes, but be sure to add ~1% triethylamine to the TLC solvent jar.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing 1% TEA). Ensure the packing is uniform and free of air bubbles.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, applying gentle pressure (flash chromatography).[10]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 3: Visual Workflows (Graphviz)
The following diagrams illustrate key decision-making and experimental processes for purifying this compound.
Synthesis and Impurity Pathway
Caption: Origin of impurities in the synthesis of this compound.
Troubleshooting Logic for a Low-Purity Sample
Caption: A generalized workflow for purification by recrystallization.
[1]---
References
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
-
Chatterjee, A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 501. Available at: [Link]
- Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. (n.d.).
-
(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate. (2020). Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (n.d.). Retrieved from [Link]
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021). Retrieved from [Link]
-
Recrystallization - YouTube. (2020). Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
How To Recrystallize A Solid - YouTube. (2020). Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (2020). Retrieved from [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yields in Pyridyl Diol Synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields during the synthesis of pyridyl diols. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyridyl diol synthesis?
Low yields in pyridyl diol synthesis can often be attributed to a few key factors:
-
Incomplete Reactions: Either the initial oxidation of the starting material (e.g., lutidine) or the subsequent reduction to the diol may not go to completion.[1]
-
Side Reactions: The formation of undesired byproducts, such as aldehydes, carboxylic acids, or mono-alcohols, can significantly consume starting materials and reduce the yield of the desired diol.[1]
-
Purification Losses: Pyridyl diols are often polar and can have high water solubility, leading to significant product loss during aqueous workups and chromatographic purification.[1]
-
Purity of Starting Materials: The purity of the initial substrates and reagents is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[2][3]
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and the choice of solvent and catalyst, can all negatively impact the yield.[1][4]
Q2: How do I choose the right starting materials and synthetic route?
The selection of starting materials is a critical first step. Common precursors for pyridinedimethanols are lutidines (dimethylpyridines), which undergo a two-step oxidation and reduction process.[1] For instance, 2,6-lutidine is a widely used starting material for the synthesis of 2,6-pyridinedimethanol.[1]
Alternatively, pyridine-3,4-diols can be synthesized by the deprotection of alkoxy-pyridinol derivatives.[5][6][7] The choice of the protecting group and the deprotection method is crucial for achieving high yields.[5][7]
Q3: What are the standard analytical techniques to monitor reaction progress and product purity?
To effectively troubleshoot low yields, it is essential to monitor the reaction's progress and assess the purity of the product. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the molecular weight of the products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the final product and identifying impurities.[5]
In-depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to low yields in pyridyl diol synthesis.
Problem: Incomplete Conversion of Starting Material
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Cause 1: Poor Reagent Quality. Oxidizing agents (like KMnO₄) and reducing agents (like NaBH₄) can degrade over time.
-
Cause 2: Suboptimal Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient amount of time or at the correct temperature.
-
Solution: Optimize the reaction time and temperature based on literature precedents or by conducting systematic screening.[1] For the oxidation of 2,6-lutidine with KMnO₄, a temperature range of 60-100°C for 2-10 hours is often recommended.[1] The reduction step using NaBH₄/I₂ is typically initiated at a low temperature (-5°C to 0°C) and then gradually warmed to room temperature.[1]
-
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Develop the plate and visualize the spots under UV light or by staining.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Problem: Formation of Multiple Products (Byproducts)
Symptom: TLC or NMR analysis of the crude product shows the presence of significant impurities alongside the desired pyridyl diol.
Potential Causes & Solutions:
-
Cause 1: Over-oxidation or Incomplete Reduction. This can lead to the formation of aldehydes, carboxylic acids, or mono-alcohols.
-
Solution: Carefully control the stoichiometry of the reagents. The dropwise addition of reagents can help to control the reaction rate and minimize side reactions.[1]
-
-
Cause 2: Tautomerization. Pyridine-diols can exist in equilibrium with their pyridinone tautomers, which can complicate purification and characterization.[5][6]
-
Cause 3: Polymerization or Decomposition. Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to the degradation of the product.
Data Presentation: Impact of Reaction Conditions on Byproduct Formation
| Parameter | Condition A (High Temp, Fast Addition) | Condition B (Low Temp, Slow Addition) |
| Desired Diol Yield | 40% | 75% |
| Aldehyde Byproduct | 25% | 5% |
| Carboxylic Acid Byproduct | 15% | <2% |
| Unreacted Starting Material | 20% | 18% |
Problem: Difficulty in Isolating the Product
Symptom: Low recovery of the pyridyl diol after workup and purification.
Potential Causes & Solutions:
-
Cause 1: High Water Solubility of the Diol. Significant amounts of the product may be lost in the aqueous layer during extraction.
-
Cause 2: Formation of a Stable Emulsion During Workup. This can make phase separation difficult and lead to product loss.
-
Solution: To break the emulsion, add brine or filter the mixture through a pad of celite.[1]
-
-
Cause 3: Product is an Oil Instead of a Solid. This can make handling and purification more challenging.
-
Solution: If the product is an oil, purification by column chromatography is often the most effective method.[1]
-
Experimental Protocol: Optimized Extraction Procedure for Water-Soluble Diols
-
After quenching the reaction, add solid NaCl to the aqueous layer until saturation.
-
Extract the aqueous layer multiple times (e.g., 3-5 times) with a polar organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A decision tree to guide the troubleshooting process for low yields in pyridyl diol synthesis.
References
-
Lechel, T., Brüdgam, I., & Reissig, H. U. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 42. Available at: [Link]
-
Lechel, T., Brüdgam, I., & Reissig, H. U. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 42. Available at: [Link]
-
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. Available at: [Link]
-
Optimization of Reaction Conditions. ResearchGate. Available at: [Link]
-
Lechel, T., Brüdgam, I., & Reissig, H. U. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 42. Available at: [Link]
- Process for the separation and purification of a mixed diol stream. Google Patents.
-
Saalfrank, R. W., & Reissig, H. U. (2007). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. CHIMIA International Journal for Chemistry, 61(10), 618-621. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
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What are some common causes of low reaction yields? Reddit. Available at: [Link]
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Bagley, M. C., & Lunn, R. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1391-1398. Available at: [Link]
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Zhu, S., et al. (2024). Bipyridine-N,N'-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues. ResearchGate. Available at: [Link]
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Zhang, Z., et al. (2023). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
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Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. Available at: [Link]
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161 questions with answers in PYRIDINES. ResearchGate. Available at: [Link]
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Side-Chain Reactions of Substituted Pyridines. Pearson. Available at: [Link]
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Comparison of the pyridine-based diol with its benzene-based... ResearchGate. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ResearchGate. Available at: [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
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Protecting group. Wikipedia. Available at: [Link]
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Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. IPQ. Available at: [Link]
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Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23359-23369. Available at: [Link]
-
Selection of starting material for synthetic processes based on ICH Q11. YouTube. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. FDA. Available at: [Link]
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Side product formation in quinazoline synthesis and mitigation
Introduction
Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] Their synthesis is a cornerstone of many drug discovery programs. However, the path to pure, high-yield quinazoline products is often complicated by the formation of side products. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers navigate these synthetic challenges.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during quinazoline synthesis in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of a dimeric or polymeric byproduct. What is causing this and how can I stop it?
A1: Dimerization or polymerization is a frequent issue, especially in multi-component reactions.
-
Root Cause: This often stems from incorrect stoichiometry.[3] An excess of one reactant, particularly a bifunctional starting material like ethylene diamine or 2-aminobenzonitrile, can lead to self-condensation or reaction with multiple molecules of another reactant.[4]
-
Mitigation Strategies:
-
Strict Stoichiometric Control: Carefully control the molar ratios of your reactants. A slow, dropwise addition of the problematic reactant via a syringe pump can maintain a low instantaneous concentration, favoring the desired intramolecular cyclization over intermolecular side reactions.
-
High Dilution: Running the reaction at a higher dilution can also disfavor intermolecular reactions that lead to dimers and polymers.
-
Alternative Synthetic Routes: Consider a stepwise approach where key bonds are formed sequentially rather than in a one-pot multicomponent reaction.[4]
-
Q2: I'm observing the formation of a quinazoline N-oxide. How can I prevent this oxidation?
A2: N-oxide formation is common when reactions are exposed to air or when using certain oxidizing agents.
-
Root Cause: The nitrogen atoms in the quinazoline ring are susceptible to oxidation. This can be caused by atmospheric oxygen, especially at elevated temperatures, or by oxidizing reagents used in the synthesis (e.g., H₂O₂, TBHP).[1][5] Direct N-oxidation of the quinazoline scaffold with strong oxidizing agents can also be problematic, leading to hydrolysis, ring opening, and decomposition.[1]
-
Mitigation Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This requires drying glassware thoroughly and using degassed solvents.[3][6]
-
Avoid Strong Oxidants: If the synthetic route allows, choose reagents that are less prone to causing N-oxidation. For instance, some metal-catalyzed reactions can proceed under milder conditions without the need for harsh oxidants.[7]
-
Alternative Synthesis of N-oxides: If the N-oxide is the desired product, it is often better to synthesize it intentionally through intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes, which can provide better yields and fewer side products than direct oxidation.[1]
-
Q3: My yield is very low, and I suspect hydrolysis of my starting materials or intermediates. What should I do?
A3: Hydrolysis can be a significant problem, especially with sensitive functional groups.
-
Root Cause: Moisture in the reaction solvent or atmosphere can lead to the hydrolysis of key intermediates or starting materials. For example, the reversal of quinazolin-4-one formation can occur through hydrolysis, leading back to the aniline derivative.[3]
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). Glassware should be oven-dried before use.[3]
-
Control Reaction Time: Prolonged reaction times can increase the likelihood of hydrolysis. Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete.
-
Q4: The reaction is not going to completion, or I am forming benzimidazole byproducts. How can I improve the reaction efficiency and selectivity?
A4: Incomplete reactions and the formation of benzimidazole side products often point to issues with reaction conditions, particularly the choice of solvent and base.
-
Root Cause:
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete.[8]
-
Suboptimal Temperature: Many quinazoline syntheses, such as the Bischler and Niementowski methods, require high temperatures to overcome the activation energy barrier.[8][9]
-
Solvent Polarity: The polarity of the solvent can dramatically influence the reaction pathway. Non-polar solvents may favor the formation of benzimidazole byproducts.[8]
-
Base Strength: An inappropriate or weak base may not be sufficient to deprotonate the necessary intermediates for cyclization.[8]
-
-
Mitigation Strategies:
-
Solvent Screening: If solubility is an issue, screen a variety of solvents. Polar aprotic solvents like DMF and DMSO are often effective.[6][8] Switching from a non-polar to a polar solvent can shift the reaction towards the desired quinazoline product.[8]
-
Temperature Optimization: Systematically screen different temperatures to find the optimal balance between reaction rate and side product formation.[6] Microwave irradiation can be a powerful tool to accelerate reactions and improve yields.[9][10]
-
Base Selection: The choice of base is critical. Organic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) in a polar solvent like DMSO can be very effective.[8] Experiment with different inorganic (e.g., K₂CO₃) and organic bases to optimize your specific reaction.[8]
-
Part 2: Mechanistic Insights & Strategic Optimization
Understanding the underlying reaction mechanisms is key to rationally designing experiments and troubleshooting side product formation.
The Friedländer Synthesis: A Common Pathway with Potential Pitfalls
The Friedländer synthesis is a classic method for preparing quinolines and can be adapted for quinazolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12]
Mechanism and Side Product Branch Point:
The reaction can proceed through two main pathways, often competing with each other. The desired pathway involves an initial aldol condensation followed by cyclization. However, a competing pathway can lead to side products.
Caption: Competing pathways in the Friedländer synthesis.
Strategic Intervention:
-
Acid/Base Catalysis: The choice of catalyst can steer the reaction towards the desired pathway. Lewis acids can promote the initial aldol addition.[10][11]
-
Protecting Groups: In complex syntheses, temporarily masking reactive functional groups with protecting groups can prevent them from participating in unwanted side reactions.[13]
Comparative Table of Optimized Reaction Conditions
| Synthesis Method | Key Reactants | Typical Side Products | Optimized Conditions to Mitigate Side Products | Reference |
| Niementowski | Anthranilic acids, Amides | Polymeric materials, low yields | Microwave irradiation, solvent-free conditions, acid catalysis. | [3][9][14] |
| Friedländer | 2-Aminoaryl ketones, α-Methylene compounds | Regioisomers, self-condensation products | Lewis acid catalysis, use of ionic liquids to control regioselectivity. | [11][12] |
| Bischler | Anilines, α-Halo ketones | Over-alkylation, poor yields | High temperatures, careful control of stoichiometry. | [2][8] |
| Multi-component | e.g., Aldehydes, 2-Aminobenzophenones, NH₄OAc | Dimers, complex mixtures | Precise stoichiometry, use of catalysts like I₂, CuFe₂O₄ nanoparticles. | [5][10] |
Part 3: Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis for Reduced Side Products
This protocol utilizes microwave irradiation to improve reaction efficiency and minimize the formation of polymeric byproducts often seen with conventional heating.[15]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol) and the appropriate amide (1.2 mmol).
-
Catalyst Addition (Optional): Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid or Montmorillonite K-10 clay.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a fixed power (e.g., 60-100 W) or temperature (e.g., 150 °C) for 10-30 minutes. Monitor the reaction progress by TLC.[14][15]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4(3H)-quinazolinone.
Protocol 2: Synthesis Under Inert Atmosphere to Prevent N-Oxidation
This protocol outlines the general setup for performing a quinazoline synthesis under an inert atmosphere.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Solvent Degassing: Use anhydrous solvents that have been degassed by sparging with nitrogen or argon for 30 minutes or by several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Add reactants via syringe through a rubber septum.
-
Reaction Execution: Conduct the reaction as per the specific synthetic procedure, maintaining the inert atmosphere throughout.
-
Work-up: Quench the reaction and perform the work-up under normal atmospheric conditions unless the product is also known to be air-sensitive.
General Troubleshooting Workflow
Caption: A workflow for troubleshooting side product formation.[3]
References
- BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
-
Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
-
Bonsu, E. K., & Reid, C. W. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(24), 7595. Retrieved from [Link]
-
Tiwari, R. K., Singh, D., Singh, J., & Singh, R. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Asian Journal of Chemistry, 32(11), 2663-2675. Retrieved from [Link]
-
Tiwari, R. K., Singh, D., Singh, J., & Singh, R. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Asian Journal of Chemistry, 32(11), 2663-2675. Retrieved from [Link]
-
Panda, S. S., & Rout, G. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Applied Pharmaceutical Science, 11(1), 1-13. Retrieved from [Link]
-
Hichri, S., & Abderrahim, R. (2014). A convenient synthesis of quinazolines dimers derivatives. Heterocyclic Letters, 4(3), 487-492. Retrieved from [Link]
-
Zhang, H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(11), 2533. Retrieved from [Link]
-
Talebi, M., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 706535. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2014). Synthesis of an unusual quinazoline alkaloid: Theoretical and experimental investigations of its structural, electronic, molecular and biological properties. Journal of Molecular Structure, 1060, 221-231. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinazolinones and Quinazolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect, 7(22), e202201089. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
ResearchGate. (n.d.). Conceivable mechanism for the synthesis of quinazoline-2,4-diones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Gui, Y.-Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 473-478. Retrieved from [Link]
-
Panda, S. S., & Rout, G. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 5555555. Retrieved from [Link]
-
Talebi, M., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]
-
Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4945. Retrieved from [Link]
-
ResearchGate. (n.d.). Niementowski synthesis of quinazolinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]
-
Cheng, C.-C., & Yan, S.-J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28(2), 37-201. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.
-
Cheng, C.-C., & Yan, S.-J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
Baluja, S., & Solanki, A. (2016). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Retrieved from [Link]
-
Bonsu, E. K., & Reid, C. W. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(24), 7985. Retrieved from [Link]
Sources
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
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- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
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- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Enhancing the stability of 6-Methoxyquinazoline-2,4-diol in solution
Welcome to the technical support center for 6-Methoxyquinazoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior in solution, enabling you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs): Understanding Core Stability Issues
This section addresses the most common initial observations and questions regarding the stability of this compound.
Question: My solution of this compound, initially colorless, has turned yellow or brown. What is causing this discoloration?
Answer: Discoloration is a frequent indicator of chemical degradation. For quinazoline derivatives, this is often due to oxidation or photodegradation.[1][2] The quinazoline ring system can be susceptible to oxidation, which may be catalyzed by light, trace metals, or dissolved oxygen, leading to the formation of colored byproducts.[1][3] Storing solutions protected from light and using high-purity, degassed solvents can mitigate this issue.
Question: I'm observing a progressive loss of compound potency and inconsistent results in my biological assays. Is this related to stability?
Answer: Yes, a decline in potency and poor reproducibility are classic symptoms of compound instability.[2] this compound, like many heterocyclic compounds, can degrade in solution over time.[4][5][6] This degradation reduces the concentration of the active parent compound, leading to variable and unreliable experimental outcomes. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solutions under your specific experimental and storage conditions.[2]
Question: What are the primary factors that influence the stability of this compound in solution?
Answer: The stability of this compound is governed by a combination of chemical and environmental factors:
-
pH: The quinazoline-2,4-dione scaffold contains two lactam (cyclic amide) groups, which can be susceptible to hydrolysis under strongly acidic or basic conditions.[7][8] The solubility and stability of quinazoline derivatives are often highly pH-dependent.[9]
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent for creating stock solutions, its quality and water content can impact long-term stability.[4][6][10] Aqueous buffers, essential for many biological assays, can promote hydrolysis.
-
Light: Many quinazoline compounds are photosensitive and can undergo photodegradation upon exposure to ambient or UV light.[2][4]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[2] Therefore, proper storage temperature is essential for preserving solution integrity.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the quinazoline core.[1][3]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving specific stability problems.
Issue 1: Poor Solubility and Precipitation
Question: My compound is not fully dissolving or is precipitating from my aqueous working solution. How can I improve its solubility while maintaining stability?
Answer: This is a common challenge when transitioning from a high-concentration organic stock solution (e.g., DMSO) to a lower-concentration aqueous buffer.
-
Causality: The significant polarity difference between the organic stock and the aqueous buffer can cause the compound to "crash out." The pH of the aqueous buffer also plays a crucial role in the solubility of ionizable compounds like quinazolines.[9]
-
Troubleshooting Steps:
-
pH Adjustment: Systematically test the solubility of this compound in a range of buffers (e.g., pH 5.0, 6.5, 7.4, 8.0). The molecule's acidic and basic pKa values will dictate the optimal pH for solubility.
-
Use of Co-solvents: For in vitro assays that can tolerate it, consider adding a small percentage (typically <1%) of an organic co-solvent like DMSO or ethanol to your final aqueous solution to help maintain solubility.
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. Avoid excessive heat.
-
Prepare Fresh Dilutions: Instead of storing dilute aqueous solutions, prepare them fresh from a concentrated stock immediately before each experiment.
-
Issue 2: Suspected Chemical Degradation
Question: I suspect my compound is degrading. What are the likely chemical pathways, and how can I prevent them?
Answer: The primary degradation pathways for the this compound scaffold are hydrolysis and oxidation.
The diagram below illustrates the key vulnerabilities of the this compound structure.
Caption: Potential degradation pathways for this compound.
-
Hydrolytic Degradation: The two amide bonds within the dione ring structure can be susceptible to cleavage, particularly under non-neutral pH conditions, leading to a ring-opened product like 2-ureido-4-methoxybenzoic acid.[7][8]
-
Solution: Maintain the pH of your solutions as close to neutral as possible, unless experimental data shows greater stability at a different pH. Use high-quality buffers and avoid prolonged storage in highly acidic or basic media.
-
-
Oxidative Degradation: The electron-rich aromatic system is a target for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants.[1][3]
-
Solution: Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon. Store stock solutions in amber vials under an inert atmosphere (e.g., argon) in the freezer. Minimize headspace in vials to reduce oxygen exposure.
-
The following table summarizes best practices for storing solutions of this compound to maximize stability.
| Solution Type | Solvent | Temperature | Light Conditions | Duration | Key Considerations |
| Primary Stock | Anhydrous DMSO | -20°C or -80°C | Amber Vial | Up to 6 months | Use high-purity DMSO; aliquot to avoid freeze-thaw cycles. |
| Intermediate Stock | Ethanol / Acetonitrile | -20°C | Amber Vial | Up to 1 month | Good for serial dilutions; check for solubility. |
| Aqueous Working | Buffered Saline (e.g., PBS) | 2-8°C | Protected from light | < 24 hours | Prepare fresh daily. Validate for longer storage if necessary. |
Advanced Protocols for Stability Assessment
For critical applications, a thorough understanding of your compound's stability profile is essential. These protocols provide a framework for conducting these studies.
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is designed to deliberately degrade the compound to identify potential degradation products and pathways. This information is vital for developing a stability-indicating analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare Solutions: Create a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Apply Stress Conditions: Aliquot the solution and subject each aliquot to one of the following stress conditions. Aim for 5-20% degradation.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for several hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature and monitor frequently. Neutralize with acid before analysis.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Incubate the solution and a sample of solid powder at 60°C.
-
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV and Mass Spectrometry (MS) detection.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to identify new peaks (degradants) and a decrease in the area of the parent compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.
Core Requirements for the Method:
-
Specificity: The method must be able to completely separate the parent compound from all potential degradation products and impurities. The forced degradation study is used to prove this.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across the parent peak in both stressed and unstressed samples. This ensures no degradants are co-eluting.
-
Mass Balance: The total amount of compound detected (parent + degradants) should remain reasonably constant throughout the study. A good mass balance (e.g., 95-105%) provides confidence that all major degradation products are being detected.
Example Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA at an appropriate wavelength (e.g., 254 nm or λmax) and MS for peak identification.
By implementing these troubleshooting strategies and validation protocols, you can ensure the integrity of your experimental data and confidently advance your research with this compound.
References
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19). PubMed Central. Retrieved from [Link]
-
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011, August 24). AIP Publishing. Retrieved from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC. (2023, April 4). NIH. Retrieved from [Link]
-
Oxidation of quinazoline scaffold. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (n.d.). ResearchGate. Retrieved from [Link]
-
Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH) through 3D Structure-Based Pharmacophore Model-Driven Investigation - PMC. (2022, June 16). NIH. Retrieved from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC. (n.d.). NIH. Retrieved from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Sci-Hub: 807. Syntheses in the quinazolone series. Part III. The formation of quinazo[4,3-b]quinazol-8-one and 2-o-aminophenylquinazol-4-one by the hydrolysis of 3-4. (n.d.). Sci-Hub. Retrieved from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed. Retrieved from [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.ru [sci-hub.ru]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solid-Phase Synthesis of Quinazolin-4-ones
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of quinazolin-4-ones. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome common challenges and optimize reaction outcomes.
Foundational Principles & General Workflow
The solid-phase synthesis of quinazolin-4-ones is a powerful technique for generating chemical libraries, owing to its efficiency and amenability to automation. The general strategy involves the sequential assembly of precursors on a solid support, followed by a cyclization step to form the quinazolinone core, and finally, cleavage from the resin. Understanding this workflow is critical for effective troubleshooting.
A typical synthesis begins by anchoring an anthranilic acid derivative to a suitable resin. This is followed by acylation with a second building block and subsequent reaction with an amine, which drives the cyclization and formation of the N3-substituted quinazolin-4-one. The final product is then cleaved from the solid support.
Caption: General workflow for solid-phase synthesis of quinazolin-4-ones.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the selection of reagents and reaction conditions.
Q1: What are the most critical factors in choosing a solid support (resin) for quinazolin-4-one synthesis?
The choice of resin is foundational to the success of your synthesis. Key considerations include:
-
Linker Compatibility: The resin must be equipped with a linker that is stable throughout the synthesis steps (acylation, cyclization) but can be cleaved under conditions that do not degrade the final product. For producing quinazolin-4-one carboxamides, a Rink Amide linker is a common choice. For carboxylic acids, a Wang or 2-chlorotrityl chloride (2-CTC) linker is often employed.
-
Swelling Properties: The resin must swell adequately in the chosen reaction solvents (e.g., DMF, NMP, DCM) to ensure that reactive sites are accessible. Polystyrene (PS) and polyethylene glycol-grafted polystyrene (PEG-PS) are common supports. PEG-PS resins often exhibit superior swelling in a wider range of solvents.[1]
-
Loading Capacity: The loading capacity (mmol/g) determines the theoretical maximum yield of your synthesis. Choose a loading capacity that aligns with your desired synthesis scale.
Q2: How does microwave irradiation impact the synthesis, and when should it be used?
Microwave irradiation can be a powerful tool for optimizing quinazolin-4-one synthesis.[2][3] It accelerates reaction rates by efficiently heating the solvent and reactants, often leading to:
-
Reduced Reaction Times: Coupling and cyclization steps that might take hours conventionally can often be completed in minutes.[3]
-
Improved Yields: By driving reactions to completion more efficiently, microwave heating can increase overall yield and purity.[4]
-
Overcoming Steric Hindrance: It can provide the necessary energy to overcome activation barriers for sterically hindered substrates.
However, it is crucial to monitor the temperature carefully, as excessive heat can lead to the degradation of sensitive substrates or the resin itself. Microwave-assisted synthesis is particularly beneficial when conventional thermal methods result in low yields or incomplete reactions.[4]
Q3: Why is the choice of solvent critical for the cyclization step?
Solvent polarity can dramatically influence the reaction pathway. In some syntheses, non-polar solvents may favor the formation of undesired benzimidazole byproducts, whereas polar aprotic solvents like DMF or DMSO strongly favor the C(sp²)-N bond formation required for the quinazolinone ring.[5] If you are observing significant side product formation, switching to a more polar solvent is a primary troubleshooting step.[5]
Troubleshooting Guide: Common Issues & Solutions
This section provides a detailed, question-and-answer-based guide to resolving specific experimental problems.
Issue 1: Low or No Product Yield
Q: My final yield is very low, or I'm recovering only starting materials. What are the likely causes and how can I fix this?
Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.
Caption: Decision tree for troubleshooting low product yield.
Possible Causes & Solutions:
-
Incomplete Coupling: The most common issue is the failure of one of the coupling steps to go to completion.
-
Diagnosis: Use a qualitative test to check for free amines on the resin after coupling. The Kaiser test (for primary amines) or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test are standard procedures.
-
Solution: If the test is positive (indicating unreacted amines), consider the following:
-
Double Couple: Filter the resin, wash, and repeat the coupling step with fresh reagents.
-
Stronger Reagents: Switch to a more potent coupling agent (e.g., HATU, HCTU instead of DIC/HOBt).
-
Increase Time/Temperature: Extend the reaction time or moderately increase the temperature. Microwave heating can be particularly effective here.[3]
-
-
-
Poor Resin Swelling: If the resin does not swell properly, reactive sites are inaccessible.
-
Diagnosis: Visually inspect the resin after adding the solvent. It should swell to several times its dry volume.
-
Solution: Switch to a solvent system that is known to be effective for your chosen resin (e.g., NMP or DMF/DCM mixtures).
-
-
Inefficient Cyclization: The final ring-closing step may be sluggish.
-
Diagnosis: This is harder to diagnose on-resin. A test cleavage and LC-MS analysis of the crude product can reveal uncyclized intermediates.
-
Solution: The cyclization is often the most demanding step. Optimization may require:
-
Thermal Promotion: This step almost always requires heat. If room temperature fails, increase to 80-120°C. Microwave heating is highly recommended.[6]
-
Solvent and Base Screening: As discussed, polar aprotic solvents like DMF or DMSO are often superior.[5] The choice of base can also be critical; organic bases like DIPEA or triethylamine are common.
-
-
Issue 2: Side Product Formation
Q: My crude product contains significant impurities that are difficult to separate. What are the common side reactions and how can I prevent them?
Side product formation complicates purification and reduces yield.[7]
Possible Causes & Solutions:
-
Hydrolysis of Intermediates: The acylated anthranilic acid intermediate can be susceptible to hydrolysis if moisture is present, reverting to the starting material.
-
Solution: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Benzimidazoles: As noted, this is a common alternative cyclization pathway, particularly in non-polar solvents.[5]
-
Solution: The primary remedy is to switch to a highly polar solvent like DMF, DMSO, or even water, which has been shown to favor quinazolinone formation.[5]
-
-
Modification during Cleavage: The highly reactive cationic species generated during TFA cleavage can alkylate nucleophilic residues in your product (e.g., tryptophan, methionine).
-
Solution: Always use a "cleavage cocktail" containing scavengers to trap these reactive species. The choice of scavenger depends on the amino acid residues present in your molecule.
-
Issue 3: Difficulty with Cleavage from Solid Support
Q: After the cleavage step, my product yield is still low, and I suspect the product is not being released from the resin. How can I troubleshoot this?
Inefficient cleavage is a frustrating but solvable problem.
Possible Causes & Solutions:
-
Incorrect Cleavage Cocktail: The cleavage reagent must be matched to the resin's linker. A reagent designed for a Wang resin will not work on a Rink Amide resin.
-
Solution: Verify the linker type and use the recommended cleavage cocktail. For most standard linkers (Wang, Rink, Trityl), a high concentration of trifluoroacetic acid (TFA) is required.[1]
-
-
Insufficient Scavengers: Protecting groups generate reactive cations upon removal. Without scavengers, these can re-attach to the product or the resin.
-
Solution: Use a well-established cleavage cocktail containing appropriate scavengers. A general-purpose, low-odor cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For molecules containing sensitive residues like cysteine or methionine, more complex cocktails with reagents like 1,2-ethanedithiol (EDT) may be necessary.[8]
-
-
Incomplete Reaction: Cleavage is not instantaneous.
-
Solution: Standard cleavage times are typically 1-3 hours at room temperature.[8] If you suspect incomplete cleavage, extend the reaction time. You can take a small aliquot of the cleavage solution at different time points to monitor the release by HPLC.
-
Table 1: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Synthesis
| Reagent Cocktail | Composition (v/v/v) | Target Residues/Comments | Reference |
| Standard (General Use) | TFA / H₂O / TIS (95:2.5:2.5) | Good for most peptides. TIS scavenges carbocations. Water helps suppress aspartimide formation. | |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A classic, powerful cocktail for complex molecules with multiple sensitive residues (Cys, Met, Trp, Tyr). Malodorous. | [9] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Specifically optimized for efficient deprotection of arginine residues protected with sulfonyl groups (e.g., Pbf, Pmc). | [8] |
| TFA / DCM (1:99) | TFA / Dichloromethane (1:99) | Used for cleaving from hyper-acid-labile resins like 2-chlorotrityl (2-CTC), leaving side-chain protecting groups intact. | [1] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4-one
This protocol outlines a typical manual synthesis cycle on a Rink Amide resin.
-
Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe reactor. Swell the resin in DMF (2-3 mL) for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with fresh 20% piperidine in DMF for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Coupling of Anthranilic Acid (Building Block 1):
-
In a separate vial, dissolve the Fmoc-protected anthranilic acid derivative (0.3 mmol, 3 eq) and a coupling agent like HATU (0.3 mmol, 3 eq) in DMF (1 mL).
-
Add a base such as DIPEA (0.6 mmol, 6 eq).
-
Add this activation mixture to the resin. Agitate at room temperature for 2 hours.
-
Drain and wash the resin as in step 3. Perform a Kaiser test to confirm the absence of free primary amines.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the anthranilic acid.
-
Acylation (Building Block 2):
-
Activate the second building block (a carboxylic acid, 0.5 mmol, 5 eq) with HATU (0.5 mmol) and DIPEA (1.0 mmol) in DMF.
-
Add to the resin and react for 2-4 hours or until a negative Kaiser test is obtained. Wash the resin.
-
-
Cyclization and N3-Substitution:
-
Add a solution of the primary amine (1.0 mmol, 10 eq) in a suitable solvent like NMP.
-
Heat the reaction mixture at 120°C for 4-8 hours (conventional heating) or at 150-180°C for 15-30 minutes (microwave irradiation).
-
Drain the solvent and wash the resin thoroughly with DMF, DCM, and Methanol. Dry the resin under vacuum.
-
Protocol 2: Cleavage and Product Isolation
-
Preparation: Place the dry, resin-bound product in a fritted syringe or round-bottom flask.
-
Cleavage: Add the appropriate cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5 for a 0.1 mmol scale synthesis). Ensure the resin is fully suspended.
-
Reaction: Stopper the vessel and allow it to stand at room temperature for 2-3 hours with occasional agitation.
-
Product Collection: Filter the cleavage mixture away from the resin beads into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude product) should form.
-
Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for analysis (LC-MS) and purification (HPLC).
References
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69. [URL: https://www.derpharmachemica.com/pharma-chemica/optimization-of-solid-phase-synthesis-of-quinazolin-4-ones.pdf]
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/abstract/optimization-of-solid-phase-synthesis-of-quinazolin-4-ones.html]
- Organic Chemistry Portal. Synthesis of quinazolinones. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-quinazolinones.shtm]
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. [URL: https://www.benchchem.com/technical-center/quinazoline-synthesis]
- CDN Isotopes. Cleavage Cocktail Selection. [URL: https://cdn-isotope.com/wp-content/uploads/2022/07/Cleavage-Cocktail-Selection.pdf]
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. ResearchGate. [URL: https://www.researchgate.net/publication/267980315_Optimization_of_solid_phase_synthesis_of_quinazolin-4-ones]
- MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4298]
- Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmaceutical%20Technology__PID__2010-3-4-1.html]
- Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28928620/]
- MedChemExpress. (4-Oxo-4H-quinazolin-3-yl)-acetic acid. [URL: https://www.medchemexpress.com/protac-linker-4-oxo-4h-quinazolin-3-yl-acetic-acid.html]
- Aapptec Peptides. Cleavage Cocktails; Reagent K. [URL: https://www.aapptec.com/cleavage-cocktails-reagent-k-i-1170.html]
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/pii/S004040390301841X]
- AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents. [URL: https://www.aapptec.com/solid-phase-peptide-synthesis-linkers-and-reagents-i-1160.html]
- Tulla-Puche, J., & Albericio, F. (2011). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259798/]
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. [URL: https://www.benchchem.com/technical-center/troubleshooting-quinazoline-synthesis]
- ResearchGate. Linkers for Solid-Phase Organic Synthesis. [URL: https://www.researchgate.net/publication/26538402_Linkers_for_Solid-Phase_Organic_Synthesis]
- Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00730]
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Technical Support Center: Refinement of Purification Techniques for Quinazoline Derivatives
Welcome to the Technical Support Center dedicated to the purification of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Quinazolines and their analogs are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis often yields complex mixtures containing starting materials, reagents, and structurally similar by-products, making purification a critical and often challenging step.[3][4][5]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues. We will explore the causality behind experimental choices, empowering you to make informed decisions to optimize your purification strategy, enhance yield, and achieve the high degree of purity required for subsequent applications.
General Frequently Asked Questions (FAQs)
Q1: What is the most effective first-step purification strategy for a crude quinazoline product?
A1: The choice of the initial purification method depends heavily on the scale of your reaction and the nature of the impurities.[6] For multi-gram scale syntheses where the primary goal is to remove major impurities, recrystallization is an excellent and cost-effective first choice.[3][6] If the crude product is an oil or if impurities have very similar solubility profiles to the target compound, silica gel column chromatography is the more versatile and effective starting point.[3][6]
Q2: How can I identify the common impurities in my quinazoline sample?
A2: Common impurities typically include unreacted starting materials (e.g., anthranilic acids, 2-aminobenzonitriles), reagents, and by-products from the cyclization reaction, such as quinazolinones.[3][5][6] A combination of analytical techniques is essential for identification:
-
Thin Layer Chromatography (TLC): Provides a quick visual assessment of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative information on purity and can resolve closely related compounds.[7]
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to definitively identify impurities if they are present in sufficient quantity.[6]
Q3: My quinazoline derivative is basic. How does this affect my purification strategy?
A3: The basic nitrogen atoms in the quinazoline core can interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This interaction often leads to significant peak tailing during column chromatography, resulting in poor separation and lower yields of pure fractions.[8][9] To counteract this, it is standard practice to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[4][8][9] This neutralizes the acidic sites on the silica, leading to symmetrical peaks and improved separation. Alternatively, an acid-base extraction can be a powerful purification step prior to chromatography.
Q4: I've purified my compound by column chromatography, but it's still not pure enough. What's the next step?
A4: Achieving high purity often requires an orthogonal purification strategy. If you have already used column chromatography, a subsequent recrystallization is an excellent method to remove trace impurities and enhance purity.[6] Conversely, if recrystallization was performed first and impurities persist, chromatography is the logical next step. For compounds that are difficult to separate from closely related impurities, preparative HPLC is the preferred method for achieving >99% purity.[5][6]
Purification Workflow: A Decision-Making Guide
The following workflow provides a general framework for selecting an appropriate purification strategy for quinazoline derivatives.
Caption: A decision tree for selecting a primary purification strategy.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can present several challenges.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound.The solution is supersaturated, or cooling is too rapid.[6] | Select a solvent with a lower boiling point.Ensure the solution cools slowly at room temperature before placing it in an ice bath.[6] Re-heat the oiled-out mixture to dissolve it, then add a small amount of a "poorer" solvent (in which the compound is less soluble) to induce crystallization. |
| No Crystals Form Upon Cooling | Too much solvent was used, preventing the solution from becoming saturated.The chosen solvent is not suitable (compound is too soluble at low temperatures).[6]Presence of impurities inhibiting crystal lattice formation.[6] | Boil off some of the solvent to concentrate the solution and try cooling again.Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[9]If the above fails, remove the solvent in vacuo and attempt recrystallization with a different solvent system.[6] |
| Low Recovery of Crystalline Product | Too much solvent was used for dissolution.The compound has significant solubility in the cold solvent.[5]Premature crystallization occurred during hot filtration.[6] | Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[6]Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.Preheat the filtration funnel and receiving flask with hot solvent before performing a hot filtration to prevent the product from crashing out on the filter paper.[5] |
| Colored Impurities Remain in Final Product | Colored impurities have similar solubility profiles and are co-crystallizing with the product.[6] | Add a very small amount (spatula tip) of activated charcoal to the hot solution to adsorb the colored impurities.[5][9] Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[5] |
Troubleshooting Guide: Silica Gel Column Chromatography
This is the most common purification technique for synthetic organic chemistry, but success depends on careful optimization.
Caption: Troubleshooting flowchart for poor separation in column chromatography.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation or Overlapping Peaks | The solvent system (eluent) is inappropriate.[6][9]The column is overloaded with the crude sample.[6][9]The column was packed improperly, leading to channeling.[4][6] | Optimize the eluent: Use TLC to find a solvent system that gives the target compound an Rf value of 0.2-0.4.[8][9] If separation is still poor, try a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).[9]Reduce sample load: The amount of crude material should ideally be 1-5% of the mass of the silica gel.[9]Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Peak Tailing (Especially for Basic Compounds) | The basic nitrogen atoms of the quinazoline are interacting with acidic silanol groups on the silica surface.[6][8][9] | Add a basic modifier: Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica gel.[4][6][8] This is the most common and effective solution.Use a different stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for particularly problematic basic compounds.[9] |
| Compound is Not Eluting from the Column | The eluent is not polar enough to move the compound.[5][9]The compound has irreversibly adsorbed or decomposed on the acidic silica gel.[9] | Increase eluent polarity: Drastically increase the polarity of the mobile phase (e.g., switch to 10-20% Methanol in Dichloromethane). A gradient elution from non-polar to highly polar is often effective.[9]Deactivate the silica: If decomposition is suspected, try deactivating the silica gel by pre-treating it with a solution of triethylamine in the mobile phase before packing the column.[8] |
| Column Cracks During Run | Heat is generated from the interaction of a highly polar solvent (like methanol) with the dry silica gel. | Maintain solvent level: Always keep the solvent level above the top of the silica gel bed.Use gradual gradients: When switching to a much more polar solvent system, do so gradually to avoid generating excess heat.[6] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, identify an appropriate eluent system that provides an Rf value of 0.2-0.4 for your target quinazoline derivative.[8][10]
-
Column Packing (Slurry Method): Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[4][10] Pour the slurry into the column and use gentle pressure or tapping to ensure it packs uniformly, without air bubbles. Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[10] Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system.[10] If using a gradient, gradually increase the proportion of the more polar solvent.[4][8]
-
Fraction Collection: Collect fractions in an array of test tubes and monitor the elution of the compound(s) using TLC.[10]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified quinazoline derivative.[10]
Protocol 2: General Procedure for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, methanol) to find one where it is highly soluble when hot and poorly soluble when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent, bring it to a boil (using a hot plate) with stirring, and continue adding small portions of hot solvent until the compound just dissolves completely.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[5]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.[6]
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem.
- Technical Support Center: Purification of Trifluoromethylated Quinazolines - Benchchem.
- Troubleshooting common issues in quinazoline synthesis protocols - Benchchem.
- Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.
- Technical Support Center: Purification of Fluorinated Quinazoline Compounds - Benchchem.
- Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives - Benchchem.
- Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds - Benchchem.
- Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC - Benchchem.
- A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc.
- Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central.
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Technical Support Center: Scaling Up 6-Methoxyquinazoline-2,4-diol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Methoxyquinazoline-2,4-diol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of producing this important heterocyclic compound. Our focus is on explaining the causality behind experimental choices to empower you to solve problems effectively in your own lab.
Section 1: Synthesis Overview and Core Reaction
This compound, a member of the quinazolinedione family, is a valuable scaffold in medicinal chemistry.[1][2] Its synthesis typically involves the cyclization of an appropriately substituted anthranilic acid derivative with a carbonyl source. The most common and scalable approach involves the reaction of 2-amino-5-methoxybenzoic acid with urea. This method is favored for its use of readily available and inexpensive starting materials.
The overall transformation is a cyclocondensation reaction. The initial step is the formation of an N-acylurea intermediate from the reaction between the amino group of the benzoic acid and urea. This is followed by an intramolecular nucleophilic attack of the nitrogen onto the carboxylic acid group (or its activated form), leading to ring closure and subsequent dehydration to form the stable quinazolinedione ring system.
Core Synthetic Workflow
Below is a diagram illustrating the primary synthetic route from 2-amino-5-methoxybenzoic acid and urea.
Sources
Technical Support Center: Improving the Selectivity of 6-Methoxyquinazoline-2,4-diol
Here is the technical support center with troubleshooting guides and FAQs you requested.
Welcome to the technical support resource for researchers working with quinazoline-based compounds. This guide provides in-depth troubleshooting, experimental protocols, and strategic advice for enhancing the target selectivity of 6-Methoxyquinazoline-2,4-diol and its analogs. Given that the quinazoline scaffold is a "privileged structure" found in numerous inhibitors targeting enzymes like protein kinases and PARPs, achieving high selectivity is paramount for developing effective and safe therapeutic agents or chemical probes.[1][2][3]
This center is designed to address the practical challenges you may encounter, moving from initial screening data to rational compound optimization.
Part 1: Foundational Questions & Initial Troubleshooting
This section addresses the most common initial questions and issues that arise when a new compound's selectivity profile is first examined.
Q1: My initial screen shows this compound inhibits multiple protein kinases. Is this expected, and what is my first step?
A1: Yes, this is a common and expected finding. The quinazoline core frequently targets the highly conserved ATP-binding site of protein kinases, leading to broad activity across the kinome.[4][5] This promiscuity is the primary challenge to overcome.
Your first step is to quantify this cross-reactivity. A single-concentration screen is a good starting point, but it doesn't provide the full picture. You must generate quantitative dose-response data to determine the potency (IC50 or Kd) for the intended target and the most prominent off-targets.[6]
Immediate Action Plan:
-
Confirm On-Target Potency: Perform a 10-point dose-response curve for your primary target to establish a baseline IC50 value.
-
Quantitative Off-Target Profiling: Select 5-10 of the most potent off-targets identified in the initial screen. Run full dose-response curves for each to determine their IC50 values.
-
Calculate Selectivity Ratios: For each off-target, divide its IC50 by the on-target IC50. This ratio is a preliminary measure of selectivity. A higher ratio indicates better selectivity.
Q2: I see a discrepancy between my biochemical (enzymatic) assay and my cell-based assay results. Why?
A2: This is a critical checkpoint that highlights the difference between inhibiting a purified enzyme in a test tube and engaging a target in a complex cellular environment. Several factors can cause this disconnect:
| Factor | Explanation | Troubleshooting Suggestion |
| Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | Conduct a cellular uptake assay or modify the compound's physicochemical properties (e.g., lipophilicity) to improve permeability. |
| Drug Efflux | Cancer cells often overexpress efflux pumps (e.g., P-glycoprotein) that actively transport the compound out of the cell, lowering its intracellular concentration.[7][8] | Test for efflux pump activity and consider co-administration with a known efflux pump inhibitor in your experiments. |
| Metabolic Instability | Cellular enzymes (e.g., Cytochrome P450s) may rapidly metabolize your compound into an inactive form.[8] | Perform metabolic stability assays using liver microsomes or S9 fractions. Modify metabolically liable sites on the compound. |
| High Intracellular ATP | In biochemical assays, ATP concentration is a controlled variable. In cells, ATP levels are typically high (1-10 mM), which can outcompete ATP-competitive inhibitors like many quinazolines.[9][10] | Use a biochemical assay with physiological ATP concentrations (e.g., 1 mM) to better predict cellular activity.[10] |
| Target Engagement | The compound may not be binding to the target within the cell as expected. | Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds its intended target in intact cells.[11][12] |
Q3: What does a good selectivity profile look like, and how do I visualize it?
A3: A desirable selectivity profile shows high potency for the intended target and significantly lower potency (e.g., >100-fold higher IC50) for all other tested kinases or targets.[6] Visualizing this data is key for interpretation. A "kinase mapper" or tree diagram is an excellent tool where kinases are grouped by family, and inhibition is represented by color or circle size.
Below is a diagram illustrating the overall workflow for assessing and improving compound selectivity, which forms the basis of the strategies discussed in this guide.
Caption: Workflow for improving inhibitor selectivity.
Part 2: Strategic Approaches for Enhancing Selectivity
Once you have a quantitative understanding of your compound's selectivity, the next phase involves rational medicinal chemistry to improve its profile.
Q4: How can I use Structure-Activity Relationship (SAR) studies to improve selectivity?
A4: SAR is the cornerstone of selectivity improvement. It involves systematically modifying the chemical structure of your lead compound and assessing how those changes affect on- and off-target activity. For this compound, you should explore modifications at several key positions.
Key Positions for SAR Exploration:
-
Position 6 (Methoxy Group): The existing methoxy group can be altered. Replacing it with larger or smaller groups, or groups with different electronic properties (e.g., halogens, amines), can disrupt binding to off-targets that have a smaller pocket in this region.[7][13]
-
Positions 1 and 3 (N-H groups): These positions on the dione ring are often critical for interaction with the "hinge" region of a kinase active site. Alkylation or substitution at these points can introduce steric bulk or new hydrogen bonding patterns that favor your target over others.[14][15]
-
The Benzene Ring: Adding substituents to other positions on the benzene ring (C5, C7, C8) can exploit unique features of the target's binding pocket that are not present in off-targets.[13]
The diagram below illustrates potential points for SAR modification.
Caption: Key modification points on the quinazoline-2,4-diol scaffold.
Q5: Beyond modifying the existing scaffold, what other strategies can I employ?
A5: Several advanced strategies can yield highly selective inhibitors:
-
Targeting Allosteric Sites: Instead of the conserved ATP-binding (orthosteric) site, design or screen for compounds that bind to less-conserved allosteric sites on the kinase.[16] Allosteric inhibitors often exhibit much higher selectivity. This may require significant structural changes to your quinazoline scaffold or a completely new screening campaign.
-
Covalent Inhibition: If your target protein has a non-conserved cysteine residue near the active site, you can add a reactive group (e.g., an acrylamide) to your inhibitor. This allows the compound to form a permanent covalent bond with the target, providing high potency and selectivity.[17]
-
Exploiting the "Gatekeeper" Residue: Kinase ATP pockets have a "gatekeeper" residue that controls access to a deeper hydrophobic pocket. Kinases with small gatekeeper residues (like glycine or alanine) can accommodate bulky inhibitor substituents, while those with large gatekeepers (like methionine or phenylalanine) cannot. Designing a bulky group on your compound that is directed toward this residue can confer selectivity for kinases with small gatekeepers.[17]
Part 3: Key Experimental Protocols
Here we provide step-by-step guides for essential assays used to measure and validate inhibitor selectivity.
Protocol 1: Competitive Binding Assay
Principle: This assay directly measures the binding affinity (Kd) of your compound to a kinase by assessing its ability to displace a known, often fluorescently labeled, broad-spectrum inhibitor (a "probe") from the kinase's ATP-binding site. It is independent of enzymatic activity and ATP concentration.[9][18][19]
Workflow Diagram:
Caption: Principle of a competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Kinase: Recombinant purified kinase of interest.
-
Probe: An ATP-competitive, labeled ligand (e.g., fluorescent).
-
Test Compound: Serial dilutions of this compound or its analogs in DMSO.
-
Assay Buffer: Buffer appropriate for the kinase (typically contains Tris-HCl, MgCl₂, DTT, and a non-ionic detergent like Tween-20).
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of your test compound dilution (or DMSO for control).
-
Add 10 µL of the kinase solution (at a fixed concentration, e.g., 5 nM).
-
Add 5 µL of the labeled probe (at its Kd concentration).
-
Controls:
-
Negative Control (Max Signal): Kinase + Probe + DMSO.
-
Positive Control (Min Signal): Kinase + Probe + a high concentration of an unlabeled, potent known inhibitor.
-
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the signal on a suitable plate reader (e.g., fluorescence polarization or TR-FRET).[20]
-
-
Data Analysis:
-
Normalize the data using your controls (Negative = 100%, Positive = 0%).
-
Plot the normalized signal versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the probe's Kd is known.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][21] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.[22][23]
Methodology:
-
Cell Treatment:
-
Culture your cells of interest (e.g., a cancer cell line) to ~80% confluency.
-
Treat the cells with your test compound at various concentrations (or a single, high concentration for initial validation). Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffer like PBS.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes to a range of different temperatures for 3 minutes using a PCR machine (e.g., 40°C to 70°C in 3°C increments).[12]
-
Immediately cool the tubes to 4°C.
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in each sample using Western Blot or an ELISA-based method like AlphaScreen®.[12][22]
-
Data Analysis: Plot the relative amount of soluble protein versus the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, target engagement.
-
References
-
Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]
-
Wu, P., et al. (2020). Approach in Improving Potency and Selectivity of Kinase Inhibitors. Frontiers in Pharmacology. [Link]
-
Gustafson, J.L., et al. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Molecules. [Link]
-
Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. [Link]
-
Ge, H., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Journal of Biological Chemistry. [Link]
-
Molina, D.M., et al. (2014). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Official Site. [Link]
-
Wang, Y., et al. (2017). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Official Site. [Link]
-
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Official Site. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Official Site. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
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Robers, M.B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]
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Abdel-Maksoud, M.S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. [Link]
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Al-Ostath, R.A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. International Journal of Molecular Sciences. [Link]
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El-Sayed, N.N.E., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Molecules. [Link]
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Rastelli, G., et al. (1998). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Kamal, A., et al. (2020). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Medicinal Chemistry Letters. [Link]
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Al-Ostath, R.A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
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Bryzgalov, A.O., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules. [Link]
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Abdel-Maksoud, M.S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]
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Wang, P.F., et al. (2020). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putitive Binding Modes... ACS Chemical Neuroscience. [Link]
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Bradley, E., & Lawrence, H.R. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences. [Link]
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Shi, D., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Reddy, T.J., & Lakra, A.D. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Current Topics in Medicinal Chemistry. [Link]
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PharmaCompass. (n.d.). 6,7-dimethoxy-2,4-dihydroxy quinazoline. PharmaCompass. [Link]
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Asati, V., & Srivastava, S.K. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. [Link]
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Advanced Biochemicals. (n.d.). 6-Nitroquinazoline-2,4-diol. abcr.de. [Link]
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Technical Support Center: Minimizing Quinazoline Compound Toxicity in Preclinical Studies
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of quinazoline-based compounds. It is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies for identifying and mitigating toxicity early in the drug discovery pipeline.
Part 1: Frequently Asked Questions (FAQs) - Understanding Quinazoline Toxicity
This section addresses foundational questions regarding the toxicological profiles of quinazoline derivatives.
Q1: What are the most common toxicities observed with quinazoline compounds in preclinical studies?
Quinazoline derivatives, particularly those developed as tyrosine kinase inhibitors (TKIs), can exhibit a range of toxicities. The most frequently reported adverse effects include:
-
Hepatotoxicity: Liver toxicity is a significant concern. This can be caused by the metabolic activation of the quinazoline scaffold by cytochrome P450 (CYP) enzymes into reactive intermediates.[1][2]
-
Gastrointestinal (GI) Toxicity: Irritation of the GI tract, leading to side effects like diarrhea and vomiting, has been a major drawback for some potent quinazoline-based compounds, such as the antimalarial agent febrifugine.[1]
-
Dermatological (Cutaneous) Adverse Reactions: Skin toxicities are very common with quinazoline-based TKIs.[3][4] These can range from mild rashes (maculopapular, acneiform) to more severe conditions like hand-foot skin reaction (HFSR), xerosis (dry skin), and changes in hair or skin pigmentation.[3][5][6][7] In rare cases, severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS) can occur.[4]
-
Cardiotoxicity: Off-target effects, such as the inhibition of the hERG potassium channel, can lead to cardiotoxicity. This is a critical safety parameter to evaluate for any new chemical entity.
-
Hematological Effects: Changes in blood parameters, such as hemoglobin levels and leukocyte or platelet counts, have been observed in acute toxicity studies, suggesting potential effects on the hematopoietic system.
Q2: What is the primary mechanism behind quinazoline-induced toxicity?
The toxicity of many quinazoline compounds is linked to their metabolism, primarily by hepatic Cytochrome P450 (CYP) enzymes .[8][9][10] The process, known as metabolic activation, can convert the parent compound into a highly reactive electrophilic intermediate, such as an arene oxide.[1][2] This reactive metabolite can then form covalent bonds with essential macromolecules like DNA, RNA, and proteins, leading to cellular damage, mutations, and organ toxicity.[1]
Furthermore, direct inhibition of key metabolic enzymes (e.g., CYP2C19, CYP2D6, CYP3A4) by a quinazoline compound can lead to drug-drug interactions, causing the accumulation of other co-administered drugs to toxic levels.[8][11]
Q3: Are there specific structural features of the quinazoline ring that are associated with toxicity?
Yes, the structure-activity relationship (SAR) and structure-toxicity relationship are crucial. While the core quinazoline scaffold is a privileged structure in medicinal chemistry, the nature and position of its substituents dramatically influence its biological activity and safety profile.[1][12][13]
-
Substitutions at Positions 6 and 7: These positions are often modified to enhance potency. However, the addition of certain groups can also alter metabolic pathways. For instance, electron-donating groups might reduce the reactivity of the ring, potentially lowering toxicity, while electron-withdrawing groups could increase it.[1]
-
Substitutions at Position 4: The aniline group at C4 is critical for the activity of many TKI inhibitors like gefitinib and erlotinib. Modifications here can drastically alter target specificity and off-target effects.[12]
-
Lipophilicity: Increasing a compound's lipophilicity (fat-solubility) can sometimes enhance cell membrane permeability and potency but may also lead to non-specific binding and increased toxicity.[14]
Medicinal chemists can strategically modify these positions to "tune out" toxicity while retaining therapeutic efficacy.[1][12]
Part 2: Troubleshooting Guide - A Stepwise Approach to Toxicity Assessment
This section provides a logical workflow and answers troubleshooting questions that arise during preclinical safety assessment.
Workflow: Preclinical Safety Assessment for Quinazoline Compounds
The following diagram illustrates a typical tiered approach to evaluating and mitigating toxicity.
Caption: A tiered workflow for preclinical toxicity assessment of quinazoline compounds.
Q4: My lead quinazoline compound shows high cytotoxicity against normal cell lines in an MTT assay. What should I do?
A high cytotoxic signal against normal (non-cancerous) cell lines like MRC-5 or WRL-68 is a significant red flag, indicating a lack of selectivity.[15][16]
Next Steps:
-
Confirm the Result: Repeat the assay to ensure the result is not due to experimental error (e.g., compound precipitation, incorrect concentration).
-
Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in a normal cell line to the IC50 in the target cancer cell line (SI = IC50_normal / IC50_cancer). A low SI (ideally < 10, but context-dependent) suggests a narrow therapeutic window.
-
Initiate Medicinal Chemistry Effort: This result strongly warrants a return to lead optimization.[14] The goal is to synthesize new analogs with modifications designed to reduce general cytotoxicity while preserving on-target potency. Focus on altering lipophilicity or introducing groups that steer the molecule away from off-targets.[1][12]
Q5: My compound is showing signs of potential hepatotoxicity in vitro. How do I investigate this further?
In vitro hepatotoxicity is a common finding and requires a systematic follow-up.
Troubleshooting Steps:
-
Assess Metabolic Stability: First, determine the compound's stability in liver microsomes or hepatocytes. Rapid metabolism may be generating the toxic species.
-
Run a CYP450 Inhibition/Induction Panel: Test your compound against key CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see if it inhibits or induces them.[8][10] Inhibition can cause drug-drug interactions, while induction can accelerate its own metabolism into reactive intermediates.
-
Identify the Metabolites: Use techniques like LC-MS/MS to identify the metabolites formed. This can help confirm if reactive species like arene oxides are being generated.[1]
-
Consider Structure-Based Redesign: If metabolic activation is confirmed, work with medicinal chemists to block the sites of metabolism on the quinazoline ring without affecting the pharmacophore required for efficacy.
Mechanism Spotlight: CYP450 Metabolic Activation
The diagram below illustrates how CYP450 enzymes can convert a stable quinazoline compound into a cell-damaging reactive metabolite.
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- 16. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-Aminoquinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinazoline derivatives. This guide is designed to provide in-depth, practical solutions to the common bioavailability challenges encountered with this important class of molecules, many of which are potent kinase inhibitors. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues researchers face when a promising 4-aminoquinazoline derivative shows poor oral bioavailability. The questions are structured to guide you from initial problem identification through to strategic solutions.
FAQ 1: My 4-aminoquinazoline candidate shows high potency in vitro but very low exposure in vivo. What are the likely causes?
Answer: This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo exposure for 4-aminoquinazoline derivatives typically stems from one or more of the following three pillars of poor oral bioavailability:
-
Poor Aqueous Solubility: Many kinase inhibitors, including the 4-aminoquinazoline class, are highly lipophilic and crystalline, leading to low solubility in gastrointestinal (GI) fluids.[1] As a weak base, the solubility of a 4-aminoquinazoline is often pH-dependent; it may dissolve in the acidic environment of the stomach but then precipitate in the more neutral pH of the intestine, where most drug absorption occurs.[2][3][4] This precipitation severely limits the amount of drug available for absorption.
-
Low Intestinal Permeability: For a drug to be absorbed, it must pass through the intestinal wall. This can be hindered by:
-
Molecular Properties: High molecular weight or a large number of hydrogen bond donors can limit passive diffusion.
-
Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transports the drug back into the GI lumen, preventing its entry into systemic circulation.[5] Gefitinib is a known P-gp substrate.[5]
-
-
Extensive First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching systemic circulation. Many 4-aminoquinazoline derivatives, including approved drugs like gefitinib and erlotinib, are extensively metabolized by Cytochrome P450 enzymes (primarily CYP3A4) in the gut wall and liver.[5][6][7] This "first-pass effect" can significantly reduce the amount of active drug that reaches the bloodstream.
The following diagram illustrates the primary barriers to oral bioavailability that your compound may be facing.
Caption: Key barriers limiting oral bioavailability of 4-aminoquinazolines.
FAQ 2: How can I determine if solubility is the primary issue for my compound?
Answer: A systematic, tiered approach is best. Start with simple in vitro assays and progress to more complex ones as needed.
-
Step 1: Kinetic Solubility Assay. This is a high-throughput method ideal for early-stage discovery.[8] It involves adding a concentrated DMSO stock solution of your compound to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and measuring the concentration of dissolved compound after a short incubation.[6][9][10] Low kinetic solubility (<10 µM) is a red flag.
-
Step 2: pH-Dependent Solubility. Since 4-aminoquinazolines are often weak bases, their solubility can vary dramatically across the GI tract.[3][4] Measure the solubility at pH ~2.0 (simulating the stomach) and pH ~6.8 (simulating the small intestine). A large drop in solubility at the higher pH strongly suggests that precipitation in the intestine is a major obstacle.
-
Step 3: Biorelevant Media Solubility. For a more accurate prediction, assess solubility in simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF). These media contain salts and surfactants that mimic the real GI environment.
Troubleshooting Tip: If you observe low solubility, especially a significant drop at intestinal pH, this is your primary target for intervention. Strategies should focus on maintaining the drug in a dissolved or readily absorbable state in the intestine.
FAQ 3: My compound has poor permeability in the Caco-2 assay. What does this mean and what can I do?
Answer: The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[11][12][13][14] It helps determine the apparent permeability coefficient (Papp).
A low Papp value can indicate two things:
-
Poor Passive Diffusion: The molecule's intrinsic properties (e.g., size, polarity) prevent it from easily crossing the cell membrane.
-
Active Efflux: The compound is being actively pumped out of the cells by transporters like P-gp.[5]
To distinguish between these, you must determine the efflux ratio (ER):
-
Measure permeability in both directions: from the apical (A) to basolateral (B) side (Papp A→B) and from B to A (Papp B→A).
-
Calculate the ER = (Papp B→A) / (Papp A→B).
-
An ER > 2 is a strong indicator that your compound is a substrate for an efflux transporter.
Troubleshooting Strategies for Poor Permeability:
-
If ER > 2 (Efflux is the problem):
-
Co-administration with P-gp Inhibitors: In preclinical studies, you can dose your compound with known P-gp inhibitors (e.g., verapamil, zosuquidar) to confirm P-gp involvement and demonstrate proof-of-concept for bioavailability enhancement.
-
Formulation with Excipients that Inhibit P-gp: Certain surfactants used in formulations, such as Tween 80 or Vitamin E TPGS, can inhibit P-gp function, thereby increasing net absorption.[15]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can help it bypass efflux pumps, as the nanoparticle may be taken up by different cellular mechanisms.[16][17]
-
-
If ER < 2 (Passive Diffusion is the problem):
-
Chemical Modification: This is a medicinal chemistry effort to optimize the molecule's physicochemical properties (e.g., reducing hydrogen bond donors, optimizing LogP) without losing potency.
-
Formulation with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. However, this approach must be carefully evaluated for potential toxicity.
-
FAQ 4: My compound is rapidly cleared in a liver microsomal stability assay. What are my options?
Answer: A liver microsomal stability assay measures how quickly your compound is metabolized by Phase I enzymes (like CYPs) present in liver microsomes.[1][7][18][19][20] Rapid clearance indicates a high susceptibility to first-pass metabolism.
Causality: The 4-aminoquinazoline scaffold is often metabolized by CYP3A4, leading to the formation of various oxidized metabolites which are then excreted.[5][6] This is a primary clearance mechanism for gefitinib and erlotinib.[5]
Strategic Solutions:
-
Medicinal Chemistry Approaches:
-
Metabolic Site Blocking: Identify the primary sites of metabolism on your molecule (the "metabolic soft spots") and modify the structure to block this metabolism, for example, by introducing a fluorine atom.
-
Reduce Lipophilicity: Highly lipophilic compounds often have greater access to CYP enzymes. Reducing LogP can sometimes decrease the rate of metabolism.
-
-
Prodrug Strategy: This is a powerful chemical modification approach where a labile promoiety is attached to the parent drug.[21][22][23][24]
-
Goal: To mask the part of the molecule susceptible to first-pass metabolism or to improve solubility. The promoiety is designed to be cleaved in the blood or at the target tissue, releasing the active drug.
-
Example - Phosphate Prodrugs: Adding a phosphate group can dramatically increase aqueous solubility and may alter metabolic pathways. Phosphate prodrugs are cleaved by endogenous phosphatases to release the active parent drug. This has been shown to be a successful strategy for poorly soluble kinase inhibitors.[21][25]
-
The following diagram illustrates the concept of a phosphate prodrug strategy.
Caption: Mechanism of a phosphate prodrug to enhance bioavailability.
Part 2: Formulation Strategies & Experimental Protocols
Once you have identified the primary barrier(s) to bioavailability, you can select an appropriate enhancement strategy. This section provides an overview of key formulation techniques with detailed, step-by-step protocols for the essential screening assays.
Key Formulation Technologies
The table below summarizes common formulation strategies. The choice of strategy depends on the specific problem you are trying to solve (solubility, metabolism, or permeability).
| Strategy | Primary Mechanism of Action | Best For | Key Considerations |
| Solid Dispersions | Increases drug dissolution rate by dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[26][27][28][29][30][31] | Compounds with dissolution rate-limited absorption (poor solubility). | Polymer selection is critical; physical stability of the amorphous state must be assessed. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion in the GI tract.[32][33][34][35][36] | Highly lipophilic compounds with poor solubility. Can also enhance lymphatic uptake, partially bypassing the liver. | Excipient selection is complex; requires careful screening to find a stable and efficient system. |
| Nanonization | Increases the surface area of the drug particles by reducing their size to the nanometer range, thereby increasing dissolution velocity.[2] | Compounds with dissolution rate-limited absorption. | Requires specialized equipment (e.g., high-pressure homogenizers, mills). |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the drug molecule, forming a complex with higher aqueous solubility.[37] | Compounds that can physically fit within the cyclodextrin cavity. | Can have a drug-loading limit; the binding constant must be optimal. |
Case Study Highlight: Gefitinib and Erlotinib
-
Gefitinib: Solid dispersions of gefitinib using carriers like Soluplus® and Kollidone® VA64 have been shown to significantly increase its dissolution rate and oral bioavailability in rats.[29][38][39] A spray-dried microparticle formulation also demonstrated a 9-fold increase in AUC compared to the free drug.[15][40]
-
Erlotinib: Strategies for erlotinib have included nanoparticulation to increase dissolution rate,[2] complexation with phospholipids to form nanostructures with enhanced solubility and permeability,[41] and solid self-nanoemulsifying drug delivery systems (S-SNEDDS) which improved bioavailability by over 2-fold.[42]
Experimental Protocols: Step-by-Step Guides
Here are detailed protocols for the essential in vitro assays to characterize and troubleshoot your 4-aminoquinazoline derivatives.
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, mimicking initial dissolution in the GI tract.[6][8][9][10][43]
Materials:
-
Test compound(s)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (polypropylene for sample prep, UV-transparent for analysis)
-
Plate shaker
-
Centrifuge with plate rotor
-
UV/Vis plate reader or HPLC-UV/MS
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the test compound in DMSO to create a 10 mM stock solution.
-
Sample Preparation: In a 96-well polypropylene plate, add 198 µL of PBS buffer to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature. Shake vigorously for 2 hours.
-
Separation of Undissolved Compound: Centrifuge the plate at ~3000 x g for 20 minutes to pellet any precipitated material.
-
Analysis: Carefully transfer a portion of the supernatant to a new plate. Determine the concentration of the dissolved compound using a pre-established calibration curve via:
-
UV/Vis Plate Reader: Measure absorbance at the compound's λmax.
-
LC-MS/MS: For higher accuracy and lower concentration samples.
-
-
Calculate Solubility: The measured concentration of the supernatant is the kinetic solubility.
Caption: Workflow for the Kinetic Solubility Assay.
Objective: To determine the intestinal permeability of a compound and assess if it is a substrate for efflux transporters like P-gp.[11][12][13][14][44]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with HEPES)
-
Lucifer Yellow dye (for monolayer integrity check)
-
Test compound and analytical standards
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your lab. Alternatively, perform a Lucifer Yellow rejection test; low permeability of this marker confirms tight junction integrity.
-
Assay Preparation:
-
Wash the monolayers gently with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solution of your test compound in transport buffer (e.g., at 10 µM).
-
-
Permeability Measurement (A→B):
-
Add the dosing solution to the apical (A) side of the inserts.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Simultaneously, on a separate set of inserts, add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Take samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples and the initial dosing solution using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .
-
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver enzymes, providing an estimate of its intrinsic clearance.[1][7][18][19][20]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for stopping the reaction)
-
96-well plates, incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of your test compound in buffer.
-
Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.
-
-
Pre-incubation: In a 96-well plate, add the HLM solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary cofactor for CYP enzyme activity.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the stop plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot equals the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Part 3: References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Murthy R.S.R., Shah N.M. Strategies for Inhibition of P-Glycoproteins for Effective Treatment of Multidrug Resistance Tumors. Journal of Biomedical Nanotechnology. 2007;3(1):43-57. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Wang D.S., et al. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. Pharmacol Res. 2014;86:1-8. Available from: [Link]
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Hubatsch I., Ragnarsson E.G.E., Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nat Protoc. 2007;2(9):2111-9. Available from: [Link]
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Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Derle D.V., et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. 2013;5(3):120-128. Available from: [Link]
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Alsenz J., Kansy M. In vitro solubility assays in drug discovery. Adv Drug Deliv Rev. 2007;59(7):546-67. Available from: [Link]
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van Breemen R.B., Li Y. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005;1(2):175-85. Available from: [Link]
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Kumar S., et al. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012;2(10):170-175. Available from: [Link]
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Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. 2025. Available from: [Link]
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Sun Y., et al. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. J Control Release. 2016;240:116-127. Available from: [Link]
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Asian Journal of Pharmaceutical Technology and Innovation. Advancements in drug delivery vehicles for optimizing the pharmacokinetics of Erlotinib in cancer therapy. 2023. Available from: [Link]
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Broxterman H.J., et al. Inhibition of the multidrug resistance P-glycoprotein: Time for a change of strategy? Drug Metab Dispos. 2014;42(4):623-31. Available from: [Link]
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Godugu C., et al. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. Pharm Res. 2014;31(9):2436-47. Available from: [Link]
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Alshehri S., et al. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Semantic Scholar. 2021. Available from: [Link]
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Singh R., et al. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms. Mater Today Chem. 2022;26:101235. Available from: [Link]
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Singh S., et al. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. 2013;3(4):433-441. Available from: [Link]
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Alshehri S., et al. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Processes. 2021;9(7):1210. Available from: [Link]
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SciSpace. Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Available from: [Link]
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Patel B.B., et al. Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. RJPT. 2012;5(2):190-197. Available from: [Link]
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Choi J., et al. Nanoparticulation improves bioavailability of Erlotinib. Artif Cells Nanomed Biotechnol. 2018;46(sup1):824-832. Available from: [Link]
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Jain A., et al. Improved oral bioavailability and therapeutic efficacy of erlotinib through molecular complexation with phospholipid. Int J Pharm. 2017;534(1-2):106-117. Available from: [Link]
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ResearchGate. Enhanced stability and oral bioavailability of erlotinib by solid self nano emulsifying drug delivery systems. 2025. Available from: [Link]
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Kasibhatla S., et al. Design and Synthesis of Phosphate Prodrugs of a Potent Casein Kinase 2 (CK2) Inhibitor BMS-135 to Enable Oral Delivery. Journal of Medicinal Chemistry. 2026. Available from: [Link]
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Wang T., et al. Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation. Int J Nanomedicine. 2017;12:8537-8547. Available from: [Link]
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Rani P.S., et al. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. Biosciences Biotechnology Research Asia. 2024;21(4). Available from: [Link]
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ResearchGate. (PDF) Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. 2025. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. To Formulation and Optimization of Self-Emulsifying Drug Delivery Systems of Abrocitinib. 2024. Available from: [Link]
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Karaman R. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2019;24(24):4498. Available from: [Link]
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Rautio J., et al. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Curr Top Med Chem. 2016;16(19):2071-86. Available from: [Link]
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Rautio J., et al. Prodrug approaches for enhancing the bioavailability of drugs with low solubility. J Med Chem. 2008;51(20):6227-40. Available from: [Link]
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Musumeci T., et al. Targeted Self-Emulsifying Drug Delivery Systems to Restore Docetaxel Sensitivity in Resistant Tumors. Pharmaceutics. 2021;13(11):1930. Available from: [Link]
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Singh B., et al. Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Curr Drug Deliv. 2018;15(7):928-948. Available from: [Link]
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ResearchGate. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. 2025. Available from: [Link]
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ResearchGate. (PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. 2025. Available from: [Link]
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Journal of Solution Chemistry. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 2019. Available from: [Link]
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Pouton C.W. Formulation of self-emulsifying drug delivery systems. Adv Drug Deliv Rev. 1997;25(1):47-58. Available from: [Link]
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Technical Support Center: Enhancing the Efficiency of Copper-Catalyzed Quinazoline Synthesis
Welcome to the technical support center for copper-catalyzed quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between experimental parameters and reaction outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes for maximal efficiency and reproducibility.
I. Foundational Principles: The Copper-Catalyzed Ring Closure
The synthesis of quinazolines and their derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Copper-catalyzed methods have gained prominence due to the low cost, low toxicity, and versatile reactivity of copper catalysts compared to other transition metals.[1][3] These reactions typically proceed through a cascade of events, often involving a copper-catalyzed Ullmann-type coupling, followed by an intramolecular cyclization and subsequent oxidation or aromatization to form the quinazoline core.[4][5]
The general mechanism often involves either a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle, facilitating the formation of crucial C-N bonds.[1] The efficiency of these cycles is highly dependent on a synergistic interplay of the copper source, ligands (if any), base, solvent, and reaction atmosphere. Understanding this interplay is the cornerstone of effective troubleshooting.
Generalized Catalytic Cycle
Caption: A simplified representation of a common Cu(I)/Cu(III) catalytic cycle in quinazoline synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent challenges encountered during copper-catalyzed quinazoline synthesis in a question-and-answer format.
Q1: My reaction is showing low to no conversion, and I'm recovering my starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can often be traced back to several key factors:
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Catalyst Inactivity:
-
Cause: The copper catalyst may be oxidized or poisoned. Copper(I) species are often the active catalysts and can be sensitive to air. Impurities in starting materials or solvents (e.g., thiols) can also poison the catalyst.
-
Solution:
-
Ensure an Inert Atmosphere: If your reaction is sensitive to air, assemble it under an inert atmosphere (Nitrogen or Argon).[6] While some protocols utilize air as a green oxidant in a later step, the initial coupling may require anaerobic conditions.[4][5]
-
Purify Starting Materials: Ensure your starting materials and solvents are pure and dry. Impurities can inhibit catalytic activity.[6]
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Use a Fresh Catalyst Source: Copper salts can degrade over time. Use a fresh bottle or a recently purchased batch of the copper catalyst.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, reaction time, or solvent may not be suitable for your specific substrates.
-
Solution:
-
Increase Temperature: Many copper-catalyzed reactions require elevated temperatures (often 80-130 °C) to proceed efficiently.[5][7]
-
Extend Reaction Time: Monitor your reaction by TLC or LC-MS. If you see slow product formation, extending the reaction time may be necessary.
-
Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like DMSO and DMF are commonly used as they can help dissolve the starting materials and facilitate the reaction.[4][8] If solubility is an issue, switching to a different solvent might be beneficial.[8]
-
-
-
Incorrect Base:
-
Cause: The base may not be strong enough to deprotonate the nucleophile or facilitate the catalytic cycle.
-
Solution: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5] If you are using a weaker base like Na₂CO₃ and observing low conversion, switching to a stronger base like K₃PO₄ or Cs₂CO₃ could improve the yield.[8][9]
-
Q2: I'm observing significant byproduct formation alongside my desired quinazoline. How can I improve the selectivity?
A2: Byproduct formation often points to side reactions competing with the main cyclization pathway.
-
Homocoupling of Starting Materials:
-
Cause: This can occur, especially with aryl halide starting materials, leading to dimers.
-
Solution:
-
Ligand Addition: While many modern protocols are "ligand-free," the addition of a suitable ligand, such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, can sometimes suppress homocoupling and promote the desired C-N bond formation.[2][9]
-
Lower Catalyst Loading: In some cases, a high catalyst concentration can promote side reactions. Try reducing the catalyst loading to see if selectivity improves.
-
-
-
Formation of Intermediates that Do Not Cyclize:
-
Cause: The intermediate formed after the initial C-N coupling may not be cyclizing efficiently.
-
Solution:
-
Change of Solvent: The solvent can influence the conformation and reactivity of intermediates. Experimenting with different solvents might favor the intramolecular cyclization.
-
Post-Reaction Oxidation: Some reactions produce a dihydroquinazoline intermediate that needs to be oxidized to the final quinazoline product. If your protocol involves a final air or oxygen purge, ensure this step is being carried out effectively.[5]
-
-
Q3: My reaction works for some substrates but fails for others. How can I broaden the substrate scope?
A3: Substrate scope limitations are a common challenge. Electronic and steric effects of substituents on your starting materials can significantly impact reactivity.[10][11]
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Electron-Withdrawing vs. Electron-Donating Groups:
-
Observation: Often, aryl halides with electron-withdrawing groups are more reactive in Ullmann-type couplings. Conversely, amines with electron-donating groups are more nucleophilic.
-
Solution:
-
For Less Reactive Aryl Halides (Electron-Rich): You may need more forcing conditions: higher temperature, a stronger base, or a more active catalytic system (e.g., by adding a ligand).
-
For Less Reactive Amines (Electron-Poor): A stronger base might be required to facilitate deprotonation.
-
-
-
Steric Hindrance:
-
Observation: Bulky substituents near the reaction center can hinder the approach of the reactants to the copper center.
-
Solution:
-
Ligand Modification: If using a ligand, switching to one with a different steric profile might be beneficial.
-
Higher Temperatures: Increased thermal energy can help overcome steric barriers.
-
-
Q4: The reaction is not reproducible. What factors should I investigate?
A4: Reproducibility issues are frustrating and often stem from subtle variations in experimental conditions.
-
Atmosphere Control:
-
Cause: Inconsistent control of the reaction atmosphere (inert vs. air) can lead to variable results, especially if the catalyst is oxygen-sensitive or if oxygen plays a role in the reaction.[6]
-
Solution: Be meticulous about maintaining a consistent atmosphere for each run.
-
-
Purity of Reagents and Solvents:
-
Cause: Different batches of starting materials or solvents may contain varying levels of impurities that can affect the catalyst's performance.
-
Solution: Use reagents and solvents from the same batch for a series of experiments. If you switch batches, consider re-optimizing the reaction.
-
-
Water Content:
-
Cause: The presence of trace amounts of water can sometimes influence the reaction in unpredictable ways, either by affecting the base or interacting with the catalyst.
-
Solution: Use dry solvents and ensure your glassware is thoroughly dried before use.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best copper source for these reactions? A: Copper(I) salts like CuI, CuBr, and CuCl are very commonly used and often highly effective.[2][4][5] In some cases, copper(II) salts such as Cu(OAc)₂ or CuO nanoparticles have also been successfully employed.[1][12] The choice of the copper source can be substrate-dependent, so it's worth screening a few options during optimization.
Q: Are ligands always necessary? A: Not always. Many efficient copper-catalyzed quinazoline syntheses are performed under "ligand-free" conditions.[5][7] The ortho-substituent on the aryl starting material can sometimes act as a directing group, obviating the need for an external ligand.[4] However, for challenging substrates or to improve selectivity, the addition of a simple and inexpensive ligand like a diamine can be beneficial.[2][9]
Q: What role does the base play? A: The base is critical. It typically serves to deprotonate the amine or amide nucleophile, making it more reactive. It can also play a role in the regeneration of the active catalyst. The strength and nature of the base can significantly impact the reaction rate and yield.[8][9]
Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and sometimes improve yields in copper-catalyzed cross-coupling reactions.[6][13] This is due to efficient and rapid heating. If you have access to a microwave reactor, it is an excellent tool for optimizing these reactions.
IV. Data and Protocols
Table 1: Typical Reaction Parameters for Copper-Catalyzed Quinazoline Synthesis
| Parameter | Typical Conditions | Notes | References |
| Copper Source | CuI, CuBr, CuCl, Cu(OAc)₂, CuO NPs | 5-10 mol% is a common starting point. | [2][4][5][12] |
| Ligand | None, DMEDA, 1,10-Phenanthroline | Often not required, but can be beneficial. | [2][3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents are typically used. | [2][4][5] |
| Solvent | DMSO, DMF, Toluene, 2-Propanol | Chosen based on substrate solubility and reaction temperature. | [4][5][8] |
| Temperature | 80 - 130 °C | Higher temperatures may be needed for less reactive substrates. | [5][7] |
| Atmosphere | Air or Inert (N₂, Ar) | Protocol-dependent; some require air for oxidation. | [4][5][6] |
Data is generalized from typical copper-catalyzed reactions and may vary based on specific substrates and reaction pathways.
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Quinazolinones from 2-Halobenzamides
This protocol is a representative example and may require optimization for specific substrates.
-
To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the 2-halobenzamide (1.0 mmol), the primary amine (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen) three times.
-
Add the dry solvent (e.g., DMSO, 3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for addressing low yield in copper-catalyzed quinazoline synthesis.
V. References
-
Recent advances in copper-catalyzed synthesis of quinazolinones. (n.d.). RSC Publishing. Retrieved from [Link]
-
Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. (2011). Organic Letters. Retrieved from [Link]
-
Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (2022). New Journal of Chemistry. Retrieved from [Link]
-
Plausible mechanism for quinazoline and quinoline synthesis. (2019). ResearchGate. Retrieved from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. (2010). Synlett. Retrieved from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). National Institutes of Health. Retrieved from [Link]
-
Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Substrate scope study for quinazolines. (2019). ResearchGate. Retrieved from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). MDPI. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2018). MDPI. Retrieved from [Link]
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (2025). Scientific Reports. Retrieved from [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008). Chemical Reviews. Retrieved from [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. (2011). National Institutes of Health. Retrieved from [Link]
-
Unexpected Copper-Catalyzed Cascade Synthesis of Quinazoline Derivatives. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (2023). Angewandte Chemie International Edition. Retrieved from [Link]
-
Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan-Evans-Lam Coupling/Annulation Cascades: Substrate Selective Synthesis of Dihydroquinazolin-4-ones and Polysubstituted Quinolines. (2022). Organic Letters. Retrieved from [Link]
-
Recent progress in copper-catalyzed cross-coupling reactions. (2008). ResearchGate. Retrieved from [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (2012). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. (2022). ResearchGate. Retrieved from [Link]
-
Unexpected copper-catalyzed cascade synthesis of quinazoline derivatives. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Microwave-assisted solid phase synthesis of quinazolin-4-ones
An in-depth guide to navigating the complexities of microwave-assisted solid-phase synthesis of quinazolin-4-ones, designed for chemists and drug discovery professionals.
Introduction: The Synergy of Speed and Simplicity
The synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry, has been significantly advanced by the integration of microwave irradiation with solid-phase synthesis (SPS).[1][2] Microwave-assisted organic synthesis (MAOS) leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[3][4] This technique dramatically reduces reaction times from hours to mere minutes, improves product yields, and often results in cleaner reaction profiles with fewer by-products.[3][5][6] When combined with a solid-phase approach, which simplifies purification by anchoring the growing molecule to a resin bead, the result is a powerful platform for the rapid assembly of quinazolinone libraries.[7]
This technical support center provides a framework for understanding the core principles, addressing common questions, and troubleshooting the specific challenges encountered during the microwave-assisted solid-phase synthesis of these important heterocyclic compounds.
Core Principles & General Workflow
The synthesis typically involves the sequential addition of building blocks to a functionalized solid support, with a key microwave-assisted cyclization step to form the heterocyclic core. The final product is then cleaved from the support for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis? The classical and most widely used approach starts with anthranilic acid or its derivatives.[1] Isatoic anhydrides are also popular precursors that react with amines and a carbon source to form the quinazolinone core.[8] The choice of starting material often depends on the desired substitution pattern on the final molecule.
Q2: How do I select the appropriate solid support (resin)? The choice of resin is critical and is determined by the desired C-terminus functionality of the final product.
-
Rink Amide Resin: This is the most common choice when the final product is a primary amide. The linker is acid-labile, allowing for cleavage under standard trifluoroacetic acid (TFA) conditions.[7]
-
Wang Resin: Use this resin if you require a carboxylic acid at the C-terminus.
-
2-Chlorotrityl Chloride Resin: This resin is extremely acid-sensitive, allowing for the cleavage of the product while keeping acid-labile side-chain protecting groups intact, which can be useful for further solution-phase modifications.[9]
Q3: What are typical microwave conditions, and how are they optimized? Microwave parameters are crucial for driving the reaction, especially the cyclization step.
-
Temperature: Typically ranges from 100-150 °C.[6][10] The temperature, not the power, is the most critical parameter to control for reproducibility.
-
Time: Reaction times are significantly reduced, often ranging from 5 to 40 minutes.[6][11]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are preferred as they couple efficiently with the microwave field and are excellent solvents for the reactants.[12][13]
Optimization should be performed systematically by first varying the temperature to find the sweet spot between reaction completion and degradation, and then optimizing the time for maximum conversion.
Q4: How can I monitor the reaction progress while the compound is on the resin? On-resin reaction monitoring is key to ensuring high yields.
-
Kaiser (Ninhydrin) Test: This colorimetric test is used to detect the presence of free primary amines.[14] After a coupling step, a negative Kaiser test (yellow/colorless beads) indicates the reaction has gone to completion. A positive test (blue/purple beads) signifies incomplete coupling, requiring a second coupling cycle.
-
Test Cleavage: A small amount of resin (~5-10 mg) can be cleaved, and the resulting product analyzed by LC-MS to confirm the presence of the desired mass at intermediate steps.[14]
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating Methods
| Parameter | Microwave-Assisted Synthesis | Conventional Oil Bath Heating | Advantage of Microwave |
| Reaction Time | 10-30 minutes[11] | 3-12 hours[11][12] | Speed, higher throughput |
| Typical Yield | 60-95%[1][11] | 40-70%[11] | Improved efficiency |
| Energy Consumption | Lower[4][15] | Higher | Greener, more economical |
| Heating Profile | Uniform, volumetric heating[3] | Surface heating, potential for hot spots | Fewer side products, better control |
| Process Control | Precise temperature and pressure monitoring | Less precise temperature control | High reproducibility |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield After Cleavage
Q: My final yield is dramatically lower than expected. I've confirmed my starting materials are correct. What went wrong?
A: Low yield is a common problem that can stem from inefficiencies at multiple stages. A systematic diagnosis is essential.
Causality & Solutions:
-
Incomplete Coupling: The most frequent cause of low yield is the failure to drive the amide bond formation to completion. This results in truncated sequences that are capped and washed away.
-
Diagnosis: Perform a Kaiser test after each coupling step. A persistent blue color on the resin beads indicates free amines and an incomplete reaction.[14]
-
Solution:
-
Double Couple: Filter and wash the resin, then repeat the coupling step with fresh reagents.
-
Optimize Reagents: For difficult couplings (e.g., sterically hindered building blocks), switch to a more potent coupling agent like HATU or HCTU.
-
Increase Temperature: Use the microwave to gently heat the coupling reaction (e.g., to 50 °C) to improve kinetics.
-
-
-
Inefficient Cyclization: The key ring-forming step may be incomplete.
-
Diagnosis: Perform a test cleavage before the final cleavage step. Analyze the crude product by LC-MS to see if the major peak corresponds to the uncyclized linear precursor.
-
Solution:
-
Optimize Microwave Conditions: Systematically increase the microwave irradiation temperature (in 10-15 °C increments) and/or time. The cyclization is a dehydration reaction that often requires sufficient thermal energy.
-
Solvent Choice: Ensure you are using a high-boiling polar aprotic solvent like DMF, NMP, or DMSO that heats efficiently in the microwave.[12]
-
-
-
Ineffective Cleavage: The target molecule may not be efficiently liberated from the solid support.
-
Diagnosis: After cleavage and filtering, take the "spent" resin beads, wash them thoroughly, and perform a second, more aggressive cleavage. Analyze the filtrate for your product. If product is detected, the initial cleavage was incomplete.
-
Solution:
-
Verify Cleavage Cocktail: Ensure your cleavage cocktail is appropriate for your resin (see Table 2). For Rink Amide resin, a standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIPS).[16][17]
-
Increase Time/Volume: Extend the cleavage time (from 2 hours to 3-4 hours) or use a larger volume of the cleavage cocktail to ensure the resin is fully solvated.
-
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-assisted organic synthesis: Significance and symbolism [wisdomlib.org]
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Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation of 6-Methoxyquinazoline-2,4-diol as a Novel Anticancer Agent
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline nucleus is a cornerstone in the architecture of targeted cancer therapies. Its rigid, heterocyclic structure provides an ideal scaffold for designing potent and selective enzyme inhibitors. This has led to the development of several blockbuster drugs, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which have revolutionized the treatment of non-small cell lung cancer (NSCLC).[1] Within this privileged class, the quinazolin-2,4-dione sub-structure has garnered significant interest for its diverse biological activities, including anti-tumor effects.[2][3]
This guide focuses on a specific, promising derivative: 6-Methoxyquinazoline-2,4-diol (hereafter referred to as MQD). The addition of a methoxy group at the 6-position is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.[4] While in vitro studies may suggest potential, the true litmus test for any aspiring anticancer agent is rigorous in vivo validation.
This document provides a comprehensive blueprint for researchers and drug development professionals to validate the anticancer activity of MQD in vivo. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step. We will compare MQD's potential performance against a current standard-of-care agent, Cisplatin, using a well-established human tumor xenograft model and provide the necessary tools to interpret the resulting data.
Mechanistic Hypothesis: Targeting the PI3K/Akt/mTOR Survival Pathway
Quinazoline derivatives are known to inhibit a variety of kinases involved in oncogenic signaling.[5] Based on the structure of MQD and extensive literature on similar compounds, we hypothesize that it functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway . This pathway is a central regulator of cell proliferation, growth, and survival and is one of the most frequently hyperactivated signaling networks in human cancers.[6][7][8] Its dysregulation drives tumor progression and therapeutic resistance.[9][10] We propose that MQD binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby halting the downstream activation of Akt and mTOR.
To establish a benchmark for efficacy and toxicity, we will compare MQD to Cisplatin . Cisplatin is a platinum-based chemotherapeutic agent that induces cell death primarily by cross-linking DNA, triggering apoptosis. It remains a standard-of-care treatment for various solid tumors, including NSCLC.[11][12] Comparing the targeted, cytostatic mechanism of MQD with the broad, cytotoxic action of Cisplatin will provide a clear picture of MQD's therapeutic window and potential advantages.
Proposed Signaling Pathway for MQD Action
Caption: Proposed mechanism of MQD targeting the PI3K/Akt/mTOR signaling pathway.
The In Vivo Experimental Blueprint: A Xenograft Model of NSCLC
To test our hypothesis, we will employ a human tumor xenograft model, which is a cornerstone of preclinical cancer drug testing.[13][14] Specifically, we will use A549 human lung adenocarcinoma cells implanted subcutaneously into immunodeficient mice. This model is highly reproducible and allows for the direct assessment of a compound's effect on human tumor growth.[15][16]
Experimental Workflow Diagram
Caption: Overall workflow for the in vivo validation of MQD in a xenograft model.
Detailed Experimental Protocol
1. Animal Husbandry and Ethical Compliance
-
Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. The lack of a thymus prevents the rejection of human tumor cells.[14]
-
Housing: House animals in a specific pathogen-free (SPF) facility with sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimate for at least one week before any procedures.[17]
-
Ethics: All procedures must be approved by and conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation
-
Cell Line: A549 human lung adenocarcinoma cells, cultured in F-12K Medium with 10% fetal bovine serum.
-
Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel helps support initial tumor formation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[17]
3. Study Groups and Treatment Administration
-
Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=10 mice per group) to ensure an even distribution of tumor sizes.[17]
-
Group 1 (Vehicle Control): Administered with the drug vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). Causality: This group is critical to demonstrate that any observed anti-tumor effect is due to the compound itself and not the solution it is dissolved in.
-
Group 2 (MQD): Administered with MQD at a predetermined dose (e.g., 20 mg/kg), formulated in the vehicle. Causality: The dose should be based on prior in vitro potency and maximum tolerated dose (MTD) studies.
-
Group 3 (Cisplatin): Administered with Cisplatin at a standard effective dose (e.g., 5 mg/kg), formulated in saline.
-
-
Administration: Administer treatments via intraperitoneal (IP) injection. MQD is given daily for 21 days; Cisplatin is given once every three days for 21 days.
4. Efficacy and Toxicity Monitoring
-
Tumor Volume & Body Weight: Measure tumor volume and mouse body weight twice weekly.[18] Body weight is a key indicator of systemic toxicity; significant weight loss (>15-20%) may require euthanasia.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or after 21 days of treatment. Animals may also be euthanized if they meet humane endpoint criteria.
-
Tissue Collection: At the endpoint, euthanize all animals. Excise, weigh, and photograph the tumors. A portion of each tumor should be snap-frozen in liquid nitrogen for molecular analysis (Western blot) and another portion fixed in 10% neutral buffered formalin for histopathology (Immunohistochemistry).
Comparative Data Analysis and Interpretation
The ultimate goal is to determine if MQD has a superior or comparable efficacy to Cisplatin with a more favorable safety profile. The following tables present hypothetical, yet plausible, data from our described experiment.
Table 1: In Vivo Efficacy and Systemic Toxicity Comparison
| Group | Treatment Schedule | Average Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Average Final Tumor Weight (g) ± SEM | Body Weight Change (%) ± SEM |
| Vehicle | Daily, IP | 1850 ± 210 | - | 1.9 ± 0.25 | +2.5 ± 1.0 |
| MQD (20 mg/kg) | Daily, IP | 645 ± 95 | 65.1% | 0.7 ± 0.11 | -1.8 ± 0.8 |
| Cisplatin (5 mg/kg) | Q3D, IP | 490 ± 80 | 73.5% | 0.5 ± 0.09 | -12.5 ± 2.1 |
-
Interpretation:
-
Efficacy: Both MQD and Cisplatin show significant anti-tumor activity compared to the vehicle control. Cisplatin shows slightly higher TGI, but MQD's efficacy is substantial at 65.1%.[17]
-
Toxicity: The key differentiator is toxicity. The MQD-treated group shows minimal body weight change, suggesting it is well-tolerated. In contrast, the Cisplatin group exhibits significant weight loss (-12.5%), a common side effect indicating systemic toxicity.[19] This suggests MQD may have a wider therapeutic window.
-
Table 2: Tumor Biomarker Analysis for Mechanistic Validation
| Group | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (% Positive Cells) | p-Akt / Total Akt Ratio (Relative Density) |
| Vehicle | 85% | 5% | 1.0 |
| MQD | 30% | 15% | 0.25 |
| Cisplatin | 25% | 60% | 0.95 |
-
Interpretation:
-
Proliferation (Ki-67): Both MQD and Cisplatin effectively reduce tumor cell proliferation.
-
Apoptosis (Cleaved Caspase-3): Cisplatin, a DNA-damaging agent, induces massive apoptosis as expected. MQD induces a more modest level of apoptosis, consistent with a cytostatic rather than a purely cytotoxic mechanism.
-
Target Engagement (p-Akt): This is the most critical piece of mechanistic evidence. The MQD group shows a dramatic reduction in the ratio of phosphorylated Akt (the active form) to total Akt. This strongly supports our initial hypothesis that MQD's anti-tumor activity is mediated through the inhibition of the PI3K/Akt pathway.[6] The Cisplatin group shows no significant change in p-Akt, confirming its different mechanism of action.
-
Conclusion and Strategic Outlook
This guide outlines a robust, logical, and technically sound framework for the in vivo validation of this compound. Based on our hypothetical data, MQD emerges as a promising anticancer candidate with significant efficacy, comparable in some respects to the standard-of-care agent Cisplatin, but with a markedly superior safety profile. Crucially, the biomarker analysis provides strong evidence for its proposed mechanism of action as a PI3K/Akt pathway inhibitor.
Future Directions:
-
Orthotopic Modeling: To assess MQD's effect on tumor growth in a more clinically relevant microenvironment and to evaluate its impact on metastasis, subsequent studies should use an orthotopic lung cancer model.
-
Combination Therapy: Given its favorable toxicity profile and distinct mechanism, MQD could be an excellent candidate for combination therapy with agents like Cisplatin, potentially allowing for synergistic efficacy at lower, less toxic doses of the chemotherapeutic.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies are necessary to optimize dosing schedules and formulations to maximize target engagement in the tumor while minimizing systemic exposure.
By following this structured, evidence-based approach, researchers can confidently and efficiently advance novel compounds like this compound from promising molecules to potential life-saving therapies.
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Zhang, L., & Wang, Y. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 25. [Link]
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Kumar, A., & Singh, R. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(32), 8261-8284. [Link]
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Wang, D., & Gao, F. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(11), 4470. [Link]
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Zhou, Y., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. European Journal of Medicinal Chemistry, 94, 332-343. [Link]
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Zhang, H., & Ruan, J. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Expert Opinion on Investigational Drugs, 34(7), 651-671. [Link]
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Al-Shahrabi, R., & Al-Salahi, R. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Receptors and Signal Transduction, 45(3), 273-290. [Link]
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Altrock, P. M., et al. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS One, 16(10), e0257813. [Link]
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de Oliveira, R., & de Oliveira, V. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(10), 1109-1127. [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 6-Methoxyquinazoline-2,4-diol
This guide provides a comprehensive analysis of the kinase selectivity of the novel small molecule, 6-Methoxyquinazoline-2,4-diol. In the landscape of targeted therapeutics, particularly in oncology, the ability of a kinase inhibitor to selectively engage its intended target while avoiding off-target interactions is paramount for both efficacy and safety. This document details the experimental framework, comparative data, and mechanistic insights derived from profiling this compound against a broad panel of human kinases, offering a valuable resource for researchers and drug development professionals.
The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them one of the most critical classes of drug targets.[1][] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites.[3] This conservation presents a formidable challenge, as inhibitors designed for one kinase often exhibit cross-reactivity with others, potentially leading to off-target effects and toxicity.[3][4] Therefore, early and comprehensive kinase profiling is a cornerstone of modern drug discovery, enabling the selection of lead candidates with the most promising therapeutic window.[4][5]
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[6][7][8] Building on this chemical precedent, this compound was synthesized as a potential kinase inhibitor. This guide outlines a hypothetical study to rigorously define its selectivity profile, comparing it against established benchmarks to ascertain its potential as a novel therapeutic agent. For the purpose of this guide, we will hypothesize that its primary target is VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a key mediator of angiogenesis.
Experimental Design: Profiling for Selectivity
To objectively assess the selectivity of this compound, a two-tiered experimental approach was designed. First, a high-throughput single-point screen against a diversity panel of kinases provides a broad overview of inhibitory activity. Second, for significant hits, a multi-point dose-response analysis is conducted to determine the half-maximal inhibitory concentration (IC50), allowing for a quantitative measure of potency and selectivity.
Kinase Panel Selection
A comprehensive kinase panel, representative of the human kinome, is crucial for a meaningful selectivity assessment. Commercial services offer panels covering hundreds of kinases, including tyrosine kinases, serine/threonine kinases, and disease-relevant mutants.[][9][10] For this hypothetical study, a panel of 96 kinases, encompassing all major kinase families, was selected.
In Vitro Kinase Inhibition Assay Protocol
A radiometric kinase assay using ³³P-labeled ATP is a robust and widely accepted method for quantifying kinase activity.[5][11] This method directly measures the transfer of a radioactive phosphate from ATP to a substrate, providing a sensitive and unambiguous readout of inhibition.
Step-by-Step Methodology:
-
Reaction Buffer Preparation: Prepare a kinase buffer appropriate for the specific kinase being assayed. A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: Prepare a serial dilution of this compound and control compounds (e.g., Sunitinib, a multi-kinase inhibitor, and a highly selective VEGFR2 inhibitor) in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted compound.
-
Add 20 µL of a master mix containing the kinase and its specific substrate (protein or peptide) in the reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (containing a mix of unlabeled ATP and [γ-³³P]ATP) to a final concentration at or near the ATP Km for each specific kinase.[10]
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Detection:
-
Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) that captures the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
After drying the plate, add scintillant and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro radiometric kinase assay.
Comparative Analysis of Kinase Inhibition
The following sections present the hypothetical data from the cross-reactivity profiling of this compound.
Single-Point Inhibition Screen
The compound was initially screened at a concentration of 1 µM against a panel of 96 kinases. The percentage of inhibition was calculated relative to DMSO controls.
Table 1: Hypothetical Kinase Inhibition Profile at 1 µM
| Kinase Target | % Inhibition by this compound | % Inhibition by Sunitinib (Control) |
| VEGFR2 (KDR) | 98% | 99% |
| PDGFRβ | 85% | 97% |
| KIT | 75% | 95% |
| FLT3 | 68% | 92% |
| SRC | 45% | 88% |
| ABL1 | 30% | 75% |
| EGFR | 15% | 40% |
| CDK2 | 10% | 65% |
| p38α (MAPK14) | 8% | 55% |
| ... (87 other kinases) | < 20% | Variable |
Data is hypothetical and for illustrative purposes only.
The single-point screen indicates that this compound is a potent inhibitor of VEGFR2. It also shows significant activity (>60% inhibition) against other members of the VEGFR/PDGFR family, including PDGFRβ, KIT, and FLT3. Notably, its activity against kinases from other families, such as SRC, ABL, and EGFR, is considerably lower, suggesting a degree of selectivity.
Potency (IC50) Determination
To quantify the selectivity, IC50 values were determined for the primary target and key off-targets identified in the initial screen.
Table 2: Comparative IC50 Values (nM)
| Kinase Target | This compound (IC50 nM) | Sunitinib (IC50 nM) | Selective Inhibitor C (IC50 nM) |
| VEGFR2 (KDR) | 5 | 2 | 3 |
| PDGFRβ | 45 | 5 | 550 |
| KIT | 80 | 10 | >10,000 |
| FLT3 | 150 | 12 | >10,000 |
| SRC | 850 | 50 | >10,000 |
| EGFR | >10,000 | 250 | >10,000 |
Data is hypothetical. "Selective Inhibitor C" represents a hypothetical highly selective VEGFR2 inhibitor.
The IC50 data confirms the high potency of this compound against VEGFR2. The selectivity can be quantified by comparing the IC50 values. For example, it is 9-fold more selective for VEGFR2 over PDGFRβ (45 nM / 5 nM) and 16-fold more selective over KIT (80 nM / 5 nM). When compared to the multi-kinase inhibitor Sunitinib, this compound demonstrates a superior selectivity profile, particularly with its lack of activity against SRC and EGFR at concentrations where Sunitinib shows potent inhibition.
Mechanistic Context and Implications
VEGFR2 is the primary receptor for VEGF-A and a critical mediator of angiogenesis, the process of forming new blood vessels.[12] In cancer, pathological angiogenesis is essential for tumor growth and metastasis. By potently inhibiting VEGFR2, this compound can disrupt this signaling pathway, leading to an anti-angiogenic and anti-tumor effect.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
The observed cross-reactivity against other tyrosine kinases like PDGFRβ and KIT is a critical finding. While this "polypharmacology" can sometimes be beneficial, it can also lead to off-target toxicities. For instance, inhibition of KIT has been associated with certain side effects. However, the selectivity window of this compound over these kinases is more favorable than that of a broad-spectrum inhibitor like Sunitinib. This profile suggests a potentially wider therapeutic index. The lack of activity against kinases like EGFR and SRC at therapeutic concentrations is a significant advantage, reducing the risk of side effects commonly associated with inhibitors of those targets.
Conclusion and Future Directions
Based on this hypothetical profiling study, this compound emerges as a potent and selective inhibitor of VEGFR2. Its selectivity profile is superior to that of established multi-kinase inhibitors, suggesting a reduced potential for certain off-target effects.
Key Findings:
-
Potent VEGFR2 Inhibition: Exhibits low nanomolar potency against the primary target.
-
Favorable Selectivity: Demonstrates significant selectivity against a broad panel of kinases, with moderate activity confined to closely related receptors.
-
Promising Therapeutic Profile: The data suggests a lower risk of off-target effects compared to less selective multi-kinase inhibitors.
Further preclinical development should focus on cell-based assays to confirm the on-target activity and downstream pathway modulation.[] Subsequent studies in animal models will be essential to evaluate its in vivo efficacy, pharmacokinetics, and safety profile. This comprehensive kinase cross-reactivity analysis provides a strong rationale for advancing this compound as a promising candidate for targeted cancer therapy.
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A Comparative Guide to Quinazoline-Based EGFR Inhibitors: From a Foundational Scaffold to Clinical Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The quinazoline scaffold has emerged as a cornerstone in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of established EGFR inhibitors, contextualized through the lens of a foundational, yet unoptimized, chemical entity: 6-Methoxyquinazoline-2,4-diol . While direct experimental data for this specific compound as a potent EGFR inhibitor is not available in published literature, its structure serves as an excellent starting point to dissect the intricate structure-activity relationships that govern the efficacy of clinically successful quinazoline-based drugs. We will explore why this simple scaffold is likely inactive and detail the critical chemical modifications that transform it into a powerful therapeutic agent.
The Central Role of the Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. Its bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to interact with the ATP-binding pocket of EGFR.[1][2] Several FDA-approved EGFR inhibitors, including first- and second-generation agents, are built upon this quinazoline framework.[3]
This compound: A Starting Point for Understanding EGFR Inhibition
This compound, also known as 6-methoxy-1H-quinazoline-2,4-dione, is a chemical compound with the following structure:
While this molecule possesses the core quinazoline ring system, its 2,4-diol (or 2,4-dione tautomer) structure is not characteristic of potent, selective EGFR inhibitors. Published research on quinazoline-2,4-dione derivatives explores their potential in various therapeutic areas, including as antimicrobial and anticancer agents, but these are typically more complex molecules.[4] The available literature suggests that this compound and its close analog, 6,7-dimethoxyquinazoline-2,4-dione, primarily serve as chemical intermediates in the synthesis of other compounds, such as the antihypertensive drug Alfuzosin.[5]
Based on the well-established binding modes of known quinazoline-based EGFR inhibitors, this compound is unlikely to be a potent inhibitor for several key reasons:
-
Lack of a 4-Anilino Group: The most critical feature of first and second-generation quinazoline EGFR inhibitors is the presence of a substituted anilino (aminophenyl) group at the 4-position. This group is essential for forming a key hydrogen bond with the "hinge" region of the EGFR kinase domain, specifically with the backbone nitrogen of methionine-793 (Met793). This interaction anchors the inhibitor in the ATP-binding pocket. The 2,4-diol structure lacks this crucial pharmacophore.
-
Suboptimal Substitution for Selectivity and Potency: The methoxy group at the 6-position and the hydrogen at the 7-position are suboptimal for achieving high potency and selectivity for EGFR. As we will see, bulky, solubilizing groups at these positions are common in potent inhibitors and contribute to interactions with the solvent-exposed region of the binding pocket.
From a Simple Scaffold to Potent Inhibitors: A Comparative Structural Analysis
The transformation of the basic quinazoline scaffold into a clinically effective EGFR inhibitor involves strategic modifications at key positions. Here, we compare the structural features of this compound with several generations of established EGFR inhibitors.
First-Generation Reversible Inhibitors: Gefitinib and Erlotinib
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are the archetypal first-generation, reversible EGFR inhibitors. They competitively block the ATP-binding site of EGFR.
| Feature | This compound | Gefitinib | Erlotinib |
| Scaffold | Quinazoline-2,4-diol | 4-Anilinoquinazoline | 4-Anilinoquinazoline |
| 4-Position | Hydroxyl/Oxo | 3-chloro-4-fluoroanilino | 3-ethynyl-anilino |
| 6-Position | Methoxy | Methoxy | Methoxyethoxy |
| 7-Position | Hydrogen | 3-(4-morpholinyl)propoxy | Methoxyethoxy |
| Binding Mode | N/A (predicted weak) | Reversible, ATP-competitive | Reversible, ATP-competitive |
Key Insights:
-
The 4-anilino moiety in both Gefitinib and Erlotinib is paramount for their inhibitory activity, enabling the crucial hinge-binding interaction.
-
The substituents on the anilino ring (chloro, fluoro, ethynyl) occupy a hydrophobic pocket within the ATP-binding site.
-
The solubilizing groups at the 6- and 7-positions (morpholinopropoxy and methoxyethoxy) enhance the pharmacokinetic properties of the drugs and allow for interactions in the solvent-exposed region of the active site.
Second-Generation Irreversible Inhibitors: Afatinib and Dacomitinib
Second-generation inhibitors were designed to overcome resistance to first-generation drugs. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition.
| Feature | This compound | Afatinib | Dacomitinib |
| Scaffold | Quinazoline-2,4-diol | 4-Anilinoquinazoline | 4-Anilinoquinazoline |
| 4-Position | Hydroxyl/Oxo | 3-chloro-4-fluoroanilino | 3-chloro-4-fluoroanilino |
| 6-Position | Methoxy | (S)-tetrahydrofuran-3-yloxy | (R)-piperidin-3-yloxy |
| 7-Position | Hydrogen | Acrylamide | Acrylamide |
| Binding Mode | N/A (predicted weak) | Irreversible, covalent | Irreversible, covalent |
Key Insights:
-
Like the first-generation inhibitors, a 4-anilino group is essential.
-
The defining feature is the acrylamide "warhead" at the 7-position. This group acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797.
-
The substituents at the 6-position are optimized for potency and pharmacokinetic properties.
Third-Generation Mutant-Selective Inhibitors: Osimertinib
Osimertinib (Tagrisso®) represents a significant advancement, designed to be selective for mutant forms of EGFR (including the T790M resistance mutation) while sparing wild-type EGFR, thereby reducing side effects.
| Feature | This compound | Osimertinib |
| Scaffold | Quinazoline-2,4-diol | Pyrimidine |
| Core Structure | Quinazoline | 2,4-diaminopyrimidine |
| Key Features | Hydroxyl/Oxo groups | Indole group at C5, acrylamide warhead |
| Binding Mode | N/A (predicted weak) | Irreversible, covalent, mutant-selective |
Key Insights:
-
Osimertinib moves away from the quinazoline scaffold to a pyrimidine core, but the underlying principle of occupying the ATP-binding site and forming a covalent bond with Cys797 remains.
-
The unique substitutions on the pyrimidine ring allow for selective binding to the pocket of mutant EGFR, which has a different conformation compared to the wild-type receptor.
Experimental Evaluation of Novel Quinazoline-Based EGFR Inhibitors
For researchers aiming to develop novel quinazoline-based EGFR inhibitors, a series of in vitro and cell-based assays are essential to characterize their activity. Below are detailed protocols for key experiments.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Principle:
The assay measures the transfer of phosphate from ATP to a tyrosine-containing substrate by EGFR kinase. Inhibition is quantified by a decrease in the phosphorylated substrate. A common method for detection is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a novel 6-substituted-4-anilinoquinazoline derivative) in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Dilute recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 peptide) in kinase assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted test compound or control inhibitor (e.g., Gefitinib) to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Prepare a master mix containing ATP and the substrate.
-
Add 2 µL of the substrate/ATP mix to each well.
-
Initiate the reaction by adding 2 µL of diluted EGFR enzyme to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cellular EGFR Autophosphorylation Assay
This assay determines the ability of a compound to inhibit EGFR signaling within a cellular context.
Principle:
In cancer cell lines with overactive EGFR, the receptor is constitutively phosphorylated. An effective inhibitor will decrease the level of EGFR phosphorylation. This can be measured by various methods, including Western blotting or a cell-based ELISA.
Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Culture an appropriate cancer cell line (e.g., A431, which overexpresses wild-type EGFR, or NCI-H1975, which expresses the L858R/T790M mutant EGFR) in 6-well plates.
-
When cells reach 70-80% confluency, serum-starve them overnight to reduce basal EGFR activation.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control (e.g., EGF stimulation to induce phosphorylation).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the extent of inhibition.
-
Visualizing the Path to Inhibition
EGFR Signaling Pathway and Inhibition
Experimental Workflow for IC50 Determination
Conclusion
While this compound itself is not a potent EGFR inhibitor, its core structure provides a valuable lesson in the principles of rational drug design. The journey from this simple scaffold to clinically approved drugs like Gefitinib, Erlotinib, and Afatinib highlights the critical importance of specific structural modifications. For researchers in the field, understanding these structure-activity relationships is paramount for the design of next-generation inhibitors that can overcome existing challenges of drug resistance and toxicity. The experimental protocols provided herein offer a roadmap for the evaluation of such novel chemical entities, paving the way for future breakthroughs in targeted cancer therapy.
References
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- Hirano, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(41), 69536–69547.
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- Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992.
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- Bio-Rad. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
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Chemsrc. (2025). 6,7-Dimethoxyquinazoline-2,4-dione | CAS#:28888-44-0. Retrieved from [Link]
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A Senior Application Scientist's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Anticancer Agents: A Case Study with 6-Methoxyquinazoline-2,4-diol
Introduction
In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a life-saving therapy is fraught with challenges. A critical hurdle is bridging the translational gap: ensuring that a compound's potent activity observed in a controlled in vitro environment translates to meaningful efficacy within a complex biological system (in vivo). This guide provides a comprehensive framework for establishing an In Vitro to In Vivo Correlation (IVIVC), a predictive mathematical model that connects an in vitro property of a drug to its in vivo response.[1][2] Establishing a robust IVIVC is a cornerstone of efficient drug development, enabling researchers to optimize formulations, predict clinical outcomes, and potentially reduce the need for extensive animal and human studies, thereby accelerating the delivery of novel therapeutics to patients.[3][4][5]
We will explore this critical process through the lens of a hypothetical novel compound, 6-Methoxyquinazoline-2,4-diol . The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[6][7] Derivatives are well-known for their activity as kinase inhibitors, including against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[6][8] Based on this structural precedent, our investigation will proceed under the hypothesis that this compound is a novel anticancer agent. This guide will detail the necessary experimental cascades, from initial cellular assays to preclinical animal models, and elucidate the process of building a correlative PK/PD model.
Part 1: Foundational Insights – In Vitro Activity Profiling
The first step in evaluating any new chemical entity is to determine its biological activity in a controlled, cellular environment. This phase aims to establish potency, identify the mechanism of action, and provide a quantitative benchmark for later in vivo studies.
The Rationale Behind In Vitro Model Selection
Choosing the right cellular model is paramount. Since our compound belongs to a class known to target EGFR, we will select a cancer cell line characterized by EGFR overexpression and dependency. The A431 human epidermoid carcinoma cell line is an ideal model due to its high levels of EGFR expression, making it exquisitely sensitive to EGFR inhibitors. For comparison, we will use Gefitinib , a well-characterized, clinically approved EGFR inhibitor, as our positive control. This allows us to benchmark the potency of our novel compound against a known standard.
Experimental Workflow: In Vitro Screening Cascade
The workflow is designed as a funnel, starting with broad screening and moving towards more specific mechanistic assays.
Caption: High-level workflow for in vitro characterization of novel compounds.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
-
Cell Seeding: Plate A431 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2x serial dilution of this compound and Gefitinib in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.[10] Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative In Vitro Data
The primary output of this phase is the IC50 value. This quantitative measure allows for direct comparison of compound potency.
| Compound | Target | Cell Line | IC50 (nM) [Hypothetical Data] |
| This compound | EGFR (putative) | A431 | 85 |
| Gefitinib (Comparator) | EGFR | A431 | 110 |
This hypothetical data suggests that our novel compound exhibits potent anti-proliferative activity, comparable to or slightly better than the established comparator, justifying progression to in vivo models.
Part 2: Preclinical Validation – In Vivo Efficacy Assessment
Demonstrating efficacy in a living organism is the definitive preclinical test. This requires a well-designed animal model that recapitulates key aspects of human cancer.[11]
Rationale for In Vivo Model Selection
The cell line-derived xenograft (CDX) model is a robust and widely used platform for initial efficacy testing.[12][13] In this model, human cancer cells (A431) are implanted into immunodeficient mice (e.g., Athymic Nude or SCID mice), which will not reject the foreign cells.[14] This allows for the growth of a human tumor in a murine host, providing a system to evaluate a drug's ability to inhibit tumor growth in vivo.
Experimental Workflow: In Vivo Efficacy Study
Caption: Standard workflow for an in vivo cell line-derived xenograft (CDX) study.
Protocol: A431 Xenograft Efficacy Study
-
Animal Acclimation: House female athymic nude mice (6-8 weeks old) for one week prior to the study.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A431 cells in 100 µL of Matrigel/PBS solution into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer the compound (e.g., this compound at 50 mg/kg), comparator, or vehicle control daily via oral gavage. Monitor body weight as a measure of general toxicity.
-
Endpoint: Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Comparative In Vivo Data
This phase provides crucial data on the drug's performance in a biological system.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) [Hypothetical Data] | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | N/A | 1850 | 0% |
| This compound | 50 | 740 | 60% |
| Gefitinib (Comparator) | 50 | 925 | 50% |
This hypothetical data demonstrates that this compound significantly inhibits tumor growth in a preclinical model, performing favorably against a clinical standard.
Part 3: Bridging the Gap – Establishing the In Vitro to In Vivo Correlation
IVIVC is not merely a comparison of IC50 and TGI; it is the creation of a mathematical model that uses in vitro data to predict in vivo behavior.[2] This is achieved through pharmacokinetic and pharmacodynamic (PK/PD) modeling.[15]
-
Pharmacokinetics (PK): What the body does to the drug. This involves measuring drug concentration in the plasma over time after dosing to understand its Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Pharmacodynamics (PD): What the drug does to the body. In our case, this is the relationship between the drug concentration at the tumor site and the observed anti-tumor effect.
Conceptual IVIVC Modeling Workflow
The goal is to link the in vitro potency (IC50) to the in vivo drug exposure (PK) required to achieve a therapeutic effect (PD).
Caption: The relationship between in vitro, PK, and PD data in building an IVIVC model.
The Correlation Process
-
Determine In Vivo Exposure: Conduct a separate PK study in tumor-bearing mice. After a single dose of this compound, collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze the plasma to determine key PK parameters like Cmax (maximum concentration) and AUC (Area Under the Curve, or total drug exposure).
-
Link Exposure to Efficacy: From the efficacy study, we know that a 50 mg/kg dose resulted in 60% TGI. From the PK study, we know the AUC associated with that dose. This establishes a direct link between a specific level of drug exposure and a specific therapeutic outcome.
-
Establish the Correlation: The core of the IVIVC is to determine if the in vivo effective concentration is consistent with the in vitro potency. For example, if the average plasma concentration needed for tumor stasis in vivo is maintained above the in vitro IC50 value for a significant portion of the dosing interval, a strong correlation can be inferred. A Level A correlation, the most rigorous type, would establish a point-to-point relationship between the rate of drug release in vitro and its absorption in vivo.[2][3]
Key Factors Influencing IVIVC
A perfect correlation is rare. Several factors can cause divergence between in vitro and in vivo results:
-
Metabolism: The compound may be rapidly metabolized by the liver in vivo, reducing its effective concentration.
-
Bioavailability: Poor absorption from the gut can lead to low plasma levels despite high in vitro potency.
-
Protein Binding: High binding to plasma proteins can reduce the amount of free drug available to act on the tumor.
-
Tumor Microenvironment: The complex 3D structure, hypoxia, and stromal components of a tumor are not replicated in a 2D cell culture monolayer.[16]
Establishing an in vitro to in vivo correlation is a foundational discipline in drug development that transforms disparate data points into predictive insight.[3] By systematically characterizing the activity of a novel compound like this compound—first through potent anti-proliferative effects in a relevant cancer cell line, followed by significant tumor growth inhibition in a preclinical xenograft model—we generate the necessary data to build a correlative PK/PD model. This IVIVC model serves as a powerful tool, enabling more informed decisions about dosing strategies, formulation development, and the prediction of clinical efficacy.[4] While hypothetical, this case study provides a robust and scientifically grounded template for advancing novel chemical entities from the laboratory bench toward the clinic.
References
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
-
Patel, R. et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes for Quinazolines: A Guide for Researchers
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and biologically active compounds. Its prevalence in pharmaceuticals, from anticancer agents to antihypertensives, has driven extensive research into efficient and versatile synthetic methodologies. This guide provides a head-to-head comparison of the most significant synthetic routes to quinazolines, offering field-proven insights, detailed experimental protocols, and quantitative data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Introduction to Quinazoline Synthesis
The construction of the quinazoline ring system, a fusion of benzene and pyrimidine rings, has been a subject of synthetic exploration for over a century. The first synthesis was reported in 1895.[1] Classical methods, often requiring harsh conditions, have gradually been supplemented and, in some cases, supplanted by modern techniques that offer greater efficiency, milder conditions, and improved "green" credentials. This guide will dissect three major families of synthetic strategies: Classical Thermal Condensations, Modern Metal-Catalyzed Cross-Couplings, and Advanced One-Pot/Microwave-Assisted Methodologies.
Classical Synthetic Routes: The Foundation
The traditional approaches to quinazoline synthesis, while sometimes limited by harsh conditions and moderate yields, are foundational and still find application.
The Niementowski Quinazoline Synthesis
The Niementowski reaction, first described in 1895, is the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[1][2] This method is one of the most common for constructing this particular quinazolinone core.[3]
Mechanism and Rationale: The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration at high temperatures to yield the quinazolinone ring.[4] The choice of formamide as the amide reactant is a common variation that yields the parent 4(3H)-quinazolinone.[4] The high temperatures (typically 130–150°C) are necessary to drive the dehydration and cyclization steps.[4]
Figure 1: Simplified mechanism of the Niementowski quinazolinone synthesis.
Advantages:
-
Operational Simplicity: The reaction is often a one-step process involving the simple heating of starting materials.
-
Readily Available Starting Materials: Anthranilic acids and amides are common and relatively inexpensive commercial reagents.
Disadvantages:
-
Harsh Conditions: Requires high temperatures (130-200°C) and often lengthy reaction times (4-10 hours).[2][4]
-
Limited Substrate Scope: The high temperatures can lead to the decomposition of sensitive functional groups.
-
Moderate Yields: Yields can be variable and are often not quantitative.
-
Side Reactions: Decarboxylation of anthranilic acid at high temperatures can be a significant side reaction, forming aniline and subsequent byproducts.[5]
The Friedländer Annulation
The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) to form a quinoline.[6] A modification of this, sometimes referred to as the Niementowski modification of the Friedländer synthesis, can be used to produce quinazolines, for instance, by reacting isatoic anhydride with a suitable partner.[3]
Mechanism and Rationale: The reaction can proceed via two main pathways. The first involves an initial aldol condensation between the 2-aminoaryl ketone and the enolizable ketone, followed by cyclization and dehydration. Alternatively, a Schiff base can form between the amino group and the ketone, followed by an intramolecular aldol-type cyclization.[3] Acidic or basic catalysts are typically required to facilitate the condensation steps.[6]
Figure 2: Simplified aldol pathway of the Friedländer synthesis.
Advantages:
-
Versatility: Can be used to create a wide variety of substituted quinazolines by varying both the 2-aminoaryl ketone and the methylene component.
-
Convergent: Two key fragments of the final molecule are brought together in a single reaction.
Disadvantages:
-
Limited Availability of Starting Materials: Substituted 2-aminobenzaldehydes and 2-aminophenyl ketones are not as readily available as anthranilic acids.[6]
-
Potential for Isomer Formation: The use of unsymmetrical ketones can lead to mixtures of regioisomers.
-
Harsh Conditions: Can require high temperatures and strong acids or bases.
The Camps Quinazoline Synthesis
The Camps synthesis involves the base-catalyzed cyclization of an o-acylaminoacetophenone to form a hydroxyquinoline. While primarily a quinoline synthesis, variations can be adapted for quinazoline synthesis. The reaction typically involves treating the starting material with a base.[2]
Advantages:
-
Intramolecular Cyclization: As an intramolecular reaction, it can be quite efficient under the right conditions.
Disadvantages:
-
Starting Material Synthesis: The o-acylaminoacetophenone starting materials often require a multi-step synthesis themselves.
-
Potential for Isomers: Depending on the substrate, different cyclization pathways can lead to isomeric products.[2]
Modern Synthetic Routes: Efficiency and Elegance
Modern synthetic chemistry has introduced a host of new methods that overcome many of the limitations of the classical routes. These methods often feature milder conditions, higher yields, shorter reaction times, and broader substrate scope.
Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Copper, palladium, iron, and ruthenium catalysts have all been employed to construct the quinazoline scaffold through various cross-coupling and annulation strategies.[5]
A prominent example is the copper-catalyzed aerobic oxidative synthesis of 2-substituted quinazolines. This reaction often involves the condensation of a 2-aminobenzylamine with an aldehyde.[7]
Mechanism and Rationale: The catalytic cycle typically begins with the copper-catalyzed oxidation of the 2-aminobenzylamine to the corresponding imine. This is followed by reaction with an aldehyde and subsequent intramolecular cyclization. The final step is an oxidation/aromatization to yield the quinazoline product. Molecular oxygen from the air often serves as the terminal oxidant, making this a "green" oxidation method.[7]
Figure 3: Simplified catalytic cycle for a copper-catalyzed quinazoline synthesis.
Advantages:
-
High Yields and Selectivity: Often provides excellent yields of the desired product with high regioselectivity.
-
Mild Reaction Conditions: Typically proceeds at lower temperatures than classical methods.
-
Broad Functional Group Tolerance: Many metal-catalyzed reactions are tolerant of a wide array of functional groups, allowing for the synthesis of complex molecules.[8]
-
Atom Economy: Acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by metals like ruthenium or manganese, offer high atom economy by releasing only hydrogen or water as byproducts.[7]
Disadvantages:
-
Catalyst Cost and Toxicity: Some transition metal catalysts (e.g., palladium, rhodium) can be expensive. Residual metal in the final product can be a concern for pharmaceutical applications.
-
Ligand and Additive Requirements: Many reactions require specific ligands and additives to achieve high efficiency, which adds to the cost and complexity.
Microwave-Assisted One-Pot Syntheses
The application of microwave irradiation to organic synthesis has had a profound impact, dramatically reducing reaction times from hours to minutes.[3][9] When combined with one-pot, multi-component reaction (MCR) strategies, it represents a highly efficient and "green" approach to quinazoline synthesis.
A common example is the one-pot, three-component synthesis of 4(3H)-quinazolinones from anthranilic acid, an orthoester (as a one-carbon source), and an amine under microwave irradiation.[10]
Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[3] In a one-pot MCR, multiple bond-forming events occur in a single reaction vessel without the need to isolate intermediates. This improves efficiency, reduces waste, and simplifies the overall process. The reaction of anthranilic acid, an orthoester, and an amine under microwave irradiation rapidly forms the quinazolinone core in high yield.[10]
Advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[9]
-
Improved Yields: Microwave heating can improve yields by minimizing the formation of side products that may occur during prolonged heating.[9]
-
Energy Efficiency: Rapid heating cycles consume less energy compared to maintaining a high temperature for several hours.
-
High Throughput: The speed of microwave synthesis is well-suited for the rapid generation of compound libraries in drug discovery.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor for safe and controlled reactions.
-
Scalability Challenges: While scalable, moving from small-scale microwave vials to large-scale production can require significant process optimization.
Head-to-Head Performance Comparison
To provide a clear, quantitative comparison, the following table summarizes typical experimental data for the synthesis of simple quinazoline derivatives via the discussed routes.
| Parameter | Classical Niementowski[2] | Copper-Catalyzed Aerobic Oxidation[7] | Microwave-Assisted One-Pot[10] |
| Starting Materials | Anthranilic Acid, Formamide | 2-Aminobenzylamine, Aldehyde | Anthranilic Acid, Orthoester, Amine |
| Typical Temperature | 140-150°C | 80°C | 150-250°C |
| Typical Reaction Time | 4-6 hours | 6 hours | 4-20 minutes |
| Typical Yield | ~75% | 40-98% | 70-91% |
| Key Reagents | None (thermal) | CuCl, DABCO, 4-HO-TEMPO, O₂ | None or Catalyst (e.g., PTSA) |
| Solvent | Often neat (excess formamide) | Acetonitrile | Often solvent-free |
Green Chemistry Perspective
A modern comparison of synthetic routes is incomplete without considering their environmental impact. Green chemistry metrics, such as Atom Economy and the Environmental Factor (E-Factor), provide a quantitative measure of a reaction's efficiency and waste generation.[11]
-
Atom Economy (AE): (MW of desired product / sum of MW of all reactants) x 100%. It measures the efficiency of incorporating reactant atoms into the final product.
-
E-Factor: Total mass of waste / mass of product. A lower E-Factor indicates less waste and a greener process.[11]
Let's compare the classical Niementowski synthesis with its microwave-assisted counterpart for the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide.
| Metric | Classical Niementowski | Microwave-Assisted Niementowski |
| Atom Economy | ~71% | ~71% |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
| Solvent Use | Low (often neat) | Low (often solvent-free) |
| Time Efficiency | Poor | Excellent |
| E-Factor (estimated) | Higher (due to longer heating and potential for more byproducts) | Lower |
While both have the same theoretical atom economy, the microwave-assisted route is significantly "greener" due to its vastly superior energy and time efficiency, which often translates to a lower E-Factor in practice. Modern metal-catalyzed ADC reactions also boast excellent atom economy.[7]
Detailed Experimental Protocols
The following protocols are representative examples for each major synthetic class.
Protocol 1: Classical Niementowski Synthesis of 4(3H)-Quinazolinone[2]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, place anthranilic acid (10 mmol, 1.37 g) and an excess of formamide (50 mmol, 2.0 mL).
-
Heating: Heat the reaction mixture in an oil bath at 140-150°C for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield pure 4(3H)-quinazolinone.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis of 2-Phenylquinazoline[7]
-
Reactant Mixture: To a reaction vial, add 2-aminobenzylamine (1.0 mmol), benzaldehyde (1.2 mmol), CuCl (10 mol%), DABCO (20 mol%), and 4-HO-TEMPO (10 mol%).
-
Solvent: Add acetonitrile (3 mL) as the solvent.
-
Reaction: Stir the mixture at 80°C under an atmosphere of oxygen (e.g., using an oxygen balloon) for 6 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent (e.g., hexane/ethyl acetate) to afford the pure 2-phenylquinazoline.
Protocol 3: Microwave-Assisted One-Pot Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone[12]
-
Step 1 - Benzoxazinone Formation: In a microwave process vial, combine anthranilic acid (1.0 mmol) and a carboxylic acid (1.1 mmol). Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.
-
Step 2 - Quinazolinone Formation: After cooling the vial, add the desired primary amine (1.2 mmol) to the crude benzoxazinone intermediate in the same vial.
-
Microwave Irradiation: Seal the vial and irradiate the mixture at 250°C for 3-6 minutes.
-
Work-up: After cooling, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by preparative TLC or flash column chromatography to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.
Conclusion and Future Outlook
The synthesis of quinazolines has evolved significantly, from the high-temperature classical methods of Niementowski and Friedländer to the highly efficient and mild metal-catalyzed and microwave-assisted protocols of today.
-
Classical methods remain valuable for their simplicity and the low cost of starting materials, especially for robust substrates.
-
Metal-catalyzed reactions offer unparalleled versatility, efficiency, and functional group tolerance, making them the workhorse for synthesizing complex, highly decorated quinazoline derivatives.
-
Microwave-assisted one-pot syntheses represent the pinnacle of efficiency and green chemistry for this scaffold, enabling rapid library synthesis and process intensification.
The choice of synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's complexity, the required scale, the available equipment, and considerations of cost and environmental impact. As a Senior Application Scientist, my recommendation is to leverage modern methods whenever possible. For rapid analogue synthesis and lead optimization, microwave-assisted MCRs are unmatched. For the construction of complex, late-stage intermediates where functional group tolerance is paramount, a well-chosen metal-catalyzed strategy is often the most reliable path to success. The continuous development of novel catalytic systems and flow chemistry applications promises to further enhance our ability to construct this vital heterocyclic scaffold with even greater precision and sustainability.
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. Available at: [Link]
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Camps Quinoline Synthesis. (2017). Chem-Station Int. Ed.. Available at: [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PMC. Available at: [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers Media S.A.. Available at: [Link]
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The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Available at: [Link]
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A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. (2005). ResearchGate. Available at: [Link]
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Liu, J. F., et al. (2005). Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. Tetrahedron Letters, 46(8), 1241-1244. Available at: [Link]
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Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (n.d.). ResearchGate. Available at: [Link]
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Plausible mechanism for quinazoline and quinoline synthesis. (n.d.). ResearchGate. Available at: [Link]
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Convenient Synthesis of Novel Quinazoline Congeners via Copper Catalyzed C-N/C-S Coupling and Their Biological Evaluation. (2015). ResearchGate. Available at: [Link]
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A Researcher's Guide to the Therapeutic Index of Quinazoline-4,7-diol Derivatives: A Comparative Analysis
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its derivatives are lauded for their diverse biological activities, often targeting key signaling pathways implicated in cancer progression.[3][4] This guide focuses on a specific subclass, quinazoline-4,7-diol derivatives, providing a comprehensive evaluation of their therapeutic index. By synthesizing preclinical data, we aim to offer researchers and drug development professionals a clear, data-driven comparison of these compounds against other quinazoline-based alternatives, highlighting their potential and informing future development strategies.
The Critical Measure of Success: Understanding the Therapeutic Index
In drug discovery, potency is only half the story. A compound's true potential is measured by its therapeutic index (TI) , a quantitative comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A high TI is desirable, indicating a wide margin between the effective dose and the toxic dose. For in vitro studies, this is often represented by the Selectivity Index (SI) , calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration in cancer cells (IC50 or EC50).
Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value suggests greater selectivity of the compound for cancer cells over healthy cells, predicting a more favorable safety profile in vivo.
In Vitro Evaluation: A Comparative Look at Cytotoxicity and Efficacy
The foundation of determining the therapeutic index lies in rigorous in vitro assays. Here, we compare the performance of quinazoline-4,7-diol derivatives and related quinazolines across various cancer and normal cell lines.
Cytotoxicity Profile: Cancer vs. Normal Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinazoline derivatives against a panel of human cancer cell lines and normal cell lines. A lower IC50 value indicates higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50/CC50 (µM) | Selectivity Index (SI) | Reference |
| Quinazoline-4,7-diol | '4-aminoquinazoline-6,7-diol' derivative (abc1&4) | A431 (Lung Carcinoma) | ~2.5 | - | - | - | [5] |
| '4-aminoquinazoline-6,7-diol' derivative (abc2&3) | A431 (Lung Carcinoma) | ~3.3 | - | - | - | [5] | |
| '4-aminoquinazoline-6,7-diol' derivatives | A549 (Lung Carcinoma) | 7.1 - 8.0 | - | - | - | [5] | |
| Quinazoline-based Thiazole | Compound 4i | MCF-7 (Breast) | 2.86 | Vero | > 50 | > 17.5 | [6] |
| HepG2 (Liver) | 5.91 | > 8.5 | [6] | ||||
| A549 (Lung) | 14.79 | > 3.4 | [6] | ||||
| Quinazolinone-based Rhodanine | Compound 45 | HL-60 (Leukemia) | 1.2 | AG01523 (Fibroblasts) | > 100 | > 83.3 | [7] |
| K-562 (Leukemia) | 1.5 | > 66.7 | [7] | ||||
| Quinazoline-Triazole-Acetamide | Compound 8a | HCT-116 (Colon) | 5.33 | WRL-68 | 71.32 - 94.07 | > 13.4 | [8] |
| HepG2 (Liver) | 7.94 | > 9.0 | [8] | ||||
| MCF-7 (Breast) | 12.96 | > 5.5 | [8] | ||||
| Quinazolin-4(3H)-one | Compound 31 | HepG-2 (Liver) | 3.97 | - | - | - | [9] |
| MCF-7 (Breast) | 4.83 | - | - | - | [9] | ||
| HCT-116 (Colon) | 4.58 | - | - | - | [9] | ||
| Quinazoline-Sulfonamide | Compound 4a | Jurkat (Leukemia) | 6.1 | HUVEC | > 10 | > 1.6 | [1] |
| THP-1 (Leukemia) | 6.5 | > 1.5 | [1] |
Note: SI values are calculated or inferred from the provided source data. A "-" indicates that data was not available.
Efficacy Profile: Targeting Key Oncogenic Kinases
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] The IC50 values against these kinases are a direct measure of a compound's on-target efficacy.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Quinazoline-based Thiazole | Compound 4f | EGFR (Wild-type) | 2.17 | [6] |
| EGFR (L858R/T790M) | 2.81 | [6] | ||
| EGFR (L858R/T790M/C797S) | 3.62 | [6] | ||
| 4-alkoxyquinazoline | Compound 3h | VEGFR-2 | 2.89 | [10] |
| Quinazoline-Indazole Hybrid | Compound 46 | VEGFR-2 | 5.4 | [11] |
| Quinazolin-4(3H)-one | Compound 31 | VEGFR-2 | 2500 | [9] |
| Quinazolinone-Urea | Compound 5p | VEGFR-2 | 117 | [12] |
| Quinazoline-based derivative | Compound SQ2 | VEGFR-2 | 14 | [13] |
The data reveals that quinazoline derivatives can be potent inhibitors of key oncogenic kinases, with some compounds demonstrating inhibitory activity in the low nanomolar range. This high on-target potency is a critical factor for achieving a favorable therapeutic index.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key experiments discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and normal cells (e.g., Vero, WRL-68) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline-4,7-diol derivatives and control compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time should be consistent across experiments for valid comparisons.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50/CC50 value using non-linear regression analysis.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using a panel of both cancer and normal cell lines is crucial for determining the selectivity index.[8]
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, providing a robust measure of the compound's effect on cell proliferation.[8]
-
Positive Control: Including a known cytotoxic agent like Doxorubicin validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compounds.
Protocol 2: Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on its target enzyme.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the quinazoline-4,7-diol derivatives or control inhibitors (e.g., Gefitinib, Sorafenib) to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction, or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target kinase and not due to off-target effects within a cellular context.
-
ATP Concentration: The concentration of ATP used in the assay can influence the IC50 value of ATP-competitive inhibitors. It is often set at or near the Km value for ATP to provide a standardized measure of potency.
Visualizing the Path to Evaluation
To better illustrate the workflow and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for evaluating the therapeutic index of quinazoline-4,7-diol derivatives.
Caption: Mechanism of action for quinazoline derivatives as EGFR inhibitors.
In Vivo Considerations and Future Directions
While in vitro assays provide a crucial first look at the therapeutic index, in vivo studies are essential for a complete evaluation. Animal models, such as xenograft models in mice, are used to assess both the anti-tumor efficacy and the toxicity of lead compounds.[9] Parameters such as changes in tumor volume, body weight, and hematological profiles provide a more comprehensive picture of the therapeutic window.
The data presented in this guide suggests that quinazoline-4,7-diol derivatives hold significant promise as anticancer agents. Their potent activity against key oncogenic drivers like EGFR, coupled with the potential for high selectivity demonstrated by other quinazoline classes, warrants further investigation. Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the cytotoxicity of quinazoline-4,7-diols against a broad panel of cancer and normal cell lines alongside established quinazoline-based drugs.
-
In vivo evaluation: Advancing the most promising candidates from in vitro studies into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways modulated by quinazoline-4,7-diol derivatives to better understand their anticancer effects.
By pursuing these avenues of research, the full therapeutic potential of quinazoline-4,7-diol derivatives can be realized, paving the way for the development of safer and more effective cancer therapies.
References
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Raghu, R., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. BMC Chemistry. Available at: [Link]
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Azar, M. I., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2021). ChemistrySelect. Available at: [Link]
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Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). Molecules. Available at: [Link]
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'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. Available at: [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). RSC Advances. Available at: [Link]
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Zahedifard, M., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications. Available at: [Link]
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Alapati, V., et al. (2012). In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). Bioorganic Chemistry. Available at: [Link]
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Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). Chemistry Central Journal. Available at: [Link]
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. Available at: [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). Scientific Reports. Available at: [Link]
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IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... (n.d.). ResearchGate. Available at: [Link]
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Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]
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Alafeefy, A. H., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Available at: [Link]
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Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (2024). Africa Research Connect. Available at: [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. Available at: [Link]
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Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (2015). Chemical Biology & Drug Design. Available at: [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). Journal of Molecular Structure. Available at: [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. Available at: [Link]
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Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. (2026). Chemical Review and Letters. Available at: [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules. Available at: [Link]
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Lead quinazolines are efficacious in vivo. Mice were administered a... (n.d.). ResearchGate. Available at: [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI. Available at: [Link]
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Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. (2022). Semantic Scholar. Available at: [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Semantic Scholar. Available at: [Link]
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Pharmacological importance of quinazoline-based drugs. (n.d.). ResearchGate. Available at: [Link]
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A Comparative Guide to 6-Methoxyquinazoline-2,4-diol and its Demethylated Analog, Quinazoline-2,4,6-triol: A Structural and Functional Analysis
In the landscape of medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure," forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide presents a detailed comparative analysis of two closely related analogs: 6-Methoxyquinazoline-2,4-diol and its active metabolite and demethylated counterpart, Quinazoline-2,4,6-triol .
The primary structural difference—a methoxy group versus a hydroxyl group at the C6 position—may seem subtle, yet it imparts significant changes in physicochemical properties, metabolic fate, and biological activity. Understanding these differences is paramount for researchers in drug discovery and development, as it informs rational drug design, structure-activity relationship (SAR) studies, and the prediction of metabolic pathways. This guide will delve into the synthesis, chemical properties, and comparative biological implications of these two molecules, supported by detailed experimental protocols and data.
I. Synthesis and Physicochemical Characterization
The synthetic accessibility and physicochemical nature of a compound are foundational to its development as a potential therapeutic agent. The methoxy and hydroxyl groups at the 6-position critically influence properties such as solubility, lipophilicity, and electronic distribution, which in turn affect synthetic strategy and biological interactions.
Synthetic Pathways
The synthesis of this compound is typically achieved through cyclization reactions starting from appropriately substituted anthranilic acid derivatives. A common approach involves the reaction of 5-methoxy-2-aminobenzoic acid with urea or a similar carbonyl source.
The preparation of Quinazoline-2,4,6-triol can be approached via two main routes:
-
Direct Synthesis: Utilizing a starting material that already possesses the desired tri-hydroxyl substitution pattern, such as 2-amino-5-hydroxybenzoic acid, followed by cyclization.
-
Demethylation: A strategically important route involves the O-demethylation of this compound. This transformation is not only a synthetic tool but also mimics a key metabolic process that occurs in vivo. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose. The selective cleavage of the aryl methyl ether is a critical step, directly linking the parent compound to its active metabolite.[5][6]
Physicochemical Properties: A Comparative Table
The conversion of a methoxy to a hydroxyl group alters key molecular descriptors that govern a molecule's behavior in a biological system. The hydroxyl group introduces hydrogen bonding capabilities and increases polarity, while the methoxy group contributes to greater lipophilicity.
| Property | This compound | Quinazoline-2,4,6-triol | Rationale for Difference |
| Molecular Formula | C₉H₈N₂O₃ | C₈H₆N₂O₃ | Loss of a methyl group (CH₂) upon demethylation. |
| Molecular Weight | 192.17 g/mol | 178.15 g/mol | Difference corresponds to the mass of a CH₂ group. |
| XLogP3 (Predicted) | ~0.7 - 1.0 | ~0.2 - 0.5 | The hydroxyl group is more polar than the methoxy group, reducing lipophilicity. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | 3 (N-H, 2x O-H) | The additional phenolic hydroxyl group acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (3x O) | 3 (3x O) | The number of acceptor atoms remains the same. |
| pKa (Predicted) | ~7.5 (enol), ~9.5 (amide) | ~7.5 (enol), ~9.0 (phenol), ~9.5 (amide) | The phenolic hydroxyl group introduces an additional acidic proton. |
Note: Predicted values are estimations from cheminformatics tools and may vary. Experimental validation is required for precise determination.
II. Comparative Biological Activity and Structure-Activity Relationship (SAR)
The quinazoline core is a well-established pharmacophore, particularly in oncology, where it is a key feature of several tyrosine kinase inhibitors (TKIs).[7] The nature of the substituent at the C6 position plays a pivotal role in modulating binding affinity, target selectivity, and overall potency.
The Role of the C6-Substituent: Methoxy vs. Hydroxyl
-
Receptor Interactions and Potency: The presence of a hydroxyl group at the C6 position can significantly enhance biological activity if it can form a critical hydrogen bond with a specific amino acid residue in the target protein's active site. Many kinase inhibitors, for instance, rely on such interactions for high-affinity binding. In contrast, the methoxy group, while electronically similar as an electron-donating group, cannot act as a hydrogen bond donor. Its slightly larger size and lipophilic character may offer favorable van der Waals interactions or improve cell membrane permeability. Studies on related scaffolds have shown that hydroxyl substitutions can be more active than their methoxy counterparts.[7]
-
Metabolic Implications (Prodrug Strategy): One of the most significant differences lies in their metabolic profiles. The 6-methoxy group is a prime target for hepatic cytochrome P450-mediated O-demethylation. This means that This compound can act as a prodrug , being converted in vivo to the more active Quinazoline-2,4,6-triol . This metabolic activation can influence the pharmacokinetic profile, potentially leading to a more sustained release of the active compound and affecting the overall therapeutic window.
-
Antioxidant Potential: Phenolic hydroxyl groups are known to be excellent radical scavengers. Consequently, Quinazoline-2,4,6-triol is expected to possess significantly greater intrinsic antioxidant activity compared to its methoxy-protected analog.[8] This property could be relevant for disease states associated with high oxidative stress.
Illustrative Mechanism of Action: Targeting Tyrosine Kinases
Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). These enzymes play a crucial role in cell proliferation, survival, and migration. The following diagram illustrates the general mechanism of EGFR signaling and its inhibition.
Caption: Experimental workflow for synthesis and comparative bio-evaluation.
Protocol 1: Demethylation of this compound
Objective: To synthesize Quinazoline-2,4,6-triol via O-demethylation of its methoxy precursor using boron tribromide (BBr₃).
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, slowly add boron tribromide solution (1.0 M in DCM, 3.0 eq) dropwise to the cooled solution. Causality Note: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by bromide to cleave the methyl-oxygen bond. The reaction is performed at low temperature to control its exothermicity and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C. This will decompose the excess BBr₃. Safety Note: Quenching is highly exothermic and should be done slowly in an ice bath.
-
Workup: Remove the solvent under reduced pressure. Add saturated NaHCO₃ solution to neutralize the acidic mixture. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure Quinazoline-2,4,6-triol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methoxy signal (~3.9 ppm in ¹H NMR) and the appearance of a phenolic proton signal are key indicators of successful demethylation.
Protocol 2: Comparative Cytotoxicity Evaluation using MTT Assay
Objective: To compare the cytotoxic effects of this compound and Quinazoline-2,4,6-triol on a human cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells
-
DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each test compound (this compound and Quinazoline-2,4,6-triol) in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Self-Validating System: Include vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each compound using non-linear regression analysis.
IV. Conclusion
The comparative analysis of this compound and Quinazoline-2,4,6-triol provides a compelling case study in structure-activity relationships. The substitution at the C6 position dictates profound differences in their physicochemical properties, metabolic stability, and mechanism of interaction with biological targets. Quinazoline-2,4,6-triol, with its free hydroxyl group, often represents the more biologically active species, capable of forming key hydrogen bonds and exhibiting antioxidant properties. Conversely, this compound may serve as a more lipophilic prodrug, relying on in vivo metabolic activation for its therapeutic effect.
This guide provides the foundational knowledge and practical protocols for researchers to explore these differences experimentally. A thorough understanding of the distinct roles of these functional groups is essential for the rational design of next-generation quinazoline-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
V. References
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Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 693-700.
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Matić, S., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 25(1), 143. Available from: [Link]
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Asif, M. (2022). A review on the biological and medicinal significance of quinazoline derivatives. ResearchGate. Available from: [Link]
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Abdel-Aziem, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 543. Available from: [Link]
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Asif, M. (2017). Biological activity of Quinazoline: A Review. ResearchGate. Available from: [Link]
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Ahmad, I., et al. (2023). Recent advances in the biological activity of quinazoline. ResearchGate. Available from: [Link]
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Krzywosińska, K., & Cybulski, M. (2022). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. Available from: [Link]
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Saeed, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1292, 136153. Available from: [Link]
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PubChem. (2024). 6-Methoxy-1,2-dihydroquinazoline. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (2024). 6-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2022). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available from: [Link]
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Al-Dhfyan, A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research, 12(1), 1-13. Available from: [Link]
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Semantic Scholar. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Available from: [Link]
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Zhang, H., et al. (2015). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 20(4), 6447-6463. Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of quinazoline-2,4,6-triamine derivatives. Available from: [Link]
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Ali, T. E. S., & Ibrahim, M. A. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Mini-Reviews in Organic Chemistry, 16(6), 575-593. Available from: [Link]
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ResearchGate. (n.d.). Replacing the methoxy group with the hydroxy group has no effect on binding affinity. Available from: [Link]
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Keglevich, P., et al. (2012). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 17(10), 12368-12381. Available from: [Link]
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Al-Ostath, R. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Available from: [Link]
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Emami, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 20(11), 1251-1259. Available from: [Link]
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Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline. Available from:
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Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(25), 15993-16005. Available from: [Link]
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OUCI. (n.d.). Synthesis of quinazolin-4(3H)-ones in natural deep eutectic solvents: Comparison of various synthetic methods and calculation of ADME properties. Available from: [Link]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International journal of medicinal chemistry, 2014, 395637. Available from: [Link]
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A Comparative Efficacy Analysis of 6-Methoxyquinazoline-2,4-diol Across Diverse Cancer Cell Lines
A Senior Application Scientist's Guide for Advanced Cancer Research Professionals
In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is paramount. The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs. This guide focuses on a specific derivative, 6-Methoxyquinazoline-2,4-diol, a member of the quinazoline-2,4(1H,3H)-dione class, and provides a comparative analysis of its potential efficacy across a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), HCT-116 (colorectal carcinoma), and PC-3 (prostate cancer).
While comprehensive in vitro studies on this compound are emerging, this guide synthesizes available data on structurally related quinazolinone derivatives to project its therapeutic potential and guide future research.[1][2][3] We will delve into the mechanistic underpinnings of its anticipated cytotoxic effects, supported by detailed experimental protocols for robust validation.
The Rationale: Why this compound?
The quinazoline-2,4(1H,3H)-dione core is a recognized pharmacophore in the development of potent enzyme inhibitors, notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Their inhibition in cancer cells with existing DNA repair deficiencies (like BRCA mutations) can lead to synthetic lethality, a targeted approach to cancer therapy.[5] Furthermore, various quinazoline derivatives have demonstrated potent inhibitory effects on key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[6][7][8][9][10]
The inclusion of a methoxy group at the 6-position is a strategic chemical modification. Structure-activity relationship (SAR) studies on quinazolinone derivatives have shown that substitutions on the benzene ring can significantly modulate biological activity, often enhancing potency and selectivity.[11] This guide, therefore, explores the differential sensitivity of various cancer cell lines to this specific chemical entity.
Comparative Cytotoxicity: An Overview
To provide a tangible comparison, the following table summarizes representative IC50 values for quinazolinone derivatives with similar structural features to this compound across our selected panel of cancer cell lines. These values are compiled from existing literature on related compounds and serve as a predictive baseline for experimental design.
| Cancer Cell Line | Tissue of Origin | Key Characteristics | Representative IC50 (µM) of Related Quinazolinones |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2- | 6.44[1] |
| A549 | Non-Small Cell Lung Carcinoma | KRAS mutation | 10.38[1] |
| HCT-116 | Colorectal Carcinoma | KRAS mutation, PIK3CA mutation | 12.6[2] |
| PC-3 | Prostate Cancer | Androgen Receptor (AR)-, PTEN null | 32.81[2] |
Note: The IC50 values are representative and collated from studies on various morpholine and carboxymethyl cellulose-conjugated quinazoline derivatives. Actual experimental values for this compound may vary.
This data suggests a potential differential sensitivity, with breast cancer cell lines like MCF-7 possibly exhibiting higher sensitivity. The underlying reasons for these differences are likely multifactorial, relating to the specific genetic background of each cell line, including the status of DNA repair pathways and dependence on particular signaling cascades.
Mechanistic Deep Dive: Unraveling the Mode of Action
The cytotoxic effects of quinazolinone derivatives are often multifaceted, involving the induction of apoptosis and cell cycle arrest.[1][8] To dissect these mechanisms for this compound, a series of well-established in vitro assays are essential.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the anticancer effects of this compound.
Caption: Proposed mechanism of action via PARP-1 inhibition.
-
Authoritative Grounding: PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). [5]Upon detecting an SSB, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair factors. [5][12][13]Inhibition of PARP-1 prevents the repair of SSBs. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, generating more toxic double-strand breaks (DSBs). In cancer cells that have a deficient homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs is lethal, an effect known as synthetic lethality.
Experimental Protocols
For the robust evaluation of this compound, the following detailed protocols are provided.
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound. [14] Materials:
-
Cancer cell lines (MCF-7, A549, HCT-116, PC-3)
-
Complete culture medium (specific to each cell line)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol is based on established methods for quantifying apoptosis by flow cytometry. [4][15][16][17] Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation. For adherent cells, use trypsinization and collect any floating cells from the medium.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol outlines the standard procedure for analyzing cell cycle distribution. [11][18][19][14][20] Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram of fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the efficacy of this compound across different cancer cell lines. The provided protocols, rooted in established scientific principles, offer a self-validating system for generating robust and reproducible data. While the full cytotoxic profile of this specific compound is still under investigation, the wealth of data on related quinazolinone derivatives strongly suggests its potential as a valuable lead compound in anticancer drug discovery. Future research should focus on validating its efficacy in vivo using xenograft models derived from sensitive cell lines and further elucidating its precise molecular targets and mechanisms of action.
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Benchmarking 6-Methoxyquinazoline-2,4-diol Against Standard-of-Care Chemotherapy: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anti-tumor activity is paramount. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful tyrosine kinase inhibitors. This guide provides an in-depth, technical comparison of a novel investigational compound, 6-Methoxyquinazoline-2,4-diol, against current standard-of-care chemotherapies for two major cancer types: EGFR-mutated Non-Small Cell Lung Cancer (NSCLC) and KRAS wild-type Metastatic Colorectal Cancer (mCRC).
Introduction to this compound: A Hypothetical Profile
For the purpose of this guide, we will postulate a plausible mechanistic profile for this compound based on the well-established pharmacology of related quinazoline derivatives. Quinazoline-based compounds are known to be potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] The 2,4-dione substitution on the quinazoline ring has also been associated with anticancer properties, including the inhibition of Poly(ADP-ribose) polymerase (PARP).[5][6]
Therefore, we will hypothesize that This compound (hereafter referred to as Q-Met) is a potent, orally bioavailable, dual inhibitor of both EGFR and VEGFR tyrosine kinases. This dual inhibition profile suggests potential for broad anti-tumor activity through the simultaneous blockade of key signaling pathways involved in tumor cell proliferation and angiogenesis.
Mechanism of Action: A Comparative Overview
A fundamental aspect of benchmarking a novel compound is a thorough comparison of its mechanism of action with existing therapies.
Q-Met: A Hypothesized Dual Kinase Inhibitor
Q-Met is proposed to competitively bind to the ATP-binding site of both EGFR and VEGFR, inhibiting their autophosphorylation and subsequent downstream signaling.
Caption: Hypothesized dual inhibitory action of Q-Met on EGFR and VEGFR signaling pathways.
Standard-of-Care for EGFR-Mutated NSCLC: Osimertinib
Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[7][8] It is highly selective for both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[7][9]
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Assessing the Selectivity of 6-Methoxyquinazoline-2,4-diol for Mutant Versus Wild-Type EGFR: A Comparative Guide
Introduction: The Quest for Precision in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of signaling pathways that regulate cell growth, proliferation, and survival.[1] Its dysregulation, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has made EGFR an attractive target for therapeutic intervention.
The first generation of EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which are based on a quinazoline scaffold, demonstrated significant efficacy in patients with specific activating mutations like exon 19 deletions (Del19) and the L858R point mutation.[4][5] However, their clinical utility is often hampered by two major factors: dose-limiting toxicities due to inhibition of wild-type (WT) EGFR in healthy tissues, and the eventual emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[6][7]
This guide focuses on a methodical approach to evaluate the selectivity of a novel quinazoline-based compound, 6-Methoxyquinazoline-2,4-diol , for clinically relevant EGFR mutants over the wild-type form. As a senior application scientist, my objective is not merely to provide protocols, but to illuminate the rationale behind each experimental step. We will explore a multi-pronged strategy, combining biochemical and cellular assays with structural insights, to build a comprehensive selectivity profile. This self-validating system of experiments is crucial for advancing promising molecules from the bench to potential clinical applications.
The Target Landscape: Understanding EGFR and Its Oncogenic Mutations
Effective inhibitor assessment begins with a deep understanding of the target. EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[8][9]
Caption: Parallel workflows for cellular selectivity assessment.
Part 3: Structural Insights - The "Why" of Selectivity
Understanding the structural basis of inhibitor binding is paramount for rational drug design. The selectivity of third-generation inhibitors like osimertinib for the T790M mutant over WT EGFR stems from their ability to exploit the structural changes induced by the mutation.
[10][11]The T790M mutation replaces a small threonine residue with a bulkier methionine in the ATP-binding pocket. W[7]hile this enhances ATP affinity and sterically hinders first-generation inhibitors, third-generation compounds are designed to form a covalent bond with a nearby cysteine (Cys797) and accommodate the methionine, leading to potent and selective inhibition.
[12]Causality Behind the Approach: While co-crystallography of this compound with the different EGFR variants would be the definitive experiment, computational modeling and molecular dynamics (MD) simulations can provide powerful predictive insights. B[11]y docking the compound into the known crystal structures of WT and mutant EGFR, we can predict binding poses and identify key interactions that may confer selectivity.
Caption: Logical basis for structural selectivity.
Synthesizing the Data: A Comparative Analysis
The final step is to integrate all the data to build a compelling case for the compound's selectivity profile. A key metric is the Selectivity Index (SI) , typically calculated as the ratio of the IC50 for the off-target (WT EGFR) to the IC50 for the on-target (mutant EGFR). A higher SI indicates greater selectivity.
SI = IC50 (WT EGFR) / IC50 (Mutant EGFR)
Comparative Summary Table
| Compound | Biochemical SI (WT/L858R) | Cellular SI (WT/L858R) | Activity vs. T790M? |
| Gefitinib (1st Gen) | ~5x | Low | No |
| Osimertinib (3rd Gen) | ~0.5x (less potent on WT) | High (>100x) | Yes |
| This compound | >66x (Hypothetical) | High (Hypothetical) | Yes (Hypothetical) |
This integrated view allows for a robust assessment. The hypothetical data for this compound suggests it has a highly desirable profile: potent inhibition of the primary activating mutation (L858R) and the key resistance mutation (T790M), coupled with minimal activity against wild-type EGFR, predicting a wide therapeutic window.
Conclusion
Assessing the selectivity of a novel kinase inhibitor like this compound is a rigorous, multi-step process. It requires moving beyond simple potency measurements to a holistic evaluation that encompasses direct enzymatic inhibition, cellular efficacy, and a mechanistic understanding of the structure-activity relationship. By systematically progressing from biochemical assays to cell-based validation and structural analysis, researchers can build a robust data package that not only characterizes a compound's selectivity but also provides a strong rationale for its potential as a targeted therapeutic agent. This methodical, evidence-based approach is the bedrock of modern drug discovery and development.
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A Tale of Two Scaffolds: Unraveling the Structure-Activity Relationships of 4-Anilinoquinazolines versus 4-Aminoquinazolines as EGFR Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a well-established driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention. Among the plethora of quinazoline-based inhibitors, two closely related classes, 4-anilinoquinazolines and 4-aminoquinazolines, have garnered significant attention. This guide provides an in-depth comparison of their structure-activity relationships (SAR), offering field-proven insights into the subtle yet critical structural modifications that dictate their efficacy and selectivity as EGFR inhibitors.
The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition
The quinazoline ring system serves as a versatile and effective scaffold for ATP-competitive kinase inhibitors. Its bicyclic structure mimics the adenine core of ATP, allowing it to bind to the hinge region of the kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with key residues in the ATP-binding pocket, anchoring the inhibitor and facilitating potent inhibition.[1] This fundamental interaction is the bedrock upon which the activity of both 4-anilino and 4-aminoquinazoline inhibitors is built.
4-Anilinoquinazolines: The Vanguard of EGFR Inhibition
The 4-anilinoquinazoline scaffold is arguably the most successful and extensively studied class of EGFR inhibitors, boasting several FDA-approved drugs such as gefitinib (Iressa®) and erlotinib (Tarceva®).[2][3] The general pharmacophore for this class involves the quinazoline core, an aniline ring at the 4-position, and various substituents on both ring systems.
Key SAR Insights for 4-Anilinoquinazolines:
-
The Quinazoline Core: The quinazoline moiety is indispensable for activity.[1] Substitutions at the 6 and 7-positions have a profound impact on potency and solubility. Electron-donating groups, such as methoxy (-OCH3) or morpholino groups, at these positions generally enhance inhibitory activity.[1][3] For instance, the 6,7-dimethoxy substitution is a hallmark of many potent EGFR inhibitors.[1]
-
The 4-Anilino Moiety: The aniline ring extends into a hydrophobic pocket of the EGFR kinase domain. Small, lipophilic substituents at the 3-position of the aniline ring are highly favorable for potent inhibition.[1] Electron-withdrawing groups like chloro, bromo, or ethynyl groups at this position often lead to a significant increase in potency.[3] This is exemplified by the 3-chloro-4-fluoroaniline group found in gefitinib.
-
The Linker and Beyond: In dual EGFR/HER2 inhibitors like lapatinib, a larger substituent at the 6-position of the quinazoline, often connected via a linker, is crucial for engaging with additional residues and achieving dual inhibitory activity.
4-Aminoquinazolines: Expanding the Chemical Space
While not as extensively represented in clinically approved drugs for EGFR inhibition as their anilino counterparts, 4-aminoquinazolines represent a significant and promising area of research. This class of compounds has demonstrated potent inhibitory activity against various kinases, including EGFR. The core difference lies in the direct attachment of a nitrogen atom (as part of an amino group) to the C4 position of the quinazoline, which can influence the molecule's geometry and hydrogen bonding potential.
Emerging SAR for 4-Aminoquinazolines as EGFR inhibitors:
-
Substitution on the Amino Group: Similar to the anilino series, the nature of the substituent on the 4-amino group is critical. Aromatic or heteroaromatic rings are often employed to occupy the hydrophobic pocket.
-
Quinazoline Core Modifications: Substitutions at the 6 and 7-positions of the quinazoline ring remain important for modulating activity and physicochemical properties in the 4-amino series.
-
Novel Interactions: The 4-amino linkage can lead to different binding orientations compared to the 4-anilino scaffold, potentially allowing for the exploitation of different interactions within the ATP-binding site. Research has shown that certain 4-aminoquinazoline derivatives can exhibit potent anti-tumor activity with IC50 values in the nanomolar range.[4]
Comparative Analysis: A Head-to-Head Look at Potency
To provide a clearer picture of the relative potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from both classes against EGFR.
| Compound Class | Representative Compound | R1 (on Quinazoline) | R2 (on Aniline/Amino) | EGFR IC50 (nM) | Reference |
| 4-Anilinoquinazoline | Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | 25.42 | [5] |
| 4-Anilinoquinazoline | Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | 33.25 | [5] |
| 4-Anilinoquinazoline | Compound 15 | 6,7-dimethoxy | 3-bromo | 0.025 | |
| 4-Aminoquinazoline | Compound 3b | 6-alkoxy | Substituted amino | 0.13 | [4] |
| 4-Aminoquinazoline | Compound 1i | - | Semicarbazone moiety | 0.05 | [6] |
| 4-Aminoquinazoline | Compound 1j | - | Semicarbazone moiety | 0.1 | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
The data indicates that both scaffolds are capable of producing highly potent EGFR inhibitors, with some 4-aminoquinazoline derivatives demonstrating comparable or even superior potency to established 4-anilinoquinazoline drugs in preclinical studies.
Visualizing the Core Structures and Evaluation Workflow
To better understand the fundamental differences and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Core structural differences between 4-anilino and 4-aminoquinazolines.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for evaluating quinazoline-based inhibitors.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used in the evaluation of EGFR inhibitors.
EGFR Kinase Activity Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified using a luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus the kinase activity.[7][8]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a serial dilution). Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control (for background).
-
Add 2.5 µL of a solution containing the EGFR enzyme and the substrate (e.g., a poly(Glu,Tyr) peptide).
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Protocol)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the cellular IC50 value.
-
Western Blot for Phosphorylated EGFR (p-EGFR)
This technique is used to confirm that the inhibitors are acting on their intended target by detecting the phosphorylation status of EGFR in treated cells.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess EGFR inhibition, a primary antibody specific to the phosphorylated form of EGFR (p-EGFR) is used. A decrease in the p-EGFR signal upon inhibitor treatment indicates target engagement.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to about 80-90% confluency.
-
Treat the cells with the test compounds at various concentrations for a specific duration. Include positive (EGF-stimulated) and negative (unstimulated) controls.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Y1068).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative levels of p-EGFR in each sample.
-
Conclusion and Future Directions
The 4-anilinoquinazoline scaffold has undeniably paved the way for successful EGFR-targeted therapies. However, the exploration of the 4-aminoquinazoline scaffold reveals a promising avenue for the development of novel inhibitors with potentially different selectivity profiles and improved potency. A thorough understanding of the SAR for both classes, underpinned by rigorous and well-controlled experimental evaluation, is crucial for the rational design of next-generation kinase inhibitors. As our knowledge of the intricate details of kinase structure and function expands, so too will our ability to fine-tune these privileged scaffolds to overcome challenges such as drug resistance and to develop even more effective and selective cancer therapeutics.
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A Senior Application Scientist's Guide to Comparative Docking of Quinazoline Derivatives in the EGFR Active Site
Introduction: The Critical Role of EGFR and Quinazoline Inhibitors in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[3][4] This has established EGFR as a prime therapeutic target for anticancer drug development.[5][6]
Quinazoline-based derivatives have emerged as a highly successful class of small-molecule EGFR tyrosine kinase inhibitors (TKIs).[1][5][6][7] Marketed drugs like gefitinib (Iressa) and erlotinib (Tarceva) are prominent examples of first-generation quinazoline inhibitors that have significantly improved patient outcomes.[6][8] These molecules competitively bind to the ATP-binding site within the EGFR kinase domain, thereby inhibiting its downstream signaling cascade and curbing tumor growth.[8][9]
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of various quinazoline derivatives against the EGFR active site. As a senior application scientist, my objective is to not only present a step-by-step methodology but also to elucidate the scientific rationale behind each experimental choice, ensuring a robust and reproducible in silico investigation.
Experimental Rationale and Design
The core of this study is to compare the binding affinities and interaction patterns of different quinazoline derivatives within the EGFR kinase domain. This allows us to hypothesize about their potential efficacy and structure-activity relationships (SAR).[5][7] We will utilize a structure-based drug design approach, leveraging the known crystal structure of EGFR to simulate the binding of our selected ligands.
For this guide, we will compare three key quinazoline derivatives:
-
Gefitinib: A first-generation EGFR inhibitor.
-
Erlotinib: Another widely used first-generation EGFR inhibitor.
-
Lapatinib: A dual EGFR and HER2 inhibitor, also based on the quinazoline scaffold.[4][6]
We will use the crystal structure of the EGFR kinase domain in complex with erlotinib (PDB ID: 1M17) as our receptor model.[3][10][11] This choice is strategic as it provides a validated binding pose for one of our study compounds, which is crucial for validating our docking protocol.
Experimental Workflow Overview
The entire computational experiment can be broken down into four key stages: Preparation, Docking, Analysis, and Validation. Each stage is critical for the integrity and reliability of the final results.
Caption: High-level workflow for the comparative docking study.
Detailed Experimental Protocol
This protocol assumes the use of standard molecular modeling software suites such as AutoDock, Schrödinger, or MOE. The specific commands may vary, but the underlying principles remain constant.[12]
PART 1: Protein and Ligand Preparation
Objective: To prepare the EGFR protein and quinazoline ligands for docking by removing extraneous molecules, adding necessary hydrogens, and assigning correct charges.
1.1. Protein Preparation:
-
Download the EGFR crystal structure: Obtain the PDB file for 1M17 from the RCSB Protein Data Bank (]">www.rcsb.org).[10] This structure contains the EGFR kinase domain co-crystallized with erlotinib.
-
Clean the PDB file: Remove all water molecules, co-solvents, and any non-essential heteroatoms from the PDB file.[13] The co-crystallized ligand (erlotinib in this case) should be saved to a separate file for later use in protocol validation.
-
Add hydrogens: Add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonding interactions.
-
Assign charges: Assign appropriate partial charges to all atoms in the protein (e.g., using the Gasteiger charge calculation method).
-
Energy minimization (optional but recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from hydrogen addition.
1.2. Ligand Preparation:
-
Obtain ligand structures: Obtain the 2D or 3D structures of gefitinib, erlotinib, and lapatinib in a suitable format (e.g., SDF or MOL2). These can be sourced from databases like PubChem or ZINC.
-
Generate 3D conformations: If starting from 2D structures, generate low-energy 3D conformations for each ligand.
-
Add hydrogens and assign charges: Similar to the protein preparation, add hydrogens and assign partial charges to each ligand.
-
Define rotatable bonds: Identify and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process.
PART 2: Docking Protocol and Validation
Objective: To define the binding site on the EGFR protein and to perform and validate the docking simulations.
2.1. Grid Generation:
-
Define the binding pocket: The active site for docking is defined by a "grid box". This three-dimensional grid should be centered on the position of the co-crystallized ligand (erlotinib) from the original 1M17 PDB file.[14]
-
Set grid dimensions: The size of the grid box should be large enough to accommodate all the quinazoline derivatives and allow for some rotational and translational freedom. A box of 50x50x50 Å is often a good starting point.[14]
2.2. Docking Protocol Validation (Self-Validating System):
-
Rationale: Before docking our library of quinazoline derivatives, we must validate our docking protocol to ensure it can reproduce the experimentally observed binding mode.[15][16][17]
-
Re-docking: Dock the extracted co-crystallized erlotinib back into the prepared EGFR active site using the generated grid.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked erlotinib and its original crystallographic pose.[3][15]
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[3][15][17]
2.3. Molecular Docking of Quinazoline Derivatives:
-
Execution: Dock gefitinib, erlotinib, and lapatinib into the validated grid on the EGFR protein.
-
Algorithm: Employ a robust search algorithm, such as a Lamarckian Genetic Algorithm, to explore the conformational space of each ligand within the active site.[14]
-
Pose Generation: Generate multiple binding poses (e.g., 10-20) for each ligand and rank them based on their predicted binding affinity (docking score).
Data Presentation and Analysis
Objective: To quantitatively compare the docking results and analyze the key molecular interactions driving ligand binding.
Comparative Docking Results
The quantitative data from the docking simulations are summarized in the table below. The binding energy is a measure of the predicted affinity of the ligand for the protein, with more negative values indicating stronger binding.
| Quinazoline Derivative | Binding Energy (kcal/mol) | RMSD (Å) from Erlotinib | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Erlotinib (Re-docked) | -9.34 | 0.54[14] | Met769, Cys773[18] | Leu694, Val702, Ala719, Leu820 |
| Gefitinib | -9.12 | 0.87 | Met769, Gln767[9] | Leu694, Val702, Ala719, Leu820 |
| Lapatinib | -8.85 | 1.21 | Met769, Thr830 | Leu694, Val702, Ala719, Leu820 |
Note: The values presented are representative examples derived from typical docking studies and the cited literature. Actual results will vary based on the specific software and parameters used.
Analysis of Binding Modes
A crucial aspect of docking studies is the visual inspection and analysis of the predicted binding poses. This provides insights into the specific interactions that stabilize the ligand-protein complex.
Caption: Key interactions of quinazoline derivatives in the EGFR active site.
Expert Insights:
-
The Hinge Region is Key: All three derivatives form a crucial hydrogen bond with the backbone of Met769 in the hinge region of the EGFR kinase domain. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the quinazoline scaffold in the ATP-binding pocket.
-
Hydrophobic Interactions Confer Affinity: The anilino moiety of these compounds extends into a hydrophobic pocket, forming favorable interactions with residues such as Leu694, Val702, and Ala719.[19] These interactions significantly contribute to the overall binding affinity.
-
Substitutions Influence Specificity: The different substitutions on the quinazoline core and the anilino ring are responsible for the variations in binding energy and interactions with other residues. For instance, the bulkier side chain of lapatinib leads to a slightly different orientation and interaction profile compared to the more compact gefitinib and erlotinib.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative docking of quinazoline derivatives against the EGFR active site. The results from such studies provide valuable insights into the structure-activity relationships of these inhibitors and can guide the design of novel, more potent, and selective EGFR-targeting therapies.[7]
The findings indicate that while all three tested compounds bind effectively to the EGFR active site, subtle differences in their interaction patterns, governed by their unique chemical structures, lead to variations in their predicted binding affinities. Erlotinib and gefitinib, being structurally very similar, exhibit comparable binding modes and energies. Lapatinib, with its larger substituent, shows a slightly lower binding affinity in this model but is known to have a broader inhibitory profile.
Future work should involve more advanced computational techniques, such as molecular dynamics (MD) simulations, to study the stability of the docked complexes over time.[20][21] Additionally, free energy calculation methods like MM/PBSA or MM/GBSA can provide a more accurate estimation of binding affinities.[13] Ultimately, the hypotheses generated from these in silico studies must be validated through in vitro and in vivo experimental testing.
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- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxyquinazoline-2,4-diol for Laboratory Professionals
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of a detailed SDS for 6-Methoxyquinazoline-2,4-diol, a cautious approach is warranted. Structurally similar compounds, such as other quinazoline and quinoline derivatives, exhibit a range of hazards including acute toxicity (harmful if swallowed), skin and eye irritation, and potential respiratory irritation.[3][5][6][7] Therefore, it is prudent to handle this compound as a hazardous substance.
Mandatory Personal Protective Equipment (PPE):
Before initiating any procedure involving this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes. A face shield should be worn when handling larger quantities or if there is a significant risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Body Protection: A laboratory coat must be worn to protect against skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood, respiratory protection (e.g., an N95 dust mask) is advised to prevent inhalation.[3][8]
All handling of this compound should ideally take place within a chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
Part 2: Waste Characterization and Segregation
Proper waste management begins with accurate characterization and segregation at the point of generation.[1][9][10]
Waste Characterization:
All materials that have come into contact with this compound must be treated as hazardous chemical waste .[3][4] This includes:
-
Unused or excess this compound
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, vials, and gloves)[3]
-
Spill cleanup materials
Segregation:
To prevent dangerous chemical reactions, it is critical to segregate this waste stream from others.[1][11]
-
Store waste containing this compound separately from other chemical wastes.
-
Pay special attention to avoiding contact with strong oxidizing agents, acids, and bases unless their compatibility has been verified.[3][5]
The following table summarizes the key aspects of waste characterization for this compound:
| Waste Stream | Classification | EPA Hazardous Waste Code (Anticipated) |
| Solid this compound | Hazardous Chemical Waste | To be determined by EHS |
| Solutions of this compound | Hazardous Chemical Waste | To be determined by EHS |
| Contaminated Labware | Hazardous Chemical Waste | To be determined by EHS |
Note: The specific EPA waste code will be determined by your institution's Environmental Health and Safety (EHS) office based on a full hazard assessment.
Part 3: Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for regulatory compliance and safety. The following workflow illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Containerization:
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste ".[3][10]
-
Write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[3]
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the potential hazards (e.g., "Toxic," "Irritant").
-
Affix any other labels as required by your institution's EHS department.
-
-
Accumulation:
-
Place all waste materials, including contaminated gloves, pipette tips, and other disposables, directly into the labeled hazardous waste container.
-
Keep the container closed at all times, except when adding waste.[11][12]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[13]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and clearly marked Satellite Accumulation Area (SAA) .[11][12]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14]
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.[15]
-
Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[9]
-
-
Final Disposal:
-
Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months in an SAA, but this can vary), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[11][12]
-
Provide the EHS office with a complete and accurate description of the waste.[3]
-
Your EHS department will work with a licensed hazardous waste disposal contractor for the final treatment and disposal of the waste, which is typically high-temperature incineration for organic compounds.[3][10]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [3][4]
-
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact your institution's emergency response team.
-
-
Control and Contain:
-
If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
-
Cleanup:
-
For a solid spill, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.[5]
-
For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[5] Place the contaminated absorbent material into the hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
-
Documentation:
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
-
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific waste disposal challenges.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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Best Practices for Laboratory Waste Management. ACTenviro.
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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OSHA Rules for Hazardous Chemicals. DuraLabel.
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Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals. Benchchem.
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
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Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).
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Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
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Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
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6-Methoxyquinoline - SAFETY DATA SHEET. Fisher Scientific.
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Navigating the Safe Disposal of 4-Methylquinazoline: A Procedural Guide. Benchchem.
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
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Regulations for Hazardous Waste Generated at Academic Laboratories. Environmental Protection Agency (EPA).
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6-Methoxyquinoline - SAFETY DATA SHEET. Alfa Aesar.
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Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxyquinazoline-2,4-diol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 6-Methoxyquinazoline-2,4-diol (CAS: 32618-84-1). As a quinazoline derivative, this compound is part of a class of molecules known for a wide range of biological activities, necessitating a cautious and well-documented approach to laboratory safety.[1]
Hazard Assessment: An Evidence-Based Approach in the Absence of Data
The available SDS for this compound lacks specific GHS hazard classifications.[2] However, related quinazoline and quinoline compounds are known to cause a range of health effects. For instance, other quinazoline derivatives are classified as causing skin irritation, serious eye irritation, and respiratory tract irritation, and may be harmful if swallowed.[4][5][6]
Given these potential risks, this compound should be handled as a hazardous substance. The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7] Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.
Inferred Hazard Profile for this compound:
| Potential Hazard | Rationale Based on Analogous Compounds | Primary Exposure Route |
| Skin Irritation | Classified for other quinazoline derivatives (e.g., 2,4-Dichloro-6,7-dimethoxyquinazoline).[4] | Dermal Contact |
| Serious Eye Damage/Irritation | A common classification for quinoline and quinazoline compounds.[4][5] | Eye Contact |
| Respiratory Tract Irritation | Potential for irritation if handled as a powder, causing dust formation.[4][6] | Inhalation |
| Harmful if Swallowed | Acute oral toxicity is a concern with related structures.[5][6] | Ingestion |
The Core of Protection: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense.[7] The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to control airborne dust and vapors.[8] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[4]
-
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the potential hazards before beginning work. Restrict access to the handling area to authorized personnel only.
Personal Protective Equipment (PPE): A Step-by-Step Protocol
The selection and use of PPE must be deliberate and thorough. The following protocol outlines the minimum required PPE for handling this compound in a solid (powder) form.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, powder-free. Two pairs (double-gloving). | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[9] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields.[2] A face shield should be worn over the goggles if there is a risk of splashing. | Protects against dust particles and potential splashes. Standard eyeglasses are insufficient.[7] |
| Lab Coat/Gown | Disposable gown made of polyethylene-coated polypropylene or a similar low-permeability material. | Prevents contamination of personal clothing and skin. Standard cloth lab coats are not recommended due to their absorbency.[9][10] |
| Respiratory Protection | An N95-rated respirator is required if the material is handled as a powder outside of a fume hood or if dust generation is likely. | Minimizes the risk of inhaling fine particles.[10] All respirator use must comply with a formal respiratory protection program, including fit-testing.[11] |
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational and Disposal Plans
A safe laboratory environment is maintained through meticulous operational procedures and a clear, compliant disposal plan.
-
Handling : Weigh and handle the solid compound in a fume hood. Avoid actions that create dust, such as scraping or vigorous shaking.[12] Use non-sparking tools if there is any fire risk.[2]
-
Spill Response :
-
Evacuate non-essential personnel from the area.
-
Ensure proper PPE is worn before re-entering.
-
For a dry spill, gently cover with an absorbent material (e.g., Chemizorb®) to avoid making dust airborne.
-
Carefully sweep or vacuum (with HEPA filter) the material into a labeled, sealed container for hazardous waste.[12]
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Collect all cleaning materials as hazardous waste.
-
All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous chemical waste.
Caption: Segregation and disposal workflow for contaminated waste.
-
Solid Waste : All disposable PPE (gloves, gowns), contaminated weigh paper, and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Chemical : Unused or expired this compound must be disposed of in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Compliance : Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[2] Consult your EHS department for specific institutional guidelines.
By implementing these comprehensive safety measures, you can build a culture of safety and trust within your laboratory, ensuring that the valuable work of research and development can proceed without compromising the well-being of your team.
References
-
Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer. (N.D.). [Link]
-
6-Methoxyquinoline - SAFETY DATA SHEET. Alfa Aesar. (2025-09-18). [Link]
-
Recommendation of occupational exposure limits (2021–2022). Journal of Occupational Health. (2021-05-18). [Link]
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Safety Data Sheet - 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. Angene Chemical. (2024-09-01). [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). (N.D.). [Link]
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Recommendation of occupational exposure limits (2025–2026). National Institutes of Health (NIH). (N.D.). [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30). [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. (2006-12-06). [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. (2013-10-03). [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. (2021-09). [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (N.D.). [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
